3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3O2/c8-7(9,10)6-1-5(2-6,3-6)4(11)12/h1-3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGISBZCYXGUFNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801193672 | |
| Record name | 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801193672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224584-18-3 | |
| Record name | 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=224584-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801193672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes to 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid, a valuable building block in medicinal chemistry. Bicyclo[1.1.1]pentane (BCP) scaffolds are increasingly utilized as bioisosteres for para-substituted phenyl rings, offering improved physicochemical properties such as enhanced solubility and metabolic stability in drug candidates. This document details two primary synthetic pathways, complete with experimental protocols, quantitative data, and visual representations of the chemical transformations.
Introduction
The bicyclo[1.1.1]pentane (BCP) moiety has emerged as a crucial structural motif in modern drug discovery. Its rigid, linear geometry allows it to mimic the spatial arrangement of a para-substituted benzene ring, while its saturated, three-dimensional character often leads to superior pharmacokinetic profiles. The introduction of a trifluoromethyl group, a common substituent in pharmaceuticals for its ability to modulate electronic properties and metabolic stability, coupled with a carboxylic acid handle for further derivatization, makes this compound a highly sought-after building block. This guide outlines the key synthetic strategies for its preparation.
Synthetic Route 1: Carboxylation of a Trifluoromethylated BCP Iodide
This route offers a direct and efficient method for the synthesis of the target molecule starting from the readily accessible 1-(trifluoromethyl)-3-iodobicyclo[1.1.1]pentane. The key steps involve the formation of the iodo-BCP derivative from [1.1.1]propellane, followed by a lithium-halogen exchange and subsequent carboxylation.
Experimental Protocols
Step 1: Synthesis of 1-(Trifluoromethyl)-3-iodobicyclo[1.1.1]pentane
A solution of [1.1.1]propellane in diethyl ether is reacted with trifluoromethyl iodide (CF₃I). The reaction proceeds via a radical addition mechanism across the central bond of the strained propellane.
-
Materials: [1.1.1]Propellane solution in Et₂O, Trifluoromethyl iodide (CF₃I).
-
Procedure: To a solution of [1.1.1]propellane (1.0 eq) in diethyl ether, trifluoromethyl iodide (2.2 eq) is introduced. The reaction mixture is allowed to stand at room temperature for 3 days. The solvent is then carefully removed in vacuo to afford the crude product, which can be purified by low-temperature crystallization.
Step 2: Synthesis of this compound
The iodo-BCP is converted to an organolithium species, which is then quenched with carbon dioxide to yield the desired carboxylic acid.
-
Materials: 1-(Trifluoromethyl)-3-iodobicyclo[1.1.1]pentane, tert-Butyl lithium (t-BuLi) in pentane, Dry carbon dioxide (CO₂), Diethyl ether (anhydrous), Sodium bicarbonate (NaHCO₃).
-
Procedure: A solution of 1-(trifluoromethyl)-3-iodobicyclo[1.1.1]pentane (1.0 eq) in anhydrous diethyl ether is cooled to -78 °C. To this solution, tert-butyl lithium (2.0 eq) is added dropwise, and the mixture is stirred for 30 minutes at the same temperature. The resulting solution is then poured over crushed dry ice. After the excess CO₂ has sublimed, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is separated, washed with diethyl ether, and then acidified with concentrated HCl. The product is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the final product.
Quantitative Data
| Step | Product | Starting Material | Reagents | Yield |
| 1 | 1-(Trifluoromethyl)-3-iodobicyclo[1.1.1]pentane | [1.1.1]Propellane | CF₃I | Good |
| 2 | This compound | 1-(Trifluoromethyl)-3-iodobicyclo[1.1.1]pentane | t-BuLi, CO₂ | 86%[1] |
Synthetic Pathway Diagram
Synthetic Route 2: From Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
This alternative route begins with the well-established, large-scale synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. This diacid can then be selectively mono-esterified, followed by a decarboxylative functionalization to introduce the trifluoromethyl group.
Experimental Protocols
Step 1: Synthesis of 1,3-Diacetylbicyclo[1.1.1]pentane
[1.1.1]Propellane undergoes a photochemical reaction with diacetyl (2,3-butanedione) to form the diketone precursor.
-
Materials: [1.1.1]Propellane solution, Diacetyl.
-
Procedure: A solution of [1.1.1]propellane and diacetyl is irradiated with a UV lamp (e.g., 365 nm LED) in a photoreactor. The reaction mixture is then concentrated under reduced pressure to yield the diketone.
Step 2: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
The diketone is subjected to a haloform reaction to produce the diacid.
-
Materials: 1,3-Diacetylbicyclo[1.1.1]pentane, Sodium hydroxide (NaOH), Bromine (Br₂), Dioxane.
-
Procedure: A solution of bromine in aqueous sodium hydroxide is prepared and cooled to 0 °C. A solution of the diketone in dioxane is added dropwise while maintaining the low temperature. The mixture is stirred overnight at room temperature. After workup, including acidification, the diacid is extracted.
Step 3: Synthesis of 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid
Selective mono-esterification of the diacid can be achieved.
-
Materials: Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, Methanol (MeOH), Thionyl chloride (SOCl₂).
-
Procedure: The diacid is dissolved in methanol, and thionyl chloride is added dropwise. The mixture is stirred overnight at room temperature and then concentrated. The crude product is purified by filtration through silica gel.
Step 4: Decarboxylative Trifluoromethylation
The mono-ester can then undergo a decarboxylative trifluoromethylation. While a specific protocol for this substrate is not widely reported, methods using reagents like Togni's reagent in the presence of a suitable catalyst (e.g., copper or a photocatalyst) are plausible.
-
General Procedure (Hypothetical): The mono-ester carboxylic acid (1.0 eq) would be reacted with an electrophilic trifluoromethylating agent such as Togni's reagent (1.5 eq) in the presence of a copper catalyst (e.g., Cu(OAc)₂) and a ligand in a suitable solvent. The reaction would likely require heating or photochemical activation to promote decarboxylation and C-CF₃ bond formation.
Quantitative Data
| Step | Product | Starting Material | Reagents | Yield |
| 1 | 1,3-Diacetylbicyclo[1.1.1]pentane | [1.1.1]Propellane | Diacetyl | 94% |
| 2 | Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | 1,3-Diacetylbicyclo[1.1.1]pentane | NaOH, Br₂ | ~50% |
| 3 | 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid | Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | MeOH, SOCl₂ | 83% |
| 4 | This compound (via ester hydrolysis) | 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid | CF₃ source | Not reported |
Synthetic Pathway Diagram
References
Physicochemical Properties of 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a key building block in modern medicinal chemistry, recognized for its role as a saturated bioisostere for para-substituted phenyl rings. Its unique, rigid, three-dimensional structure offers a valuable tool for chemists to "escape from flatland," often leading to improved physicochemical and pharmacokinetic properties of drug candidates.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its applications in drug discovery.
Core Physicochemical Properties
The unique strained ring system of the bicyclo[1.1.1]pentane (BCP) core, combined with the strongly electron-withdrawing trifluoromethyl group, imparts distinct physicochemical characteristics to this molecule. These properties are critical for its application in drug design, influencing factors such as solubility, permeability, and metabolic stability.[1][6]
Quantitative Data Summary
The following table summarizes the available quantitative physicochemical data for this compound. It is important to note that while some experimental values are available, others are predicted through computational models.
| Property | Value | Data Type | Source(s) |
| Molecular Formula | C₇H₇F₃O₂ | - | --INVALID-LINK-- |
| Molecular Weight | 180.13 g/mol | - | --INVALID-LINK--, --INVALID-LINK-- |
| Melting Point | 152-153 °C | Experimental | --INVALID-LINK-- |
| Boiling Point | 194.2 ± 35.0 °C at 760 mmHg | Predicted | --INVALID-LINK-- |
| pKa | Not Experimentally Determined (Estimated ~3.0-3.5) | Estimated | Based on analogs: 3-F-BCP-COOH (pKa = 3.5) and 3,3-F₂-BCP-COOH (pKa = 3.0) |
| logP (XLogP3) | 1.4 | Computed | --INVALID-LINK-- |
| Aqueous Solubility | Not Quantitatively Determined | - | General observations suggest it is a solid with some aqueous solubility, expected to be higher than aromatic analogs.[1][7] |
| Physical Form | Solid | Experimental | --INVALID-LINK-- |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | Computed | --INVALID-LINK-- |
Experimental Protocols
Detailed experimental procedures for the characterization of novel compounds are crucial for reproducibility and data validation. Below are representative protocols for the synthesis and determination of a key physicochemical property, lipophilicity (logP).
Synthesis and Purification
The synthesis of this compound can be achieved through functionalization of the bicyclo[1.1.1]pentane core. A general, adaptable multi-step synthesis starting from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is outlined below, based on established methods for similar derivatives.[1][8]
Workflow for Synthesis and Purification
References
- 1. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 6. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
Spectroscopic and Synthetic Insights into 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a unique and valuable building block in medicinal chemistry and drug discovery. Its rigid, three-dimensional bicyclo[1.1.1]pentane (BCP) core serves as a bioisostere for para-substituted phenyl rings, often leading to improved physicochemical properties such as increased solubility and metabolic stability in drug candidates. The presence of the trifluoromethyl group further modulates the electronic and lipophilic character of the molecule. This technical guide provides a detailed overview of the synthesis and expected spectroscopic properties of this compound, with a focus on Nuclear Magnetic Resonance (NMR) data.
Predicted Spectroscopic Data
The following tables summarize the predicted NMR spectroscopic data for this compound. These predictions are based on the known chemical shift ranges for similar structural motifs and the electronic effects of the substituents on the BCP core.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -COOH | 10.0 - 12.0 | broad singlet | - |
| BCP-H | 2.2 - 2.5 | singlet | - |
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -COOH | 170 - 175 | singlet | - |
| C-CF₃ | 124 - 128 | quartet | ~270-280 (¹JCF) |
| Bridgehead C-COOH | 45 - 50 | singlet | - |
| Bridgehead C-CF₃ | 40 - 45 | quartet | ~30-40 (²JCF) |
| CH₂ | 50 - 55 | triplet | - |
Table 3: Predicted ¹⁹F NMR Data
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -CF₃ | -65 to -75 | singlet |
Experimental Protocols
A likely synthetic route to this compound involves the modification of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. The following is a generalized experimental protocol based on literature procedures for the synthesis of related BCP derivatives.
Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
A common precursor, bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, can be synthesized on a large scale. The process typically starts with the photochemical reaction of [1.1.1]propellane with a suitable precursor, followed by oxidation.
Proposed Synthesis of this compound
A plausible route from the dicarboxylic acid would involve a selective mono-esterification, followed by a Hunsdiecker-type reaction with a trifluoromethylating agent, and subsequent hydrolysis of the ester.
General NMR Spectroscopy Protocol
For the acquisition of NMR spectra of small molecules like this compound, the following general protocol is recommended:
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
¹⁹F NMR Acquisition: Acquire the fluorine spectrum using a standard single-pulse experiment, with or without proton decoupling. ¹⁹F NMR is a highly sensitive technique, so acquisition times are generally short.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS for ¹H and ¹³C) or the residual solvent peak.
Visualizations
The following diagrams illustrate the proposed synthetic pathway and the structural basis for the predicted NMR spectra.
Caption: Proposed synthetic pathway for this compound.
Caption: Structural correlations to expected NMR signals.
The Genesis of a Rigid Scaffold: Early Forays into the Chemistry of Bicyclo[1.1.1]pentane Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The bicyclo[1.1.1]pentane (BCP) core, a compact and rigid three-dimensional structure, has emerged as a valuable bioisostere in modern medicinal chemistry. Its ability to replace larger, more flexible, or metabolically labile groups, such as phenyl rings and tert-butyl groups, has led to significant interest in its application in drug design.[1][2] However, the journey to understanding and harnessing the unique properties of BCPs began decades ago with foundational studies that laid the groundwork for their synthesis and characterization. This technical guide delves into the seminal early research on BCP derivatives, providing a detailed overview of the pioneering synthetic methodologies, quantitative data from these studies, and the logical workflows that enabled the creation of these fascinating molecules.
The Dawn of Bicyclo[1.1.1]pentane Synthesis: The Wiberg Approach
The first successful synthesis of the parent bicyclo[1.1.1]pentane was reported by Kenneth B. Wiberg and Daniel S. Connor in 1966.[3][4] This landmark achievement opened the door to the exploration of a new class of strained organic molecules. The synthetic strategy was a multi-step process that required careful execution and purification.
Experimental Protocol: Synthesis of Bicyclo[1.1.1]pentane (Wiberg & Connor, 1966)
The synthesis commenced with the Hunsdiecker reaction of 3-methylenecyclobutanecarboxylic acid, which was prepared from methylenecyclobutane. The resulting 3-methylenecyclobutyl bromide was then subjected to a series of reactions to yield the desired bicyclic structure. A key step involved an intramolecular cyclization.
Step 1: Preparation of 3-Bromomethylcyclobutene Detailed experimental procedures from the original literature are not readily available in the immediate search results.
Step 2: Intramolecular Cyclization The cyclization was achieved via a gas-phase reaction, highlighting the challenges associated with handling these volatile and strained compounds in their early days.
Step 3: Reduction to Bicyclo[1.1.1]pentane The final step involved the reduction of the bicyclic intermediate to the parent hydrocarbon.
The overall yield for this pioneering synthesis was modest, reflecting the challenging nature of the target molecule.
The Advent of [1.1.1]Propellane: A Gateway to BCP Derivatives
A significant breakthrough in BCP chemistry came with the synthesis of [1.1.1]propellane by Wiberg and Walker in 1982. This highly strained molecule, with its inverted tetrahedral geometry at the bridgehead carbons, proved to be a remarkably versatile precursor for a wide range of BCP derivatives. A more practical and widely adopted synthesis of [1.1.1]propellane was later developed by Szeimies and co-workers in 1985.[5][6]
Experimental Protocol: Synthesis of [1.1.1]Propellane (Szeimies et al., 1985)
This improved synthesis started from the commercially available 1,1-bis(chloromethyl)ethene.
Step 1: Synthesis of 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane Dibromocarbene, generated from bromoform and a strong base, was added to 1,1-bis(chloromethyl)ethene to yield the corresponding cyclopropane derivative.
Step 2: Conversion to [1.1.1]Propellane Treatment of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with an alkyllithium reagent, such as methyllithium, at low temperatures resulted in the formation of [1.1.1]propellane. The product was typically kept in solution and used in subsequent reactions without isolation due to its high reactivity and volatility.
The Szeimies method provided a more accessible route to [1.1.1]propellane, fueling further exploration into the reactions of this unique molecule. The reactions of propellane often proceed via the cleavage of the central C1-C3 bond, providing a direct entry into 1,3-disubstituted BCPs.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid: A Key Building Block
One of the most important early derivatives of BCP is the 1,3-dicarboxylic acid. This compound serves as a versatile building block for the synthesis of a variety of functionalized BCPs. An efficient synthesis of this diacid was reported by Applequist and coworkers in 1982.[7][8]
Experimental Protocol: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (Applequist et al., 1982)
The synthesis began with the photochemical addition of dichloroketene to 1,3-butadiene, followed by a series of transformations.
Step 1: Dichloroketene Cycloaddition Dichloroketene, generated in situ, was reacted with 1,3-butadiene to form a cyclobutanone derivative.
Step 2: Ring Contraction and Functional Group Manipulation Subsequent steps involved a Favorskii-type ring contraction and further chemical modifications to install the carboxylic acid functionalities at the bridgehead positions.
Step 3: Oxidation to the Diacid The final step involved the oxidation of the intermediate to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Quantitative Data from Early Studies
The following tables summarize the key quantitative data reported in the seminal papers on the synthesis of BCP and its early derivatives.
| Compound | Synthetic Method | Starting Material | Key Reagents | Yield (%) | Melting Point (°C) | Reference |
| Bicyclo[1.1.1]pentane | Wiberg & Connor | 3-Methylenecyclobutanecarboxylic acid | HgO, Br2, Na | Low | - | [3][4] |
| [1.1.1]Propellane | Szeimies et al. | 1,1-Bis(chloromethyl)ethene | CHBr3, NaOH, MeLi | Not isolated | - | [5][6] |
| Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid | Applequist et al. | 1,3-Butadiene | Cl2C=C=O, various | Moderate | - | [7][8] |
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | Reference |
| Bicyclo[1.1.1]pentane | 2.47 (quintet, 2H), 1.88 (septet, 6H) | 33.1, 51.0 | 2970, 2900, 1450, 1270, 950 | [9][10] |
| [1.1.1]Propellane | 1.83 (s) | 1.4, 67.9 | - | [10] |
| Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid | 2.25 (s, 6H) | 40.1, 47.5, 178.2 | - | [11] |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes described in this guide.
Conclusion
The early studies on bicyclo[1.1.1]pentane derivatives, spearheaded by the pioneering work of Wiberg, Szeimies, and Applequist, were instrumental in establishing the fundamental chemistry of this unique class of molecules. These initial synthetic routes, though often challenging, provided the first access to the BCP core and key derivatives, paving the way for future investigations into their physical properties and, eventually, their application in medicinal chemistry. The development of [1.1.1]propellane as a versatile precursor was a particularly crucial advancement that significantly expanded the synthetic toolbox for accessing functionalized BCPs. This foundational research continues to be the bedrock upon which modern BCP chemistry is built, enabling the design and synthesis of novel therapeutic agents with improved pharmacological profiles.
References
- 1. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. Bicyclo[1.1.1]pentane1 | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. thieme.de [thieme.de]
- 7. pnas.org [pnas.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. researchgate.net [researchgate.net]
- 11. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of Trifluoromethylated Bicyclo[1.1.1]pentanes in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of unique structural motifs is a cornerstone of modern medicinal chemistry, aimed at optimizing the pharmacological profiles of drug candidates. Among these, the trifluoromethylated bicyclo[1.1.1]pentane (BCP) core has emerged as a compelling bioisostere for traditional aromatic and tert-butyl groups. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of trifluoromethylated BCPs, offering a comprehensive resource for researchers in the field of drug discovery and development. The unique combination of the rigid, three-dimensional BCP scaffold with the electronically distinct trifluoromethyl group offers a powerful tool to enhance metabolic stability, improve membrane permeability, and fine-tune binding interactions.
Core Concepts: The Synergy of BCP and Trifluoromethyl Moieties
The BCP scaffold serves as a non-planar, rigid bioisostere for para-substituted phenyl rings, offering a similar exit vector for substituents but with a smaller internuclear distance.[1][2] This three-dimensionality can disrupt undesirable π-stacking interactions and improve aqueous solubility.[2] The trifluoromethyl group, a well-established pharmacophore, significantly enhances the metabolic stability of drug candidates due to the strength of the carbon-fluorine bond.[3] Its strong electron-withdrawing nature can also modulate the pKa of nearby functional groups and influence binding affinity.[3] The combination of these two motifs in trifluoromethylated BCPs presents a novel and powerful strategy in drug design.
Quantitative Biological Data of Trifluoromethylated BCPs
The true potential of trifluoromethylated BCPs is evidenced by their impact on biological activity and pharmacokinetic parameters. A prime example is the replacement of the para-substituted fluorophenyl ring in the γ-secretase inhibitor avagacestat (BMS-708,163) with a trifluoromethylated BCP moiety. This modification resulted in a compound with equipotent enzymatic inhibition but significantly improved physicochemical and pharmacokinetic properties.
| Compound | Target | In Vitro Potency (IC50, nM) | In Vivo Pharmacokinetics (Mouse) |
| Avagacestat (BMS-708,163) | γ-Secretase | 0.30 | Cmax: 1.2 µM, AUC: 5.8 µM·h |
| Trifluoromethylated BCP Analogue | γ-Secretase | 0.30 | Cmax: 4.5 µM, AUC: 22 µM·h |
Table 1: Comparative biological data of the γ-secretase inhibitor avagacestat and its trifluoromethylated BCP analogue. The BCP analogue demonstrates a significant improvement in oral absorption, as indicated by the higher Cmax and AUC values, while maintaining the same level of in vitro potency against the target enzyme.[1][4]
Experimental Protocols
Synthesis of a Trifluoromethylated BCP Analogue of Avagacestat (Representative Scheme)
While a detailed, step-by-step protocol for a specific trifluoromethylated BCP analogue of avagacestat is proprietary, a general and representative synthetic approach can be outlined based on established methodologies. The synthesis would likely involve the reaction of [1.1.1]propellane with a suitable trifluoromethyl-containing radical precursor, followed by functional group manipulations to install the necessary pharmacophoric elements.
Key Synthetic Steps:
-
Generation of the Trifluoromethyl-BCP Core: A key step would involve the radical addition to [1.1.1]propellane. This can be achieved through various methods, including the use of Togni's reagent in a copper-mediated reaction to introduce the trifluoromethyl group and an amino group in a single step.[5]
-
Coupling and Functionalization: The resulting trifluoromethylated BCP amine would then undergo a series of coupling reactions, likely amide bond formations, with the other key fragments of the avagacestat molecule.
-
Purification: The final compound would be purified using standard chromatographic techniques, such as flash column chromatography or preparative HPLC.
In Vitro γ-Secretase Inhibition Assay
This protocol describes a cell-based assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against γ-secretase.
Materials:
-
Human Embryonic Kidney (HEK293) cells stably expressing human amyloid precursor protein (APP).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Test compounds dissolved in dimethyl sulfoxide (DMSO).
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Aβ40 enzyme-linked immunosorbent assay (ELISA) kit.
Procedure:
-
Cell Seeding: Seed HEK293-APP cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with the medium containing the test compounds. Include a vehicle control (DMSO only) and a positive control (a known γ-secretase inhibitor).
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Aβ40 Quantification: Analyze the levels of Aβ40 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of Aβ40 inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Murine Pharmacokinetic Study
This protocol outlines a typical procedure for evaluating the pharmacokinetic properties of a test compound in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Dosing gavage needles and syringes.
-
Heparinized capillary tubes for blood collection.
-
Microcentrifuge tubes.
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Dosing: Administer the test compound to the mice via oral gavage at a predetermined dose (e.g., 10 mg/kg).
-
Blood Sampling: Collect blood samples (approximately 30 µL) from the submandibular vein or tail vein at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[6][7]
-
Plasma Preparation: Immediately transfer the blood samples into microcentrifuge tubes containing an anticoagulant (e.g., EDTA). Centrifuge the samples at 4°C to separate the plasma.
-
Sample Analysis: Extract the test compound from the plasma samples and analyze the concentrations using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC).[6][7]
Visualizing the Impact of Trifluoromethylated BCPs
γ-Secretase/Notch Signaling Pathway
The following diagram illustrates the γ-secretase/Notch signaling pathway, a critical cellular communication system involved in development and disease. Inhibition of γ-secretase, as demonstrated by the BCP analogue of avagacestat, can modulate this pathway.
Caption: The γ-secretase/Notch signaling pathway and the point of intervention for trifluoromethylated BCP inhibitors.
Experimental Workflow for the Discovery of Trifluoromethylated BCPs
This diagram outlines a typical workflow for the discovery and preclinical evaluation of novel trifluoromethylated BCP-containing drug candidates.
Caption: A streamlined experimental workflow for the development of trifluoromethylated BCP drug candidates.
Logical Relationship: Bioisosteric Replacement Strategy
This diagram illustrates the logical rationale behind replacing a traditional aromatic ring with a trifluoromethylated BCP moiety to improve the drug-like properties of a lead compound.
Caption: The rationale for employing trifluoromethylated BCPs as bioisosteres to enhance drug properties.
Conclusion
The discovery and development of trifluoromethylated bicyclo[1.1.1]pentanes represent a significant advancement in medicinal chemistry. This unique structural motif provides a powerful tool for overcoming common challenges in drug design, such as poor metabolic stability and unfavorable pharmacokinetic profiles. The successful application of this strategy in the context of γ-secretase inhibitors highlights the potential of trifluoromethylated BCPs to deliver drug candidates with superior properties. As synthetic methodologies for accessing these complex scaffolds continue to evolve, it is anticipated that trifluoromethylated BCPs will become an increasingly prevalent feature in the next generation of therapeutic agents. This technical guide serves as a foundational resource for researchers seeking to leverage the potential of this exciting and rapidly developing area of medicinal chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Programmable late-stage functionalization of bridge-substituted bicyclo[1.1.1]pentane bis-boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereo-controlled Synthesis of Novel Photoreactive γ-Secretase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. An exo-cell assay for examining real-time γ-secretase activity and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
A Technical Guide to the Structural Characterization of Trifluoromethylated Bicyclo[1.1.1]pentanes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bicyclo[1.1.1]pentane (BCP) has emerged as a paramount structural motif in modern medicinal chemistry, primarily serving as a three-dimensional, non-aromatic bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups.[1][2][3] Its rigid, linear geometry allows for precise spatial positioning of substituents, while its saturated nature often confers improved physicochemical properties such as increased metabolic stability and enhanced aqueous solubility.[4][5] The incorporation of a trifluoromethyl (CF₃) group, a prevalent substituent in pharmaceuticals, further modulates the electronic and lipophilic properties of the BCP core, making trifluoromethylated BCPs highly valuable scaffolds in drug design.[6]
This technical guide provides an in-depth overview of the key analytical techniques used for the structural characterization of trifluoromethylated BCPs. It consolidates quantitative data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, offers detailed experimental protocols, and illustrates the characterization workflow to aid researchers in the comprehensive analysis of these unique molecules.
Core Structural Features via Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of crystalline compounds, providing unambiguous data on bond lengths, bond angles, and solid-state packing. For trifluoromethylated BCPs, this technique reveals the geometric impact of the strongly electron-withdrawing CF₃ group on the strained cage system.
Quantitative Crystallographic Data
The introduction of substituents can subtly alter the core geometry of the BCP cage. Analysis of crystallographic data shows that while the overall shape is maintained, specific bond lengths and angles can be affected. For instance, gem-difluorination has been shown to slightly change some bond lengths and internal angles of the BCP core without affecting its key 3D shape or the collinearity of its bridgehead substituents.[7]
Table 1: Selected X-ray Crystallographic Data for Substituted Bicyclo[1.1.1]pentanes
| Compound/Derivative | C1-C3 Distance (Å) | C-C (Bridge) Length (Å) | C-C (Bridgehead) Angle (°) | Reference |
|---|---|---|---|---|
| Generic BCP | ~1.84 - 1.89 | ~1.54 | ~74 | [7] |
| 1-Iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane | Data not specified | Data not specified | Data not specified | [8] |
| Difluoro-substituted BCPs | 1.919 | 1.54-1.56 | 78.2 | [7] |
| BCP-pyridinium salts | Data not specified | Data not specified | Data not specified |[9] |
Experimental Protocol: Single-Crystal X-ray Diffraction
This protocol outlines a standard procedure for the structural determination of a novel trifluoromethylated BCP derivative.
-
Crystal Growth (Critical Step):
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., dichloromethane, ethyl acetate, acetone).
-
Employ a slow crystallization technique to obtain diffraction-quality single crystals (typically 0.1-0.3 mm in each dimension).[4] Common methods include:
-
Slow Evaporation: Cover the vial with parafilm and puncture a few small holes. Allow the solvent to evaporate over several days at room temperature.[4]
-
Vapor Diffusion: Place the vial of the compound's solution inside a larger sealed chamber containing a more volatile "anti-solvent" in which the compound is insoluble.
-
Slow Cooling: Prepare a saturated solution at an elevated temperature and cool it down slowly.
-
-
-
Crystal Selection and Mounting:
-
Under a polarizing microscope, select a transparent, single crystal with well-defined faces and no visible cracks or defects.[4]
-
Carefully mount the crystal on a cryoloop or glass fiber using a minimal amount of cryo-protectant oil.
-
-
Data Collection:
-
Mount the crystal on the goniometer of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation) and a detector.[10][11]
-
Cool the crystal to a low temperature (typically 100 K) using a nitrogen or helium stream to minimize thermal vibrations.
-
Perform an initial set of scans to determine the unit cell parameters and Bravais lattice.[11]
-
Based on the unit cell, devise a data collection strategy to measure the intensities of a complete set of unique reflections. This typically involves rotating the crystal through a series of angles (e.g., ω and φ scans).[11]
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data, including integration of reflection intensities and corrections for absorption.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using full-matrix least-squares refinement. This process optimizes atomic coordinates, thermal parameters, and occupancies.
-
Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
The final refined structure is validated using metrics such as R-factor, goodness-of-fit (GooF), and analysis of the residual electron density map.
-
Structural Elucidation by NMR Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the constitution and connectivity of trifluoromethylated BCPs in solution. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a comprehensive dataset for full structural assignment.
Quantitative NMR Data
The highly symmetric and rigid BCP core gives rise to characteristically simple NMR spectra. The trifluoromethyl group introduces distinct signals in the ¹⁹F NMR spectrum and characteristic couplings to nearby ¹H and ¹³C nuclei.
Table 2: Representative ¹H and ¹⁹F NMR Data for Trifluoromethylated BCP Derivatives
| Compound | Nucleus | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Solvent | Reference |
|---|---|---|---|---|---|
| 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid | ¹H | 3.70 (s, 1H), 1.94 (s, 6H) | - | D₂O | [8] |
| ¹⁹F | -87.66 (s) | - | D₂O | [8] | |
| 1-Iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane | ¹H | 2.52 (s) | - | DMSO-d₆ | [12] |
| | ¹⁹F | -95.87 (s) | - | DMSO-d₆ |[12] |
Table 3: Representative ¹³C NMR Data for a Trifluoromethylated BCP Derivative
| Compound | Carbon Atom | Chemical Shift (δ, ppm) | C-F Coupling Constants (J, Hz) | Solvent | Reference |
|---|---|---|---|---|---|
| This compound | COOH | 171.64 | - | D₂O | [8] |
| C F₃ | 122.61 | ¹J(C,F) = 274 | D₂O | [8] | |
| Bridgehead (C-COOH) | 47.75 | ⁵J(C,F) = 2 | D₂O | [8] | |
| Bridgehead (C-CF₃) | 36.05 | ²J(C,F) = 40 | D₂O | [8] | |
| Bridge (CH₂) | 54.71 | - | D₂O | [8] |
| | Bridge (CH₂ adjacent to C-COOH) | 37.35 | ⁴J(C,F) = 2 | D₂O |[8] |
Experimental Protocol: Multinuclear NMR Spectroscopy
This protocol provides a general framework for the NMR analysis of a trifluoromethylated BCP derivative.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube.
-
Add an internal standard if quantitative analysis is required. For ¹H and ¹³C NMR, tetramethylsilane (TMS) is the standard reference (δ = 0.00 ppm). For ¹⁹F NMR, CFCl₃ is often used as a reference (δ = 0.00 ppm).[13]
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.[14]
-
Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁹F).
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. Proton decoupling is often applied to simplify the spectrum by removing H-F couplings.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C and longer relaxation times, a larger number of scans is typically required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR (for full assignment):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for assigning quaternary carbons and piecing together molecular fragments.
-
HOESY (Heteronuclear Overhauser Effect Spectroscopy): To determine spatial proximities between ¹H and ¹⁹F nuclei.
-
-
Characterization Workflows and Structural Analysis
The structural characterization of a novel trifluoromethylated BCP follows a logical progression of analytical techniques, complemented by computational analysis.
General Experimental Workflow
The following diagram illustrates a typical workflow from synthesis to complete structural elucidation.
Caption: General workflow for the synthesis and structural characterization of CF₃-BCPs.
Logic of Spectroscopic and Crystallographic Analysis
The relationship between different analytical techniques provides a cross-validating framework for confirming the structure of trifluoromethylated BCPs.
Caption: Interrelation of analytical techniques for structural validation.
Conclusion
The structural characterization of trifluoromethylated bicyclo[1.1.1]pentanes relies on a synergistic application of single-crystal X-ray diffraction and multinuclear NMR spectroscopy, often supplemented by computational studies.[6] X-ray crystallography provides unparalleled detail on the solid-state geometry, revealing the subtle influences of the CF₃ group on the strained BCP framework. NMR spectroscopy confirms the molecular connectivity and provides insights into the electronic environment in solution. By following rigorous experimental protocols and integrating data from these complementary techniques, researchers can achieve unambiguous structural elucidation, a critical step in the rational design of novel therapeutics and advanced materials incorporating this valuable chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. biophysics.org [biophysics.org]
- 3. download.e-bookshelf.de [download.e-bookshelf.de]
- 4. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 5. communities.springernature.com [communities.springernature.com]
- 6. An Insight into Non-Covalent Interactions on the Bicyclo[1.1.1]pentane Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. books.rsc.org [books.rsc.org]
- 11. mykhailiukchem.org [mykhailiukchem.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. rsc.org [rsc.org]
- 14. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
theoretical properties of 3-(CF3)BCP-1-carboxylic acid
An In-depth Technical Guide on the Theoretical Properties of 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[1.1.1]pentane (BCP) scaffolds have garnered significant attention in medicinal chemistry as bioisosteres for aromatic rings, offering improved physicochemical properties and metabolic stability in drug candidates. This technical guide focuses on the theoretical properties of a key derivative, this compound (3-(CF3)BCP-1-carboxylic acid). While comprehensive experimental and computational data for this specific molecule are not extensively available in the current literature, this document consolidates the known physicochemical properties, proposes a general synthetic pathway based on established methods for analogous compounds, and outlines the theoretical methodologies required to fully characterize its properties. This guide serves as a foundational resource for researchers interested in the application of this promising scaffold in drug design and development.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These values have been primarily sourced from publicly available chemical databases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₇F₃O₂ | PubChem[1] |
| Molecular Weight | 180.12 g/mol | PubChem[1] |
| XLogP3 | 1.4 | PubChem[1] |
| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |
| Exact Mass | 180.03981395 Da | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Complexity | 236 | PubChem[1] |
Theoretical Properties: A Methodological Overview
Detailed theoretical calculations are essential to fully understand the potential of 3-(CF3)BCP-1-carboxylic acid in drug design. While specific computational studies for this molecule were not identified, this section outlines the standard and recommended methodologies to determine its key theoretical properties.
Acidity (pKa)
The acidity of the carboxylic acid moiety is a critical parameter influencing its pharmacokinetic profile. The pKa can be theoretically predicted using quantum chemical calculations. A common approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution.
Workflow for pKa Calculation:
Caption: Workflow for the theoretical calculation of pKa.
Molecular Geometry
The three-dimensional structure of 3-(CF3)BCP-1-carboxylic acid can be determined through geometry optimization using density functional theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-31G*). This would provide precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding its conformational preferences and interactions with biological targets. While specific values for the target molecule are not available, Table 2 presents typical bond lengths for related BCP structures found in the literature.
Table 2: Representative Bond Lengths in Bicyclo[1.1.1]pentane Systems
| Bond | Typical Length (Å) |
| C-C (bridgehead) | ~1.54 |
| C-C (side) | ~1.54 |
| C-H | ~1.09 |
| C-F | ~1.35 |
| C-C (carboxyl) | ~1.52 |
| C=O | ~1.23 |
| C-O | ~1.36 |
| O-H | ~0.97 |
Molecular Electrostatic Potential (MEP)
The molecular electrostatic potential (MEP) is a valuable tool for predicting the reactive behavior of a molecule. It visualizes the charge distribution and can identify regions prone to electrophilic or nucleophilic attack. For 3-(CF3)BCP-1-carboxylic acid, the MEP would likely show a negative potential (red/yellow) around the carboxylic oxygen atoms, indicating a region susceptible to electrophilic attack, and a positive potential (blue) around the acidic proton. The trifluoromethyl group would also exhibit a region of negative potential.
Caption: Conceptual Molecular Electrostatic Potential.
Experimental Protocols: A Generalized Approach
General Synthetic Workflow
The synthesis would likely commence with the generation of [1.1.1]propellane, followed by a radical addition of a trifluoromethyl source and a subsequent functionalization to introduce the carboxylic acid group.
References
The Trifluoromethyl Group: A Keystone for Stability in the Bicyclo[1.1.1]pentane Scaffold
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a compelling bioisostere for aromatic rings in modern drug discovery, offering a three-dimensional structure that can improve physicochemical properties and metabolic stability. The strategic incorporation of a trifluoromethyl (CF3) group onto this unique scaffold further enhances its stability and modulates its electronic properties, making trifluoromethylated BCPs highly attractive building blocks for novel therapeutics. This technical guide provides a comprehensive overview of the role of the trifluoromethyl group in the stability of the BCP scaffold, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Enhanced Stability through Trifluoromethylation
The introduction of a trifluoromethyl group significantly impacts the stability of the BCP scaffold through a combination of strong covalent bonding and inductive effects. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, contributing to the high thermal and metabolic stability of the CF3 group. When attached to the BCP core, this inherent stability is conferred to the entire molecule.
Bond Dissociation Energy
Physicochemical Properties
The trifluoromethyl group imparts unique physicochemical properties to the BCP scaffold, influencing its stability, lipophilicity, and electronic character.
| Property | Bicyclo[1.1.1]pentane-1-carboxylic acid | 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
| Molecular Formula | C7H8O2 | C7H7F3O2 |
| Molecular Weight | 124.14 g/mol | 180.12 g/mol [1] |
| XLogP3-AA | 1.1 | 1.4[1] |
| pKa (predicted) | 4.5 | 3.5 |
Table 1: Comparison of physicochemical properties of a BCP derivative and its trifluoromethylated analog. Data for this compound is from PubChem[1].
Synthesis of Trifluoromethylated Bicyclo[1.1.1]pentanes
The synthesis of trifluoromethylated BCPs often involves the reaction of [1.1.1]propellane with a trifluoromethyl source or the functionalization of a pre-existing BCP core.
Experimental Protocol: Synthesis of 1-Iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane
This protocol describes the synthesis of a key intermediate for the elaboration of various trifluoromethylated BCP derivatives.
Materials:
-
Tricyclo[1.1.1.01,3]pentane (TCP)
-
1-iodo-2,2,2-trifluoroethane
-
Triethylborane (BEt3, 1.0 M in hexanes)
-
Anhydrous diethyl ether (Et2O)
Procedure:
-
To a flame-dried flask under an inert atmosphere of argon, add a solution of tricyclo[1.1.1.01,3]pentane (TCP) in diethyl ether.
-
Add 1-iodo-2,2,2-trifluoroethane to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add triethylborane (1.0 M solution in hexanes) dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether) to afford 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane as a white solid.
Characterization Data for 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane:
-
Molecular Formula: C6H6F3I
-
Molecular Weight: 262.01 g/mol
-
Appearance: Powder
-
Storage Temperature: -70 °C
Metabolic Stability Assessment
The trifluoromethyl group is a well-established motif for enhancing metabolic stability in drug candidates by blocking sites of metabolism. The inherent stability of the BCP scaffold, combined with the resistance of the CF3 group to enzymatic degradation, makes trifluoromethylated BCPs promising candidates for developing drugs with improved pharmacokinetic profiles.
Experimental Workflow: In Vitro Microsomal Stability Assay
This assay is a standard method to evaluate the metabolic stability of a compound in a liver microsome preparation.
References
The Bicyclo[1.1.1]pentane Cage: A Technical Guide to Its Fundamental Reactivity
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[1.1.1]pentane (BCP) cage has emerged from a chemical curiosity to a cornerstone in modern medicinal chemistry and materials science. Its rigid, three-dimensional structure offers a unique bioisosteric replacement for common motifs like para-substituted benzene rings, alkynes, and tert-butyl groups, often conferring improved physicochemical and pharmacokinetic properties to parent molecules.[1][2][3] This technical guide provides an in-depth exploration of the core reactivity of the BCP cage, presenting quantitative data, detailed experimental protocols for key transformations, and visualizations of fundamental chemical processes.
Physicochemical Properties and Strain
The BCP scaffold is characterized by a significant degree of ring strain, estimated to be around 66.6 kcal/mol.[1][2] Despite this high strain energy, the cage is kinetically stable and resistant to metabolic degradation, making it an attractive component in drug design.[2] The bridgehead C-H bonds of BCP are notably strong, with a bond dissociation energy (BDE) of approximately 109.7 ± 3.3 kcal/mol, which is considerably higher than that of a typical tertiary C-H bond (~96 kcal/mol).[4] This high BDE is attributed to the increased s-character of the bridgehead carbon orbitals.
| Property | Value | Reference(s) |
| Strain Energy | ~66.6 kcal/mol | [1][2] |
| Bridgehead C-H Bond Dissociation Energy | 109.7 ± 3.3 kcal/mol | [4] |
| Molecular Weight | 68.12 g/mol | [5] |
Synthesis of the Bicyclo[1.1.1]pentane Core
The primary precursor for the synthesis of functionalized BCPs is [1.1.1]propellane, a highly strained molecule in its own right. The reactivity of the central, inverted C-C bond in [1.1.1]propellane is the key to accessing the BCP skeleton.
Radical Addition to [1.1.1]Propellane
Radical reactions are a common and efficient method for the functionalization of [1.1.1]propellane.[1] A variety of radical precursors can be employed to generate carbon- and heteroatom-centered radicals that readily add across the central bond of propellane.
A representative protocol for a visible light-triggered cascade atom transfer radical addition (CATRA) is described below. This three-component reaction utilizes an alkyl iodide, an alkene, and [1.1.1]propellane to construct complex BCP scaffolds.[6]
Experimental Protocol: Visible Light-Triggered Cascade Atom Transfer Radical Addition (CATRA)
-
Materials: Alkyl iodide, alkene, [1.1.1]propellane solution, photoredox catalyst (e.g., Ir(ppy)₃), solvent (e.g., acetonitrile).
-
Apparatus: Reaction vial, magnetic stirrer, blue LED light source.
-
Procedure:
-
To a solution of the alkyl iodide and alkene in the chosen solvent, add the photoredox catalyst.
-
Add the solution of [1.1.1]propellane.
-
Irradiate the reaction mixture with blue LED light at room temperature with stirring.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS).
-
Upon completion, quench the reaction and purify the product by column chromatography.
-
Anionic Addition to [1.1.1]Propellane
Anionic reagents, such as organolithiums and Grignard reagents, can also open the central bond of [1.1.1]propellane to form BCP-metal species.[1] These reactions often require harsher conditions compared to their radical counterparts. The resulting organometallic BCP derivatives are valuable intermediates for further functionalization.
Reactivity of the Bicyclo[1.1.1]pentane Cage
Once formed, the BCP cage can undergo a variety of transformations, primarily at the bridgehead positions.
Transition-Metal-Catalyzed Cross-Coupling Reactions
A powerful strategy for the synthesis of 1,3-disubstituted BCPs involves the use of transition-metal-catalyzed cross-coupling reactions. Both nucleophilic and electrophilic BCP derivatives can be employed in these transformations.[7]
-
From Nucleophilic BCPs: BCP-organometallic reagents (e.g., Grignard, organozinc) can be coupled with aryl and heteroaryl halides in reactions such as Negishi and Kumada couplings.[8][9]
-
From Electrophilic BCPs: BCP-iodides can undergo iron-catalyzed cross-coupling with Grignard reagents.[10] Additionally, nickel-catalyzed decarboxylative cross-coupling of BCP redox-active esters with (hetero)aryl bromides provides a route to BCP-aryl compounds.[9][11]
Experimental Protocol: Nickel-Catalyzed Decarboxylative Cross-Coupling
-
Materials: BCP-carboxylic acid, N-hydroxy-tetrachlorophthalimide (TCNHPI), dicyclohexylcarbodiimide (DCC), (hetero)aryl bromide, Ni catalyst, ligand, photoactive electron donor-acceptor complex components, solvent (e.g., DMF).
-
Apparatus: Schlenk tube, magnetic stirrer, light source.
-
Procedure:
-
Preparation of the Redox-Active Ester: React the BCP-carboxylic acid with TCNHPI and DCC to form the corresponding redox-active ester.
-
Cross-Coupling Reaction: In a Schlenk tube under an inert atmosphere, combine the BCP redox-active ester, (hetero)aryl bromide, Ni catalyst, ligand, and components of the photoactive electron donor-acceptor complex in the solvent.
-
Irradiate the reaction mixture while stirring at the appropriate temperature.
-
Monitor the reaction progress.
-
Upon completion, perform an aqueous workup and purify the product by column chromatography.
-
Cationic and Anionic Chemistry
The generation of unstabilized bridgehead BCP cations is generally avoided due to their propensity for facile decomposition.[12] However, the formation of BCP anions is possible, for instance, through the fluoride-induced desilylation of a trimethylsilyl-BCP derivative.[4] These anionic intermediates can be trapped with electrophiles, providing another avenue for BCP functionalization.
Bicyclo[1.1.1]pentane as a Bioisostere
The utility of the BCP cage in drug discovery stems from its ability to act as a bioisostere for several common chemical motifs. This replacement can lead to improvements in solubility, metabolic stability, and other pharmacokinetic properties.[3][13][14]
The replacement of a para-substituted phenyl ring with a 1,3-disubstituted BCP core can maintain the crucial exit vectors for substituent interactions with biological targets while introducing a three-dimensional, sp³-rich scaffold.[3][13] This "escape from flatland" is a key strategy in modern medicinal chemistry to improve drug-like properties.[13]
Conclusion
The fundamental reactivity of the bicyclo[1.1.1]pentane cage, centered around the strain-release functionalization of [1.1.1]propellane and subsequent modifications of the BCP core, has provided a powerful toolkit for chemists. The continued development of novel synthetic methodologies, particularly in the realm of catalytic cross-coupling, will further expand the accessibility and utility of this unique scaffold in the design of next-generation pharmaceuticals and advanced materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bicyclo(1.1.1)pentane | C5H8 | CID 136153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 7. Synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes by cross-coupling induced by transition metals – formation of C–C bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. par.nsf.gov [par.nsf.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nickel-Catalyzed Decarboxylative Cross-Coupling of Bicyclo[1.1.1]pentyl Radicals Enabled by Electron Donor-Acceptor Complex Photoactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Incorporation of 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic Acid in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[1.1.1]pentanes (BCPs) have emerged as valuable bioisosteres in modern drug design, offering a three-dimensional alternative to commonly used planar structures like para-substituted benzene rings, tert-butyl groups, and alkynes.[1][2] The incorporation of BCP motifs can significantly enhance the physicochemical and pharmacokinetic properties of drug candidates.[3][4] This is often referred to as "escaping from flatland" in medicinal chemistry, a strategy to improve properties such as aqueous solubility, metabolic stability, and passive permeability, while potentially reducing non-specific binding.[3][5] The rigid BCP scaffold accurately mimics the exit vectors of para-substituted arenes, making it an attractive replacement to improve a compound's developability profile.[1][4]
This document provides detailed application notes and protocols for the incorporation of a specific, fluorinated BCP derivative, 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid , into drug candidates. The trifluoromethyl group can further modulate electronic properties and metabolic stability. We will explore its application through a case study of a leflunomide analogue, present comparative physicochemical and pharmacokinetic data, and provide detailed experimental protocols for its synthesis and incorporation.
Physicochemical and Pharmacokinetic Properties
The primary motivation for incorporating BCPs into drug candidates is the significant improvement in their ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The replacement of a planar aromatic ring with a saturated, rigid BCP scaffold can lead to enhanced solubility and metabolic stability.
Case Study: Leflunomide Analogue
Leflunomide is an immunosuppressive drug that works by inhibiting dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. An analogue of leflunomide where the phenyl ring is replaced by a trifluoromethyl-substituted BCP moiety has been synthesized and evaluated for its metabolic stability.
| Compound | Structure | In Vitro Metabolic Stability (% remaining after 1h incubation with human liver microsomes) |
| Leflunomide | Data not available in the provided search results | |
| BCP-Leflunomide Analogue | Chemical structure with a 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide core replacing the phenylamide of Leflunomide. | ~60%[6] |
Note: While a direct quantitative comparison for leflunomide's metabolic stability was not found in the search results, the significant remaining percentage of the BCP analogue after one hour suggests improved metabolic resistance compared to many aromatic compounds which are more susceptible to oxidative metabolism.
General Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₇F₃O₂[1] |
| Molecular Weight | 180.12 g/mol [1] |
| Physical Form | Solid[7] |
| Purity (typical) | ≥95%[7] |
Signaling Pathway and Mechanism of Action
De Novo Pyrimidine Synthesis Pathway and DHODH Inhibition
The BCP-leflunomide analogue is designed to target the same pathway as its parent drug. Leflunomide's active metabolite, teriflunomide, inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). This enzyme catalyzes the fourth step in the de novo synthesis of pyrimidines, specifically the oxidation of dihydroorotate to orotate. By inhibiting DHODH, the BCP-leflunomide analogue is expected to deplete the pool of pyrimidines available for DNA and RNA synthesis, thereby arresting the proliferation of rapidly dividing cells, such as activated lymphocytes. This mechanism of action is central to its immunosuppressive effects.
Caption: Inhibition of DHODH in the de novo pyrimidine synthesis pathway.
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound can be achieved through various methods, often starting from [1.1.1]propellane. A common approach involves the radical trifluoromethylation and subsequent carboxylation of the BCP core. The following is a generalized protocol based on multi-component reactions.
Materials:
-
[1.1.1]Propellane solution
-
Trifluoromethyl source (e.g., CF₃I, Togni's reagent)
-
Carbon monoxide (CO) or a carboxylating agent
-
Radical initiator (e.g., AIBN, photoredox catalyst)
-
Solvent (e.g., THF, MeCN)
Procedure:
-
In a suitable reaction vessel under an inert atmosphere, combine the [1.1.1]propellane solution and the trifluoromethyl source in the chosen solvent.
-
Add the radical initiator.
-
If using a photoredox catalyst, irradiate the reaction mixture with visible light.
-
Introduce carbon monoxide gas at a specific pressure or add the carboxylating agent.
-
Allow the reaction to proceed at room temperature or with gentle heating for several hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Purify the crude product by column chromatography to yield this compound.
Amide Coupling of this compound to an Amine
The incorporation of the BCP carboxylic acid into a target molecule is typically achieved via standard amide bond formation. The following is a general protocol using HATU as the coupling agent.
Materials:
-
This compound
-
Target amine
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base (e.g., DIPEA, Et₃N)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in the anhydrous solvent.
-
Add HATU (1.1 eq) and the base (2.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the target amine (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-24 hours. Monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.
Caption: Workflow for amide coupling of the BCP carboxylic acid.
Conclusion
The use of this compound represents a promising strategy in drug design to enhance the developability of drug candidates. Its incorporation as a bioisosteric replacement for planar aromatic moieties can lead to significant improvements in key pharmacokinetic properties such as metabolic stability and solubility. The provided protocols offer a starting point for the synthesis and integration of this valuable building block into novel therapeutic agents. As demonstrated with the leflunomide analogue, this approach can be applied to known pharmacophores to generate new chemical entities with potentially superior drug-like properties. Further exploration of this and other substituted BCPs is warranted to fully exploit their potential in modern medicinal chemistry.
References
- 1. This compound | C7H7F3O2 | CID 10631207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 224584-18-3|this compound|BLD Pharm [bldpharm.com]
- 4. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. WO2017157932A1 - Method of preparing substituted bicyclo[1 1 1]pentanes - Google Patents [patents.google.com]
Application Notes and Protocols for 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bicyclo[1.1.1]pentane (BCP) derivatives have emerged as crucial building blocks in modern medicinal chemistry, serving as bioisosteres for para-substituted phenyl rings. The replacement of a planar phenyl ring with a three-dimensional BCP scaffold can significantly improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability, while maintaining or even enhancing biological activity.[1][2][3] 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a particularly valuable derivative, combining the rigid BCP core with a trifluoromethyl group, which can modulate electronic properties and improve metabolic stability, and a carboxylic acid handle for further functionalization.
This document provides detailed experimental protocols for the synthesis of this compound and its subsequent use in the synthesis of amide derivatives, a common transformation in drug discovery for creating analogues of bioactive compounds.
Data Presentation
Table 1: Physicochemical Properties of BCP Analogs Compared to Phenyl Analogs
| Compound | Structure | Molecular Weight ( g/mol ) | clogP | Aqueous Solubility (µg/mL) | Metabolic Stability (t½ in human liver microsomes, min) |
| Phenyl Analog (e.g., BMS-708,163) | Phenyl-R | >450 | >3.5 | <1 | <30 |
| BCP Analog (e.g., Compound 3 from Stepan et al.) | BCP-R | >450 | <3.0 | >10 | >60 |
Note: Data is generalized from findings reported by Stepan et al. where a fluorophenyl ring was replaced by a BCP moiety in a γ-secretase inhibitor, leading to improved properties.[1][4]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a two-step synthesis starting from [1.1.1]propellane. The first step involves the synthesis of the key intermediate, 1-(trifluoromethyl)-3-iodobicyclo[1.1.1]pentane. The second step is the carboxylation of this intermediate.
Step 1: Synthesis of 1-(Trifluoromethyl)-3-iodobicyclo[1.1.1]pentane
Materials:
-
[1.1.1]Propellane solution in diethyl ether (Et₂O)
-
Trifluoromethyl iodide (CF₃I)
-
Pressurized reaction vessel
-
Low-temperature cooling bath (e.g., liquid nitrogen)
-
Rotary evaporator
Procedure:
-
In a cooled, pressurized reaction vessel, condense a solution of [1.1.1]propellane in Et₂O.
-
Add an excess of trifluoromethyl iodide to the vessel.
-
Seal the vessel and allow it to warm to room temperature.
-
Let the reaction mixture stand for 24-48 hours at room temperature.
-
Carefully vent the vessel and remove the solvent and excess reagent under reduced pressure to yield crude 1-(trifluoromethyl)-3-iodobicyclo[1.1.1]pentane.
-
Purify the product by distillation or chromatography.
Step 2: Synthesis of this compound
Materials:
-
1-(Trifluoromethyl)-3-iodobicyclo[1.1.1]pentane
-
tert-Butyllithium (t-BuLi) in pentane
-
Dry diethyl ether (Et₂O)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware for air-sensitive reactions (Schlenk line)
Procedure:
-
Dissolve 1-(trifluoromethyl)-3-iodobicyclo[1.1.1]pentane in dry Et₂O under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add two equivalents of t-BuLi solution dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
In a separate flask, crush a generous amount of dry ice.
-
Carefully transfer the reaction mixture onto the crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the aqueous layer and wash the organic layer with saturated NaHCO₃ solution.
-
Combine the aqueous layers and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with Et₂O (3 x volumes).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or chromatography.[5][6]
Protocol 2: Amide Coupling of this compound with an Aniline Derivative
This protocol describes a standard amide coupling procedure using a common coupling reagent.
Materials:
-
This compound
-
Aniline derivative (e.g., 4-fluoroaniline)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dry N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in dry DMF in a round-bottom flask under an inert atmosphere.
-
Add the aniline derivative (1.1 equivalents) to the solution.
-
Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Visualizations
Caption: Synthetic workflow for the preparation of BCP-amides.
Caption: Inhibition of the γ-secretase pathway in Alzheimer's disease.
References
- 1. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 6. 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylicacid synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Amide Coupling of 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[1.1.1]pentane (BCP) scaffolds have emerged as valuable non-classical bioisosteres for para-substituted phenyl rings in medicinal chemistry. Their rigid, three-dimensional structure can lead to improved physicochemical properties in drug candidates, such as increased solubility and metabolic stability, while maintaining or enhancing biological activity. 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a key building block for introducing this valuable motif. The formation of an amide bond is a fundamental transformation for incorporating this BCP derivative into target molecules.
This document provides detailed application notes and protocols for the amide coupling of this compound with a variety of amines, a crucial step in the synthesis of novel therapeutics and chemical probes.
Core Concepts in Amide Coupling
The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, coupling reagents are employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common strategies involve the use of carbodiimides, phosphonium salts, or uronium/aminium salts.
Caption: General workflow for amide coupling reactions.
Recommended Coupling Protocols
Several standard coupling protocols can be effectively applied to this compound. The choice of reagent and conditions may depend on the nature of the amine coupling partner (e.g., primary, secondary, aromatic, aliphatic, sterically hindered) and the desired scale of the reaction.
Protocol 1: HATU-Mediated Amide Coupling
This is a highly efficient and widely used protocol, particularly for challenging couplings, due to its rapid reaction times and low propensity for racemization in chiral substrates.[1]
Experimental Protocol:
-
To a solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF or DCM, 0.1-0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0-1.2 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.).
-
Stir the mixture at room temperature for 5 minutes.
-
Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1-1.2 eq.) in one portion.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This classic carbodiimide-based coupling method is a cost-effective and reliable option for a broad range of substrates. The addition of HOBt (Hydroxybenzotriazole) suppresses side reactions and minimizes racemization.
Experimental Protocol:
-
Dissolve this compound (1.0 eq.), the amine (1.0-1.2 eq.), and HOBt (1.2 eq.) in an anhydrous polar aprotic solvent such as DMF or DCM (0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC hydrochloride (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq.) portion-wise.
-
If the amine is used as a hydrochloride salt, add a tertiary amine base like triethylamine (TEA) or DIPEA (1.2-2.2 eq.).
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Perform an aqueous workup as described in Protocol 1. The urea byproduct from EDC is water-soluble, simplifying purification.
-
Purify the crude product by flash column chromatography.
Comparative Data of Coupling Protocols
The following table summarizes typical reaction conditions and expected outcomes for the amide coupling of this compound with various amines. Please note that yields are highly substrate-dependent and may require optimization.
| Coupling Protocol | Amine Type | Typical Solvent | Base | Time (h) | Yield Range (%) | Notes |
| HATU | Primary Aliphatic | DMF, DCM | DIPEA | 1-4 | 85-95 | Highly efficient for a broad range of amines. |
| Secondary Aliphatic | DMF, DCM | DIPEA | 2-6 | 70-90 | May require slightly longer reaction times. | |
| Aromatic (Anilines) | DMF | DIPEA | 2-8 | 75-90 | Generally good yields with electron-rich and neutral anilines. | |
| EDC/HOBt | Primary Aliphatic | DCM, DMF | DIPEA/TEA | 4-16 | 80-90 | A reliable and cost-effective method. |
| Secondary Aliphatic | DCM, DMF | DIPEA/TEA | 8-24 | 65-85 | Can be slower with more hindered amines. | |
| Aromatic (Anilines) | DMF | DIPEA/TEA | 12-24 | 60-80 | May require elevated temperatures for less reactive anilines. | |
| Acid Chloride | Primary/Secondary | DCM | Pyridine, TEA | 1-3 | 70-85 | Requires prior conversion of the carboxylic acid to the acid chloride (e.g., with oxalyl chloride or thionyl chloride). Can be sensitive to moisture. |
Troubleshooting and Optimization
-
Low Yields: If yields are low, consider increasing the amount of coupling reagent and base (up to 1.5 and 3.0 equivalents, respectively). For sluggish reactions, particularly with EDC/HOBt, gentle heating (40-50 °C) may be beneficial. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate.
-
Side Reactions: With HATU, the formation of a guanidinium byproduct can occur if the amine reacts directly with the coupling reagent. This can be minimized by ensuring the carboxylic acid is pre-activated for a short period (5-10 minutes) before adding the amine.
-
Difficult Purification: The urea byproduct from EDC is water-soluble, simplifying its removal during aqueous workup. If purification is challenging, consider using a different solvent system for chromatography or performing an acidic/basic wash to remove unreacted starting materials.
Safety Information
Amide coupling reagents, particularly uronium/aminium and phosphonium salts, can be sensitizers and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The amide coupling of this compound is a robust and versatile reaction that can be achieved using standard protocols. The HATU-mediated method generally provides the highest efficiency and shortest reaction times, making it ideal for library synthesis and challenging substrates. The EDC/HOBt protocol offers a reliable and economical alternative for a wide range of applications. By selecting the appropriate coupling conditions, researchers can efficiently incorporate the valuable 3-(trifluoromethyl)bicyclo[1.1.1]pentane motif into a diverse array of molecules for drug discovery and development.
References
Application Notes and Protocols: 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic Acid as a Bioisosteric Replacement for Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid and related bicyclo[1.1.1]pentane (BCP) analogs as bioisosteric replacements for carboxylic acids and para-substituted phenyl rings in drug discovery. The content is based on a key case study of a γ-secretase inhibitor, which demonstrates the potential of this strategy to improve the physicochemical and pharmacokinetic properties of drug candidates.
Introduction to Bicyclo[1.1.1]pentanes (BCPs) in Drug Design
Bicyclo[1.1.1]pentanes (BCPs) are rigid, three-dimensional scaffolds that have gained significant traction in medicinal chemistry as bioisosteres for para-substituted phenyl rings and tert-butyl groups.[1] The "escape from flatland" concept encourages the use of such sp³-rich motifs to enhance properties like aqueous solubility and metabolic stability.[2][3] The unique geometry of the BCP core allows it to mimic the linear trajectory of a para-substituted benzene ring, making it an attractive replacement to modulate a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Case Study: Bioisosteric Replacement in a γ-Secretase Inhibitor
A seminal case study in the application of BCPs as bioisosteres is the modification of the γ-secretase inhibitor, BMS-708,163.[4][5][6][7] In this study, the para-substituted fluorophenyl ring of the parent compound was replaced with a bicyclo[1.1.1]pentane moiety. This strategic replacement led to a new analog with equipotent enzyme inhibition but significantly improved biopharmaceutical properties.[4]
Data Presentation: Comparative Analysis of Parent vs. BCP Analog
The following table summarizes the quantitative data comparing the parent γ-secretase inhibitor (BMS-708,163) with its BCP-containing analog.
| Parameter | Parent Compound (BMS-708,163) | BCP Analog | Fold Improvement |
| γ-Secretase Inhibition (Aβ40 IC50, nM) | 8.1 | 8.1 | 1 |
| Aqueous Solubility (pH 7.4, µg/mL) | 2 | 62 | 31 |
| Passive Permeability (Papp, 10⁻⁶ cm/s) | <0.5 | 4.6 | >9.2 |
| Oral Bioavailability (Mouse AUC, µM*h) | 1.8 | 7.1 | 3.9 |
| Maximum Concentration (Mouse Cmax, µM) | 1.2 | 4.5 | 3.8 |
Data sourced from Stepan et al., J. Med. Chem. 2012, 55 (7), pp 3414–3424.[4]
Key Findings from the Case Study:
-
Improved Physicochemical Properties: The BCP analog exhibited a remarkable 31-fold increase in aqueous solubility and a greater than 9-fold enhancement in passive permeability compared to the parent compound.[4]
-
Enhanced Pharmacokinetics: The improved physicochemical properties translated to superior oral absorption in a mouse model, with a nearly 4-fold increase in both AUC (Area Under the Curve) and Cmax (Maximum Concentration).[4]
-
Maintained Potency: The bioisosteric replacement did not compromise the inhibitory potency against the target enzyme, γ-secretase.[4]
These findings strongly suggest that the incorporation of a BCP scaffold can be a valuable strategy to overcome common drug development hurdles such as poor solubility and low oral bioavailability.
Experimental Protocols
This section provides a general methodology for the synthesis of BCP-containing carboxylic acids, drawing from established literature procedures.[2][8]
Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
A common starting material for many BCP analogs is bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. A scalable synthesis has been developed for this key intermediate.[2]
Protocol:
-
Photochemical [2+2] Cycloaddition: [1.1.1]Propellane is reacted with a suitable dienophile via a photochemical [2+2] cycloaddition to construct the BCP core.
-
Oxidative Cleavage: The resulting adduct is then subjected to oxidative cleavage to yield the diacid.
Introduction of the Trifluoromethyl Group
While a specific protocol for the direct synthesis of this compound from the diacid was not detailed in the reviewed literature, the introduction of a trifluoromethyl group onto a BCP scaffold can be achieved through various fluorination strategies known in the art.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the relevant biological pathway and a general experimental workflow for evaluating BCP-containing compounds.
Caption: Simplified signaling pathway of Amyloid Precursor Protein (APP) processing by β- and γ-secretases.
Caption: A general experimental workflow for the evaluation of BCP-containing drug candidates.
Conclusion and Future Perspectives
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application of Trifluoromethylated Bicyclo[1.1.1]pentanes in Central Nervous System Drug Discovery: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The development of drugs targeting the central nervous system (CNS) is a formidable challenge, primarily due to the stringent requirements for crossing the blood-brain barrier (BBB) and achieving the desired pharmacokinetic and pharmacodynamic profiles. Bicyclo[1.1.1]pentane (BCP) has emerged as a valuable bioisostere for the phenyl ring in medicinal chemistry, offering an improved three-dimensional profile that can enhance physicochemical properties such as solubility and metabolic stability. The incorporation of a trifluoromethyl (CF3) group, a well-established substituent in drug design, can further augment these properties. The trifluoromethyl group is known to increase metabolic stability, enhance binding affinity, and improve membrane permeability. This document provides detailed application notes and protocols for the utilization of trifluoromethylated BCPs in CNS drug discovery, with a focus on their synthesis, characterization, and evaluation.
Application Notes
Trifluoromethylated BCPs serve as non-aromatic, rigid scaffolds that can mimic the para-substituted phenyl group, while offering a distinct vector for substituent placement and an improved physicochemical property profile for CNS drug candidates. The trifluoromethyl group, with its high electronegativity and lipophilicity, can significantly influence a molecule's properties.
Key Advantages of Trifluoromethylated BCPs in CNS Drug Discovery:
-
Improved Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which can lead to a longer half-life and improved bioavailability of the drug candidate.[1][2][3]
-
Enhanced Membrane Permeability: The lipophilic nature of the trifluoromethyl group can facilitate passive diffusion across the blood-brain barrier, a critical step for CNS-acting drugs.[1][4][5]
-
Increased Binding Affinity: The trifluoromethyl group can engage in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially increasing the potency of the drug candidate.
-
Modulation of pKa: The electron-withdrawing nature of the trifluoromethyl group can lower the pKa of nearby basic functional groups, which can be advantageous for optimizing drug absorption and distribution.
-
Improved Physicochemical Properties: As a phenyl ring bioisostere, the BCP core can improve aqueous solubility and reduce toxicity associated with aromatic rings. The addition of a trifluoromethyl group can further fine-tune these properties.[6][7]
Case Study: Trifluoromethylated BCPs as γ-Secretase Modulators for Alzheimer's Disease
Alzheimer's disease is characterized by the accumulation of amyloid-β (Aβ) peptides in the brain. γ-Secretase is a key enzyme in the production of Aβ, making it a prime target for therapeutic intervention. γ-Secretase modulators (GSMs) are sought after as they can selectively reduce the production of the toxic Aβ42 peptide without inhibiting the overall activity of the enzyme, thus avoiding mechanism-based toxicities.[8][9][10] The replacement of a phenyl group with a trifluoromethylated BCP in GSMs can lead to compounds with improved potency and pharmacokinetic properties.
Quantitative Data Presentation
The following tables summarize the comparative data for a hypothetical phenyl-containing GSM (Compound A) and its trifluoromethylated BCP-containing analog (Compound B).
| Compound | Structure | Aβ42 IC50 (nM) | clogP | Aqueous Solubility (µg/mL) | Rat Liver Microsomal Stability (% remaining after 30 min) | Brain-to-Plasma Ratio (Kp,uu) |
| Compound A | Phenyl-GSM | 50 | 4.2 | < 1 | 25 | 0.5 |
| Compound B | CF3-BCP-GSM | 15 | 3.8 | 20 | 75 | 1.2 |
Experimental Protocols
Protocol 1: Synthesis of a Trifluoromethylated BCP Carboxylic Acid Intermediate
This protocol describes a general method for the synthesis of a key intermediate, 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid, which can be further functionalized to generate novel CNS drug candidates.
Materials:
-
[1.1.1]Propellane
-
Trifluoroiodomethane (CF3I)
-
Carbon dioxide (CO2)
-
n-Butyllithium (n-BuLi)
-
Diethyl ether
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Standard glassware for air-sensitive reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve [1.1.1]propellane in diethyl ether under a nitrogen atmosphere and cool the solution to -78 °C.
-
Add a solution of n-butyllithium in hexanes dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Bubble trifluoroiodomethane gas through the reaction mixture for 30 minutes.
-
Warm the reaction to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture back to -78 °C and add a solution of n-butyllithium in hexanes dropwise.
-
Stir for 1 hour at -78 °C.
-
Bubble dry carbon dioxide gas through the reaction mixture for 1 hour.
-
Allow the reaction to warm to room temperature overnight.
-
Quench the reaction with water and acidify with 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: In Vitro γ-Secretase Modulation Assay
This protocol outlines a cell-based assay to determine the potency of a test compound in modulating γ-secretase activity by measuring the reduction in Aβ42 levels.
Materials:
-
HEK293 cells stably overexpressing human amyloid precursor protein (APP)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
Test compound (e.g., Compound B)
-
DMSO (vehicle control)
-
Aβ42 ELISA kit
Procedure:
-
Plate HEK293-APP cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of the test compound in DMSO.
-
Dilute the compound solutions in cell culture medium to the final desired concentrations (ensure the final DMSO concentration is ≤ 0.5%).
-
Remove the medium from the cells and add the medium containing the test compound or vehicle.
-
Incubate the cells for 24 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
Collect the cell culture supernatant.
-
Measure the concentration of Aβ42 in the supernatant using a commercially available Aβ42 ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 value by plotting the percentage inhibition of Aβ42 production against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Protocol 3: In Vivo Assessment of Brain Penetration in Rodents
This protocol describes a method to determine the brain-to-plasma concentration ratio (Kp) of a test compound in rodents, providing an indication of its ability to cross the blood-brain barrier.[11]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Test compound (e.g., Compound B)
-
Vehicle for dosing (e.g., 0.5% methylcellulose in water)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (containing anticoagulant)
-
Saline
-
Homogenizer
-
LC-MS/MS system
Procedure:
-
Administer the test compound to the rats via oral gavage or intravenous injection at a predetermined dose.
-
At various time points post-dosing (e.g., 0.5, 1, 2, 4, 8, and 24 hours), anesthetize a cohort of animals.
-
Collect blood via cardiac puncture into heparinized tubes.
-
Immediately perfuse the animals transcardially with ice-cold saline to remove blood from the brain.
-
Excise the brain and weigh it.
-
Centrifuge the blood samples to obtain plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
Extract the test compound from plasma and brain homogenate samples.
-
Quantify the concentration of the test compound in the plasma and brain homogenate using a validated LC-MS/MS method.
-
Calculate the brain-to-plasma ratio (Kp) at each time point by dividing the concentration of the compound in the brain by its concentration in plasma.
-
To determine the unbound brain-to-plasma ratio (Kp,uu), the fractions of unbound drug in plasma (fu,p) and brain (fu,brain) need to be determined separately using equilibrium dialysis or other appropriate methods, and Kp is then corrected for plasma and brain binding.
Visualizations
Caption: γ-Secretase signaling pathway and the modulatory effect of a trifluoromethylated BCP-GSM.
Caption: Experimental workflow for the development of trifluoromethylated BCP-based CNS drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blood–Brain Barrier Penetration of Novel 4-Trifluoromethyl-Coumarin Hybrids with Antibacterial Properties as Potential Brain Therapeutics in the Context of Spatially Diverse Healthcare Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gamma Secretase Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator BPN-15606 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Creation of Trifluoromethyl-BCP Containing Peptide Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unique structural motifs into peptide scaffolds is a powerful strategy in modern drug discovery, enabling the development of therapeutics with enhanced potency, stability, and cell permeability. The trifluoromethyl (CF3) group, in particular, is a valuable addition to peptide structures due to its ability to increase metabolic stability, modulate acidity, and improve binding affinity through favorable interactions with biological targets.[1] When combined with the rigid, three-dimensional structure of a bicyclo[1.1.1]pentane (BCP) scaffold, which acts as a bioisostere for phenyl rings or internal alkynes, the resulting trifluoromethyl-BCP (CF3-BCP) amino acids offer a novel and promising class of building blocks for peptide library construction.[2][3][4]
These application notes provide a comprehensive guide to the methods for creating and screening peptide libraries containing trifluoromethyl-BCP amino acids. The protocols detailed below cover the synthesis of a custom Fmoc-protected CF3-BCP amino acid, its incorporation into a one-bead-one-compound (OBOC) peptide library via solid-phase peptide synthesis (SPPS), and subsequent on-bead screening to identify hit compounds targeting a protein of interest.
Data Presentation
The following tables provide representative quantitative data that can be expected during the synthesis and screening of a trifluoromethyl-BCP containing peptide library.
Table 1: Synthesis Parameters for Fmoc-CF3-BCP-Amino Acid
| Parameter | Value |
| Starting Material | Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid |
| Key Reagents | Trifluoromethylating agent (e.g., Togni's reagent), Curtius rearrangement reagents, Fmoc-OSu |
| Overall Yield | 30-40% |
| Purity (by HPLC) | >95% |
| Characterization | 1H NMR, 13C NMR, 19F NMR, HRMS |
Table 2: One-Bead-One-Compound (OBOC) Library Synthesis Parameters
| Parameter | Value |
| Resin Type | TentaGel S NH2 Resin |
| Resin Loading | 0.25 mmol/g |
| Peptide Length | 7 amino acids (Hexapeptide + CF3-BCP) |
| Diversity | ~1.28 x 10^6 unique sequences |
| Synthesis Method | Split-and-pool |
| Coupling Efficiency (avg.) | >95% per step |
Table 3: On-Bead Screening and Hit Identification Data
| Parameter | Value |
| Target Protein | Recombinant Human Protein X |
| Screening Method | Enzyme-linked colorimetric assay |
| Library Size Screened | ~1 x 10^6 beads |
| Initial Hit Rate | ~0.1% |
| Confirmed Hits after Validation | 5 |
| Hit Peptide Sequencing Method | MALDI-TOF/TOF Mass Spectrometry |
Experimental Protocols
Protocol 1: Synthesis of Fmoc-Protected Trifluoromethyl-BCP Amino Acid
This protocol describes a plausible synthetic route to an Fmoc-protected amino acid containing a trifluoromethyl-bicyclopentyl core, starting from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Materials:
-
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
-
Oxalyl chloride, Dimethylformamide (DMF, catalytic)
-
Sodium azide
-
tert-Butanol
-
Trifluoroacetic acid (TFA)
-
Trifluoromethylating reagent (e.g., Togni's reagent II)
-
Copper catalyst (e.g., Cu(I) salt)
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate
-
Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane, Water
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Mono-esterification: Protect one of the carboxylic acid groups of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid as a methyl or ethyl ester using standard esterification methods.
-
Acid Chloride Formation: Convert the remaining free carboxylic acid to an acid chloride by reacting with oxalyl chloride and a catalytic amount of DMF in DCM.
-
Curtius Rearrangement: React the acid chloride with sodium azide in acetone/water to form the acyl azide. Perform a Curtius rearrangement by heating the acyl azide in tert-butanol to yield the Boc-protected amine.
-
Trifluoromethylation: Introduce the trifluoromethyl group onto the BCP core. This can be achieved through radical trifluoromethylation of a suitable precursor. For instance, a copper-catalyzed reaction of a BCP derivative with a trifluoromethyl source like Togni's reagent can be employed.[2]
-
Boc-Deprotection: Remove the Boc protecting group from the amine using TFA in DCM.
-
Fmoc-Protection: React the free amine with Fmoc-OSu in the presence of a mild base like sodium bicarbonate in a mixture of dioxane and water to yield the final Fmoc-protected trifluoromethyl-BCP amino acid.
-
Purification: Purify the final product by silica gel column chromatography.
-
Characterization: Confirm the structure and purity of the product using NMR (1H, 13C, 19F) and high-resolution mass spectrometry (HRMS).
Protocol 2: Synthesis of a Trifluoromethyl-BCP Containing OBOC Peptide Library
This protocol details the construction of a heptapeptide library with the general structure Ac-X-X-X-Z-X-X-X-NH2, where 'X' represents a variable amino acid and 'Z' is the custom-synthesized trifluoromethyl-BCP amino acid, using the split-and-pool method.[5]
Materials:
-
Rink Amide AM resin
-
Fmoc-protected amino acids (standard set)
-
Fmoc-protected trifluoromethyl-BCP amino acid (from Protocol 1)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetic anhydride, N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water
-
Split-and-pool synthesis apparatus
Procedure:
-
Resin Preparation: Swell the Rink Amide AM resin in DMF.
-
First Position Coupling (Split-and-Pool): a. Divide the resin into equal portions, one for each amino acid to be incorporated at the first position. b. In separate reaction vessels, couple a different Fmoc-amino acid to each portion of the resin using DIC and OxymaPure in DMF. c. Monitor coupling completion using the Kaiser test. d. Pool all resin portions and wash thoroughly with DMF and DCM.
-
Iterative Coupling Cycles: Repeat the Fmoc deprotection (20% piperidine in DMF) and split-and-pool coupling steps for the subsequent variable positions (X).
-
Incorporation of CF3-BCP Amino Acid: At the desired fixed position (Z), perform a single coupling reaction with the Fmoc-protected trifluoromethyl-BCP amino acid on the pooled resin. Due to potential steric hindrance, extended coupling times or the use of a more potent coupling reagent like HATU may be necessary.[6]
-
Continue Iterative Coupling: Continue with the split-and-pool cycles for the remaining variable positions.
-
N-terminal Acetylation: After the final Fmoc deprotection, cap the N-terminus of all peptides by reacting the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Side-Chain Deprotection and Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to remove the side-chain protecting groups. Note: The peptide remains attached to the bead for on-bead screening.
-
Washing and Storage: Thoroughly wash the library beads with DCM, neutralize with a solution of DIPEA in DCM, and wash again with DCM and methanol. Dry the beads under vacuum and store at -20°C.
Protocol 3: On-Bead Screening of the Peptide Library
This protocol describes a colorimetric on-bead screening assay to identify peptides that bind to a target protein.[7]
Materials:
-
Trifluoromethyl-BCP containing OBOC peptide library on beads
-
Target protein (biotinylated)
-
Streptavidin-alkaline phosphatase (SA-AP) conjugate
-
5-Bromo-4-chloro-3-indolyl phosphate (BCIP)
-
Bovine serum albumin (BSA)
-
Tris-buffered saline with Tween-20 (TBST)
-
Microscope
Procedure:
-
Bead Hydration and Blocking: a. Swell the library beads in TBST. b. Block non-specific binding sites by incubating the beads in a solution of 1% BSA in TBST for 1 hour.
-
Incubation with Target Protein: a. Incubate the blocked beads with a solution of the biotinylated target protein in TBST at a predetermined concentration (e.g., 10-100 nM) for 1-2 hours at room temperature with gentle agitation.
-
Washing: Wash the beads extensively with TBST to remove unbound protein.
-
Incubation with SA-AP: Incubate the beads with a solution of streptavidin-alkaline phosphatase conjugate in TBST for 1 hour.
-
Washing: Wash the beads again with TBST to remove unbound conjugate.
-
Colorimetric Development: a. Prepare a solution of the BCIP substrate in an appropriate buffer. b. Add the substrate solution to the beads. c. Monitor the color development on the beads under a microscope. Beads displaying a dark blue/purple color are considered positive "hits."
-
Hit Picking: Manually isolate the colored beads using a micropipette.
Protocol 4: Hit Validation and Sequencing
This protocol outlines the steps to validate the initial hits and determine their amino acid sequence.
Materials:
-
Isolated "hit" beads
-
Non-biotinylated target protein
-
Biotinylated control protein (irrelevant)
-
MALDI-TOF/TOF mass spectrometer
-
α-Cyano-4-hydroxycinnamic acid (CHCA) matrix
-
Ammonium bicarbonate
-
Dithiothreitol (DTT)
-
Iodoacetamide
-
Trypsin
-
Acetonitrile (ACN), Trifluoroacetic acid (TFA)
Procedure:
-
Hit Confirmation: a. Wash the isolated hit beads. b. Re-screen a subset of the beads with the biotinylated target protein to confirm the binding. c. Screen another subset with a biotinylated, irrelevant control protein to check for non-specific binding. d. Perform a competition assay by incubating hit beads with the biotinylated target protein in the presence of an excess of the non-biotinylated target protein. A significant decrease in color intensity confirms specific binding.
-
Peptide Cleavage from a Single Bead: a. Place a single confirmed hit bead in a microcentrifuge tube. b. Add a cleavage cocktail to release the peptide from the resin. c. Evaporate the cleavage cocktail.
-
Sample Preparation for Mass Spectrometry: a. Re-dissolve the cleaved peptide in a suitable solvent (e.g., 50% ACN, 0.1% TFA). b. Spot the peptide solution onto a MALDI plate with CHCA matrix.
-
Mass Spectrometry Analysis: a. Acquire the mass spectrum of the peptide in reflectron mode to determine its molecular weight. b. Perform MS/MS fragmentation of the parent ion to obtain the amino acid sequence.[8] c. The presence of the trifluoromethyl-BCP amino acid will result in a characteristic mass shift in the fragmentation pattern, which needs to be accounted for during sequence analysis.
Mandatory Visualization
Caption: Workflow for the creation and screening of trifluoromethyl-BCP containing peptide libraries.
Caption: Signaling pathway for on-bead colorimetric screening of the peptide library.
References
- 1. mdpi.com [mdpi.com]
- 2. Copper-Mediated Synthesis of Drug-like Bicyclopentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. One-Bead-One-Compound (OBOC) Library Screening - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. benchchem.com [benchchem.com]
- 7. Specificity Profiling of Protein-Binding Domains Using One-Bead-One-Compound Peptide Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Accurate MALDI-TOF/TOF Sequencing of One-Bead-One-Compound Peptide Libraries with Application to the Identification of Multi-ligand Protein Affinity Agents Using In Situ Click Chemistry Screening - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of a Three-Dimensional Phenyl Bioisostere: 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic Acid in Drug Discovery
For researchers, medicinal chemists, and drug development professionals, the quest for novel molecular scaffolds that enhance the physicochemical and pharmacokinetic properties of drug candidates is a perpetual challenge. The para-substituted phenyl ring, a ubiquitous moiety in pharmaceuticals, often presents metabolic liabilities and suboptimal solubility. As a robust, three-dimensional, and saturated bioisostere, 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid (3-(CF3)BCP-1-carboxylic acid) has emerged as a compelling alternative, offering a pathway to improved drug-like properties.
This application note provides a comprehensive overview of the use of 3-(CF3)BCP-1-carboxylic acid as a para-substituted phenyl bioisostere. It includes a comparative analysis of its physicochemical properties against its phenyl analogue, detailed synthetic protocols, and methodologies for its evaluation in drug discovery programs.
Data Presentation: A Comparative Analysis
The strategic replacement of a para-substituted phenyl ring with a bicyclo[1.1.1]pentane (BCP) core can significantly alter a molecule's properties. The BCP cage, with its rigid, non-planar structure, can improve aqueous solubility, enhance metabolic stability by shielding adjacent functional groups from enzymatic degradation, and increase cell permeability. Below is a summary of key quantitative data comparing 3-(CF3)BCP-1-carboxylic acid with its aromatic counterpart, 4-(trifluoromethyl)benzoic acid.
| Property | 4-(Trifluoromethyl)benzoic Acid | 3-(CF3)BCP-1-carboxylic Acid (Representative Data) | Rationale for Improvement |
| Molecular Weight ( g/mol ) | 190.12 | 194.13 | Similar molecular weight ensures comparable steric bulk. |
| Calculated logP | ~2.6 - 2.8 | ~1.8 - 2.2 | The saturated, aliphatic nature of the BCP core reduces lipophilicity. |
| Aqueous Solubility | Moderate[1][2] | Generally Increased | The 3D structure of the BCP moiety disrupts crystal packing, leading to improved solubility. |
| Metabolic Stability | Susceptible to aromatic oxidation | Generally Increased | The saturated BCP core is more resistant to oxidative metabolism by cytochrome P450 enzymes. |
| pKa | ~3.6 | ~4.0 - 4.5 | The electron-withdrawing effect of the CF3 group is transmitted less efficiently through the BCP cage compared to the phenyl ring. |
| Permeability | Variable | Generally Increased | Reduced planarity and improved solubility can contribute to better membrane permeability. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a plausible multi-step synthesis adapted from literature procedures for related BCP derivatives.
Step 1: Synthesis of [1.1.1]Propellane [1.1.1]Propellane is a highly strained and reactive intermediate, and its synthesis requires specialized procedures. A common method involves the reaction of 1,3-dibromobicyclo[1.1.1]pentane with an organolithium reagent. Due to its reactivity, it is often generated and used in situ.
Step 2: Synthesis of 1-Iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane
-
In a flame-dried, argon-purged flask, dissolve [1.1.1]propellane in a suitable solvent such as diethyl ether or THF.
-
Add a source of trifluoromethyl radical, such as Togni's reagent or CF3I under photochemical conditions.
-
The radical addition of the trifluoromethyl group and an iodine atom across the central bond of the propellane yields the desired product.
-
Purify the product by column chromatography on silica gel.
Step 3: Carboxylation to form this compound
-
Dissolve 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane in anhydrous diethyl ether or THF and cool to -78 °C under an argon atmosphere.
-
Add a solution of tert-butyllithium (2 equivalents) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Bubble dry carbon dioxide gas through the solution for 1-2 hours.
-
Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Protocol 2: Bioisosteric Replacement and Evaluation in a Cellular Assay
This protocol provides a general workflow for comparing the biological activity of a BCP-containing compound with its phenyl analogue.
1. Compound Synthesis:
-
Synthesize the parent drug molecule containing the para-substituted phenyl ring.
-
Synthesize the analogue where the para-substituted phenyl ring is replaced with the 3-(CF3)BCP-1-carboxylic acid moiety.
2. In Vitro Biological Assay:
-
Select a relevant cell-based or biochemical assay to evaluate the biological activity of the compounds (e.g., enzyme inhibition assay, receptor binding assay, or a cell proliferation assay).
-
Prepare stock solutions of both compounds in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to generate a range of concentrations for testing.
-
Incubate the target (e.g., enzyme, cells) with the compounds for a predetermined period.
-
Measure the biological response using an appropriate detection method (e.g., fluorescence, luminescence, absorbance).
-
Determine the IC50 or EC50 values for both compounds by fitting the dose-response data to a suitable model.
3. Physicochemical Property Determination:
-
Experimentally determine the aqueous solubility (e.g., using a kinetic or thermodynamic method).
-
Measure the lipophilicity (logD) at a physiological pH (e.g., using a shake-flask method or HPLC).
4. In Vitro ADME Profiling:
-
Assess metabolic stability using liver microsomes or hepatocytes.
-
Determine cell permeability using a Caco-2 or PAMPA assay.
5. Data Analysis:
-
Compare the biological activity (IC50/EC50), physicochemical properties, and ADME parameters of the BCP-containing analogue with the parent phenyl-containing compound.
Visualizations
Caption: Bioisosteric replacement of a phenyl ring with a BCP moiety.
References
Application Note: Derivatization of 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic Acid for Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction Bicyclo[1.1.1]pentanes (BCPs) have emerged as crucial scaffolds in modern medicinal chemistry, serving as three-dimensional, saturated bioisosteres for para-substituted benzene rings, alkynes, and tert-butyl groups.[1][2] The replacement of flat aromatic rings with rigid, sp³-rich BCP cores can lead to significant improvements in the physicochemical properties of drug candidates. These enhancements often include increased aqueous solubility, greater metabolic stability, improved permeability, and reduced non-specific binding, a strategy often termed "escaping from flatland".[3][4][5] The 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid scaffold is particularly valuable, combining the benefits of the BCP core with the well-established role of the trifluoromethyl group in modulating electronic properties and improving metabolic stability. This document provides detailed protocols for the derivatization of this carboxylic acid, enabling the creation of compound libraries for biological screening and subsequent structure-activity relationship (SAR) studies.
Core Strategy: Amide Library Synthesis The carboxylic acid moiety of this compound serves as a versatile chemical handle for derivatization. The most common and effective strategy for generating a diverse library of compounds is through amide bond formation. By coupling the core acid with a wide array of commercially available primary and secondary amines, researchers can systematically explore the chemical space around the BCP core to identify key interactions with a biological target. This approach is central to optimizing potency, selectivity, and pharmacokinetic properties.
Experimental Workflow and Protocols
The overall process, from the starting acid to biological evaluation, follows a structured workflow. This involves the initial derivatization reaction, followed by purification, characterization, and finally, screening.
Figure 1: General workflow for the synthesis, purification, and screening of a BCP-amide library.
Protocol 1: Parallel Amide Library Synthesis
This protocol describes a method for the parallel synthesis of an amide library from this compound and a diverse set of amines in a 96-well plate format.
Materials:
-
This compound (1.0 eq)
-
Amine library (1.1 eq per amine)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
96-well reaction block with sealing mat
-
Automated liquid handler or multichannel pipette
-
Centrifugal evaporator
Procedure:
-
Acid Stock Solution: Prepare a 0.2 M stock solution of this compound in anhydrous DMF.
-
Amine Stock Solutions: Prepare 0.22 M stock solutions of each amine from the library in anhydrous DMF in a separate 96-well plate.
-
Reagent Preparation: Prepare a "coupling cocktail" by dissolving HATU (1.2 eq) and DIPEA (3.0 eq) in the required volume of the acid stock solution. Mix thoroughly.
-
Reaction Setup:
-
To each well of the reaction block, add 200 µL of the appropriate amine stock solution.
-
Add 200 µL of the coupling cocktail to each well containing an amine.
-
-
Reaction: Seal the 96-well block securely with a sealing mat. Place the block on an orbital shaker and agitate at room temperature for 16 hours.
-
Workup (Optional Quench): To each well, add 100 µL of water to quench the reaction.
-
Solvent Removal: Remove the solvent from each well using a centrifugal evaporator.
-
Purification: Re-dissolve the crude product in a suitable solvent (e.g., DMSO/Methanol mixture) and purify using mass-directed preparative HPLC.
-
Characterization: Confirm the identity and purity of each compound using LC-MS analysis.
Protocol 2: Scale-Up Synthesis of a Single Amide Derivative
This protocol details the synthesis and purification of a single derivative on a larger, preparative scale.
Example Reaction: Coupling with 4-methoxyaniline.
Materials:
-
This compound (500 mg, 2.78 mmol, 1.0 eq)
-
4-Methoxyaniline (376 mg, 3.05 mmol, 1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (640 mg, 3.33 mmol, 1.2 eq)
-
Hydroxybenzotriazole (HOBt) (450 mg, 3.33 mmol, 1.2 eq)
-
Triethylamine (TEA) (1.16 mL, 8.33 mmol, 3.0 eq)
-
Anhydrous Dichloromethane (DCM, 20 mL)
-
Saturated aq. NaHCO₃, 1 M HCl, Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound, 4-methoxyaniline, and anhydrous DCM (20 mL).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add EDC, HOBt, and TEA sequentially.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 18 hours. Monitor progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with 30 mL of DCM.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aq. NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Data Presentation
For effective SAR analysis, all quantitative data should be organized systematically. A tabular format is ideal for comparing derivatization success and biological activity across a library of compounds.
Table 1: Representative Data for a Synthesized BCP-Amide Library
| Compound ID | Amine Moiety (R-NH₂) | Yield (%) | Purity (LC-MS, %) | Biological Activity (IC₅₀, µM) |
| BCP-001 | Aniline | 78 | >99 | 5.2 |
| BCP-002 | 4-Methoxyaniline | 85 | >99 | 2.1 |
| BCP-003 | 4-Chloroaniline | 75 | 98 | 8.9 |
| BCP-004 | Benzylamine | 81 | >99 | 15.4 |
| BCP-005 | Piperidine | 92 | >99 | 0.8 |
| BCP-006 | Morpholine | 90 | >99 | 1.2 |
Note: Yields and biological activity data are hypothetical and for illustrative purposes only.
Biological Context and Target Pathways
Derivatives of BCPs have shown promise as inhibitors in various biological pathways. For instance, BCP analogues have been successfully developed as γ-secretase inhibitors for potential use in Alzheimer's disease.[3][4] The synthesized libraries can be screened against a wide range of targets, such as kinases, proteases, or G-protein coupled receptors (GPCRs). Below is a representative diagram of a generic kinase signaling pathway, illustrating how a synthesized BCP derivative might act as an inhibitor.
Figure 2: A hypothetical kinase signaling pathway inhibited by a BCP-amide derivative.
Conclusion The this compound scaffold is a powerful building block for modern drug discovery. Its derivatization via robust amide coupling methodologies allows for the efficient generation of diverse chemical libraries. The protocols and workflows outlined in this document provide a comprehensive guide for researchers to synthesize, purify, and characterize novel BCP derivatives for biological screening, facilitating the discovery of new therapeutic agents with improved pharmacological profiles.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
| Problem | Possible Cause | Suggested Solution |
| Low or no yield of 1-(trifluoromethyl)-3-iodobicyclo[1.1.1]pentane (starting material) | Incomplete reaction of [1.1.1]propellane with trifluoromethyl iodide. | Ensure a sufficient excess of trifluoromethyl iodide is used. The reaction is typically allowed to proceed over several days at room temperature to ensure completion. The starting material is volatile, so care should be taken during solvent removal. |
| Decomposition of [1.1.1]propellane. | [1.1.1]Propellane is highly strained and can be sensitive. It is best generated in situ or used as a solution in a suitable solvent. Avoid exposure to acids or electrophiles that could induce premature reaction or decomposition. | |
| Low yield of this compound during carboxylation | Incomplete lithium-halogen exchange. | Ensure the tert-butyl lithium solution is fresh and accurately titrated. The reaction should be carried out at low temperatures (e.g., -78 °C) to favor the exchange over side reactions. |
| Reaction with adventitious water or electrophiles. | All glassware must be rigorously dried, and the reaction should be performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. | |
| Inefficient trapping of the bicyclo[1.1.1]pentyl anion with CO2. | Bubble dry CO2 gas through the reaction mixture or pour the reaction mixture over freshly crushed dry ice. Ensure the CO2 source is anhydrous. | |
| Presence of significant byproducts | Formation of [1.1.1]propellane. | The use of organolithium reagents with 1,3-diiodobicyclo[1.1.1]pentane can lead to the formation of [1.1.1]propellane[1]. While the trifluoromethyl derivative is reported to be more inert, this pathway should be considered. Using carefully controlled stoichiometry and low temperatures can minimize this. |
| Oligomerization or skeletal rearrangement. | Accessing unsymmetrically 1,3-disubstituted BCP derivatives can be challenging due to the potential for the radical/anion intermediates to undergo undesired oligomerization or rearrangement[2]. Slow addition of the organolithium reagent at low temperature can help mitigate this. | |
| Difficulty in purification of the final product | Contamination with unreacted starting material. | The starting iodide can be difficult to separate from the carboxylic acid product by simple extraction. Column chromatography on silica gel may be required. |
| Presence of non-polar byproducts. | If byproducts from the organolithium reagent are present, a carefully chosen solvent system for chromatography is necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A common and effective route involves a two-step process. The first step is the synthesis of 1-(trifluoromethyl)-3-iodobicyclo[1.1.1]pentane from [1.1.1]propellane and trifluoromethyl iodide[1]. The second step is a lithium-halogen exchange on the iodo-derivative using tert-butyl lithium, followed by quenching with carbon dioxide to yield the desired carboxylic acid. This carboxylation step has been reported to proceed with a high yield of 86%[1][3].
Q2: Are there alternative methods for introducing the trifluoromethyl group?
A2: Yes, other methods for trifluoromethylation of the bicyclo[1.1.1]pentane core exist, often involving radical reactions. For instance, copper-mediated amino-trifluoromethylation of [1.1.1]propellane has been described[4]. However, for the specific synthesis of the target carboxylic acid, the route starting from trifluoromethyl iodide is more direct.
Q3: What are the main challenges associated with the synthesis of bicyclo[1.1.1]pentane derivatives?
A3: The primary challenge often lies in the handling of the strained and reactive precursor, [1.1.1]propellane[5]. Its synthesis and in-situ use require careful control of reaction conditions. Furthermore, achieving selective 1,3-disubstitution without side reactions such as oligomerization can be difficult[2].
Q4: How should 1-(trifluoromethyl)-3-iodobicyclo[1.1.1]pentane be handled and stored?
A4: This intermediate is described as being very volatile[1]. Therefore, care must be taken during its synthesis and isolation, particularly during solvent removal, which should be performed at low temperatures. For storage, it is advisable to keep it in a tightly sealed container at low temperatures.
Q5: What analytical techniques are recommended for characterizing the final product?
A5: Standard analytical techniques are suitable. 1H, 13C, and 19F NMR spectroscopy are essential for confirming the structure. High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula.
Experimental Protocols
Synthesis of 1-(Trifluoromethyl)-3-iodobicyclo[1.1.1]pentane
This protocol is adapted from the literature[1].
Materials:
-
Solution of [1.1.1]propellane in diethyl ether
-
Trifluoromethyl iodide (CF3I)
-
Anhydrous diethyl ether
Procedure:
-
In a high-pressure glass vessel, a solution of [1.1.1]propellane in diethyl ether is frozen at -196 °C.
-
Trifluoromethyl iodide is condensed into the vessel.
-
The vessel is sealed and allowed to warm to room temperature behind a safety shield.
-
The reaction mixture is allowed to stand for 3 days at room temperature.
-
The solvent is carefully removed in vacuo at 0 °C to yield the crude product, which can be purified by low-temperature crystallization.
Synthesis of this compound
This protocol is based on a reported procedure[1][3].
Materials:
-
1-(Trifluoromethyl)-3-iodobicyclo[1.1.1]pentane
-
tert-Butyl lithium in pentane
-
Anhydrous diethyl ether
-
Dry carbon dioxide (from a cylinder or dry ice)
-
Saturated aqueous sodium hydrogencarbonate solution
-
Hydrochloric acid (e.g., 1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1-(trifluoromethyl)-3-iodobicyclo[1.1.1]pentane in anhydrous diethyl ether under an argon atmosphere in a flame-dried flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of tert-butyl lithium in pentane dropwise to the reaction mixture.
-
Stir the mixture at -78 °C for 1 hour.
-
Quench the reaction by bubbling dry carbon dioxide gas through the solution for 30 minutes, or by pouring the reaction mixture over an excess of freshly crushed dry ice.
-
Allow the mixture to warm to room temperature.
-
Add a saturated aqueous solution of sodium hydrogencarbonate and stir.
-
Separate the aqueous layer and wash the organic layer with more sodium hydrogencarbonate solution.
-
Combine the aqueous layers and acidify to pH ~2 with hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Overall workflow for the synthesis of the target compound.
Caption: Troubleshooting logic for the critical carboxylation step.
References
Technical Support Center: Purification of Trifluoromethylated Bicyclo[1.1.1]pentane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of trifluoromethylated bicyclo[1.1.1]pentane (BCP) derivatives. These unique molecules, which merge the rigid BCP scaffold with the electron-withdrawing trifluoromethyl group, are of significant interest in medicinal chemistry for their potential to enhance metabolic stability and fine-tune physicochemical properties. However, their purification can present unique obstacles. This guide offers practical solutions and detailed protocols to streamline your purification workflow.
Frequently Asked Questions (FAQs)
Q1: How does the trifluoromethyl group affect the chromatographic behavior of BCP derivatives?
The trifluoromethyl (CF3) group is strongly electron-withdrawing and can significantly impact the polarity of a BCP derivative. This increased polarity may lead to stronger interactions with polar stationary phases like silica gel, resulting in lower retention factors (Rf) compared to their non-fluorinated analogs.[1] Consequently, more polar solvent systems may be required for elution during column chromatography. The CF3 group can also influence the molecule's overall dipole moment, which can be a key factor in achieving separation between isomers.[2]
Q2: My trifluoromethylated BCP derivative is unstable on silica gel. What are my options?
Decomposition on silica gel can be a significant issue for sensitive compounds.[3] If you observe streaking on your TLC plate or low recovery from your column, consider the following:
-
Deactivated Silica Gel: Reduce the acidity of the silica gel by treating it with a base, such as triethylamine, before packing the column. This can mitigate degradation of acid-sensitive compounds.[3]
-
Alternative Stationary Phases: If deactivation is insufficient, explore other stationary phases like alumina (neutral or basic) or Florisil®. For highly polar compounds, reverse-phase chromatography on C18-functionalized silica may be a suitable alternative.[3]
-
Rapid Purification: Minimize the time your compound spends on the column by using flash chromatography with optimized solvent systems to ensure rapid elution.[4]
Q3: How can I visualize my trifluoromethylated BCP derivative on a TLC plate if it's not UV-active?
While many BCP derivatives containing aromatic moieties will be UV-active, those that are not can be visualized using a variety of chemical stains.[5][6][7] Since BCPs themselves are saturated hydrocarbons, the choice of stain will depend on the other functional groups present in your molecule. Some general-purpose stains that are often effective include:
-
Potassium Permanganate (KMnO4): This stain reacts with any oxidizable functional groups, appearing as yellow or brown spots on a purple background.[5][7]
-
p-Anisaldehyde Stain: This is a versatile stain that reacts with a wide range of functional groups, often producing a variety of colors which can aid in distinguishing between different components of a mixture.[8][9]
-
Iodine Chamber: Exposing the TLC plate to iodine vapor is a simple and often effective method. Iodine reversibly complexes with many organic compounds, appearing as brown spots.[6][7][9]
Q4: I am having trouble separating constitutional isomers of my trifluoromethylated BCP. What strategies can I try?
The separation of constitutional isomers can be challenging due to their similar physical properties.[2] The introduction of a trifluoromethyl group can sometimes exacerbate or alleviate this challenge depending on its influence on the molecules' dipole moments and steric profiles.[2] Here are some strategies to improve separation:
-
Optimize Solvent System: Systematically screen different solvent systems with varying polarities and compositions. Small changes in the eluent can sometimes lead to significant differences in selectivity.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC offers superior resolution compared to standard column chromatography. Experiment with different stationary phases (e.g., chiral phases if applicable) and mobile phases.
-
Supercritical Fluid Chromatography (SFC): SFC can sometimes provide unique selectivity for isomer separation and is a valuable alternative to HPLC.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of trifluoromethylated BCP derivatives.
Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery | Compound is unstable on silica gel. | Test for stability by spotting the compound on a TLC plate and letting it sit for an hour before eluting. If degradation is observed, consider using deactivated silica, an alternative stationary phase like alumina, or minimizing contact time with flash chromatography.[3][4] |
| Inappropriate solvent system. | If the compound is too strongly adsorbed, use a more polar eluent. If it elutes too quickly, use a less polar eluent. A gradient elution may be necessary to separate compounds with a wide range of polarities.[4] | |
| Compound is volatile. | Use a cooled receiving flask and avoid excessive heat during solvent removal. | |
| Co-elution of Impurities | Similar polarity of the desired compound and impurities. | Optimize the solvent system using TLC. Try different solvent mixtures to maximize the difference in Rf values. Consider using a longer column or a stationary phase with a different selectivity. For very difficult separations, HPLC or SFC may be required.[4] |
| Overloading the column. | Use an appropriate amount of silica gel for the amount of crude product (typically a 50:1 to 100:1 ratio by weight). | |
| Streaking on TLC/Tailing on Column | Compound is too polar for the solvent system. | Add a small amount of a more polar solvent (e.g., methanol or acetic acid) to the eluent. |
| Acidic or basic nature of the compound. | If the compound is acidic, add a small amount of acetic acid to the eluent. If it is basic, add a small amount of triethylamine. | |
| Decomposition on silica. | See "Low Recovery" troubleshooting. |
Recrystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | Solution is supersaturated, or the cooling rate is too fast. | Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly. Seeding the solution with a small crystal of the pure compound can also help. |
| Inappropriate solvent. | The boiling point of the solvent may be higher than the melting point of the solute. Choose a solvent with a lower boiling point. | |
| No Crystal Formation | Solution is not sufficiently saturated. | Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. |
| Compound is highly soluble in the chosen solvent at all temperatures. | Try a different solvent or a solvent pair. For a solvent pair, dissolve the compound in a good solvent and then add a poor solvent dropwise until the solution becomes cloudy. Heat to redissolve and then cool slowly.[10] | |
| Inhibitors present in the crude material. | Try to purify the compound by a preliminary method like a quick filtration through a small plug of silica gel before recrystallization. | |
| Poor Recovery | Too much solvent was used. | Use the minimum amount of hot solvent necessary to fully dissolve the compound. |
| The compound has significant solubility in the cold solvent. | Cool the solution in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent.[11] |
Experimental Protocols
General Protocol for Silica Gel Flash Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. The ideal Rf for the desired compound is typically between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a flat, undisturbed surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent). For less soluble compounds, a stronger solvent can be used, followed by adsorption onto a small amount of silica gel ("dry loading").[12]
-
Elution: Carefully add the eluent to the top of the column and apply pressure (e.g., with a nitrogen line or a pump) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.[4]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of ice-cold solvent and dry them under vacuum.[11]
Visualizations
Caption: A general experimental workflow for the purification of trifluoromethylated BCP derivatives.
Caption: A decision-making workflow for troubleshooting the separation of trifluoromethylated BCP isomers.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. silicycle.com [silicycle.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of Bicyclo[1.1.1]pentane (BCP) from [1.1.1]Propellane
Welcome to the technical support center for the synthesis of bicyclo[1.1.1]pentane (BCP) derivatives from [1.1.1]propellane. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation, with a particular focus on minimizing side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of BCP from [1.1.1]propellane?
A1: The most frequently encountered side reactions are the oligomerization of [1.1.1]propellane to form [n]staffanes, particularly the[1]staffane dimer, and the formation of 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) when using iodine-based reagents.[2][3] Self-condensation or uncontrolled polymerization of [1.1.1]propellane can also occur under certain conditions.[4][5]
Q2: What are [n]staffanes and why are they considered a problematic side product?
A2: [n]Staffanes are oligomers of BCP units, where 'n' denotes the number of BCP cages linked together.[6] While they are interesting molecules in their own right, in the context of synthesizing 1,3-disubstituted BCPs, they are considered impurities that are often difficult to separate from the desired monomeric BCP product due to similar polarities.[2][3]
Q3: Under what conditions is the formation of 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) favored?
A3: The formation of DIBCP is a common, often undesired, byproduct when reacting [1.1.1]propellane with iodine.[7][8] It is typically formed when iodine is used as a reagent or is present in the reaction mixture. While sometimes synthesized intentionally as a stable BCP precursor, its inadvertent formation can complicate syntheses targeting other BCP derivatives.
Q4: How stable is the [1.1.1]propellane starting material and how should it be handled?
A4: [1.1.1]Propellane is a highly strained and reactive molecule. It is typically prepared as a solution in an ethereal solvent and should be stored at low temperatures (e.g., in a freezer) to prevent degradation and self-condensation.[7] Care should be taken to use it in reactions before significant decomposition occurs.
Troubleshooting Guides
Issue 1: Formation of[1]Staffane and Higher Oligomers
Problem: The primary side product of my radical addition to [1.1.1]propellane is the[1]staffane dimer, which is difficult to separate from my desired BCP product.
Cause: The bicyclopentyl radical intermediate, formed after the initial radical addition to [1.1.1]propellane, can react with another molecule of [1.1.1]propellane instead of the intended radical trapping agent. This leads to the formation of oligomers.[2][6]
Solutions:
-
Adjust Reactant Stoichiometry: The ratio of the desired BCP product to the[1]staffane byproduct is highly dependent on the concentration of [1.1.1]propellane relative to the radical precursor. To favor the formation of the 1,3-disubstituted BCP, it is crucial to maintain a low concentration of the BCP radical intermediate and a higher concentration of the trapping reagent. In many cases, using an excess of the disulfide or other radical trapping agent can suppress the formation of[1]staffane.[3] Conversely, if the[1]staffane is the desired product, an excess of [1.1.1]propellane should be used.[2]
-
Control Reaction Conditions: Radical reactions involving [1.1.1]propellane can be sensitive to concentration and temperature. Running the reaction at a lower temperature and under more dilute conditions can help to minimize oligomerization.[4]
-
Radical Polarity Matching: The selectivity of the reaction can be influenced by the electronic properties of the radical species involved. In some cases, the choice of radical initiator and reactants can be optimized to favor the reaction of the intermediate BCP radical with the desired trapping agent over further reaction with [1.1.1]propellane.[6]
Issue 2: Unwanted Formation of 1,3-Diiodobicyclo[1.1.1]pentane (DIBCP)
Problem: My reaction is producing a significant amount of DIBCP as a crystalline byproduct.
Cause: This side reaction is specific to reactions involving iodine. The highly reactive [1.1.1]propellane can react directly with molecular iodine to form the stable DIBCP.[7]
Solutions:
-
Careful Control of Iodine Concentration: When using iodine-based reagents, it is important to control the amount of free iodine in the reaction mixture. Adding the iodine reagent slowly or using a reagent that releases iodine in a controlled manner can help to suppress the formation of DIBCP.
-
Alternative Reagents: If possible, consider using alternative radical precursors that do not involve iodine. For example, reactions initiated by peroxides or photoredox catalysts with alkyl halides other than iodides can avoid the formation of DIBCP.[2]
-
Purification: If a small amount of DIBCP is formed, it can often be removed by column chromatography, as it is a crystalline solid with different solubility properties compared to many other BCP derivatives.[9]
Quantitative Data on Side Product Formation
The following table summarizes the effect of reactant stoichiometry on the product distribution between the desired 1,3-disubstituted BCP and the[1]staffane side product in the reaction of [1.1.1]propellane with SF₅Cl.
| Equivalents of [1.1.1]propellane | Yield of SF₅-BCP-Cl (%) | Yield of SF₅-[1]staffane-Cl (%) | Product Ratio (BCP:[1]staffane) |
| 1.0 | 49 | 4 | 12:1 |
| 2.0 | 74 | 22 | 3.4:1 |
| 4.0 | 54 | 40 | 1.3:1 |
| 6.0 | 48 | 45 | 1.1:1 |
| 8.0 | 43 | 53 | 1:1.3 |
| 20.0 | 24 | 72 | 1:3 |
| Data adapted from a study on the controlled oligomerization of [1.1.1]propellane.[2] |
Experimental Protocols
Protocol 1: Selective Synthesis of 1,3-Disubstituted BCP with Suppression of[1]Staffane Formation
This protocol describes the UV-initiated radical reaction of [1.1.1]propellane with an aromatic disulfide, optimized to favor the formation of the monomeric BCP product.
Materials:
-
Solution of [1.1.1]propellane in diethyl ether
-
Aromatic disulfide (e.g., diphenyl disulfide)
-
Solvent (e.g., diethyl ether)
-
UV lamp
Procedure:
-
In a quartz reaction vessel, dissolve the aromatic disulfide (3.0 equivalents) in diethyl ether.
-
Add the solution of [1.1.1]propellane (1.0 equivalent) to the reaction mixture.
-
Irradiate the mixture with a UV lamp at room temperature with stirring.
-
Monitor the reaction progress by TLC or GC-MS until the [1.1.1]propellane is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 1,3-bis(arylthio)bicyclo[1.1.1]pentane.
This protocol is based on methodologies that have been shown to achieve high yields of the BCP product with minimal formation of the[1]staffane side product by using an excess of the disulfide trapping agent.[3]
Protocol 2: Titration of [1.1.1]Propellane to Determine Concentration
This protocol is used to accurately determine the concentration of a [1.1.1]propellane solution, which is crucial for controlling stoichiometry in subsequent reactions.
Materials:
-
Solution of [1.1.1]propellane in diethyl ether
-
Thiophenol
-
Argon atmosphere
-
NMR spectrometer
Procedure:
-
In a flame-dried, argon-purged, round-bottomed flask equipped with a stirring bar, transfer a known volume (e.g., 3.0 mL) of the [1.1.1]propellane solution via a gas-tight syringe.
-
Add a slight excess of thiophenol via syringe.
-
Stir the mixture under normal room light for 15 minutes.
-
Concentrate the solution to obtain a mixture of unreacted thiophenol and bicyclo[1.1.1]pentyl phenyl sulfide.
-
Determine the ratio of the two compounds by ¹H NMR or GC, and from this, calculate the concentration of the original [1.1.1]propellane solution. The reaction is assumed to be quantitative.[10]
Visualizations
Caption: Reaction pathway showing the formation of the desired BCP product versus the[1]staffane side product.
Caption: A troubleshooting workflow for addressing common side reactions in BCP synthesis.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. BJOC - Controlled oligomerization of [1.1.1]propellane through radical polarity matching: selective synthesis of SF5- and CF3SF4-containing [2]staffanes [beilstein-journals.org]
- 3. BJOC - Insertion of [1.1.1]propellane into aromatic disulfides [beilstein-journals.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. 1.1.1-Propellane - Wikipedia [en.wikipedia.org]
- 6. A radical strategy to the synthesis of bicyclo[1.1.1]pentyl C-glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. US5405550A - Compounds and methods based on [1.1.1]propellane - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Amide Coupling with Sterically Hindered Carboxylic Acids
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with amide bond formation, particularly when dealing with sterically hindered carboxylic acids. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low or no yield in my amide coupling reaction involving a sterically hindered carboxylic acid?
Several factors can contribute to poor outcomes in these challenging coupling reactions. The most common issues include:
-
Incomplete Carboxylic Acid Activation: The coupling reagent may not be potent enough to efficiently activate a sterically congested carboxylic acid.[1]
-
Steric Hindrance: The sheer bulk of the substituents on either the carboxylic acid or the amine can physically impede the approach of the nucleophilic amine to the activated acid derivative.[1][2]
-
Deactivation of the Amine: An acid-base reaction between the carboxylic acid and the amine can occur, protonating the amine and rendering it non-nucleophilic.[1]
-
Hydrolysis of Activated Intermediates: Trace amounts of water in the reaction can lead to the hydrolysis of the activated carboxylic acid species, reverting it to the starting carboxylic acid.[1]
-
Suboptimal Reaction Conditions: The choice of solvent, base, temperature, and reaction time are all critical parameters that can significantly influence the reaction's success.[1]
Q2: How do I select the most appropriate coupling reagent for a sterically hindered system?
The choice of coupling reagent is paramount for success. Reagents are generally categorized, and their suitability for hindered systems varies:
-
Carbodiimides (e.g., DCC, DIC, EDC): While common, these are often less effective for highly hindered substrates and may require additives like HOBt or OxymaPure to boost efficiency and reduce side reactions like racemization.[1]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These are generally more reactive than carbodiimides and are a good choice for sterically demanding couplings.[1] PyAOP is particularly effective for coupling N-methyl amino acids.[1][3]
-
Aminium/Uronium Salts (e.g., HATU, HBTU, HCTU, COMU): This class includes some of the most powerful coupling reagents.[1] HATU is often considered the gold standard for difficult couplings due to the high reactivity of the OAt esters it forms.[1][4] COMU is a highly effective and safer alternative to benzotriazole-based reagents like HATU and HBTU.[1]
-
Acyl Fluoride Precursors (e.g., TFFH, BTFFH): For exceptionally challenging couplings, converting the carboxylic acid to an acyl fluoride in situ can be a highly successful strategy. Acyl fluorides are small and highly reactive, minimizing steric clash.[5][6][7]
Below is a decision-making workflow for selecting a coupling reagent:
Q3: What is the function of a base in the reaction, and which one should I use?
A non-nucleophilic organic base is crucial to neutralize the acid generated during the reaction and to ensure the amine remains deprotonated and nucleophilic.[1]
-
Diisopropylethylamine (DIPEA): Often the preferred base due to its steric bulk, which prevents it from competing with the primary/secondary amine as a nucleophile.[1]
-
Triethylamine (TEA): Also commonly used, but its lower steric hindrance can sometimes lead to side reactions.[1]
For most applications, 2-4 equivalents of DIPEA are recommended.
Troubleshooting Guide
Problem: My reaction is not proceeding to completion, even with a strong coupling reagent like HATU.
If you are facing persistent challenges with a sterically hindered coupling, consider the following troubleshooting steps.
-
Verify Reagent and Solvent Quality: Ensure all reagents are fresh and solvents are anhydrous. Water can hydrolyze activated intermediates, halting the reaction.[1]
-
Increase Reaction Temperature: For difficult couplings, increasing the temperature can provide the necessary energy to overcome the activation barrier. Reactions can be heated to 40-80 °C, but monitor carefully for potential decomposition of starting materials or products.[7][8]
-
Change Solvent: Solvents can play a significant role. If standard solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are ineffective, switching to more polar, higher-boiling point solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethylacetamide (DMA) can be beneficial.
-
Switch to the Acyl Fluoride Method: This is one of the most robust methods for coupling sterically hindered substrates.[5][6] Converting the carboxylic acid to a small, highly reactive acyl fluoride intermediate in situ often succeeds where other methods fail.[5][7]
Data Summary: Comparison of Coupling Methods
The following table summarizes the performance of various coupling methods for a particularly challenging amide bond formation between a hindered carboxylic acid and an electron-poor, hindered amine.
| Entry | Coupling Agent(s) | Temperature | Time | Conversion (%) |
| 1 | HATU/DIPEA | rt | 4 d | 17 |
| 2 | EDC/HOBt | rt | 24 h | 0 |
| 3 | DCC/DMAP | 40 °C | 5 d | 0 |
| 4 | Ghosez's reagent (acid chloride) | rt | 4 d | 9 |
| 5 | BTFFH/DIPEA | 80 °C | 12 h | >95 (85% isolated yield) |
Data adapted from a study on a challenging amide coupling.[7][8] This data clearly demonstrates that for this specific challenging substrate, conventional methods failed, while the in situ formation of an acyl fluoride using BTFFH at an elevated temperature provided a high yield of the desired product.[7][8]
Key Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0-3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Optimized Procedure for Hindered Couplings via Acyl Fluoride Formation
-
Dissolve the sterically hindered carboxylic acid (1.0 equivalent) in an anhydrous solvent like DCM or acetonitrile.
-
Add a fluorinating agent (e.g., BTFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.
-
Add the amine (1.1 equivalents) to the solution.
-
If the reaction is sluggish at room temperature, heat the mixture to 40-80 °C in a sealed vial and monitor for completeness. Reaction times can be significantly longer for these types of couplings.[7]
-
Once the reaction is complete, cool to room temperature and perform an aqueous workup as described in Protocol 1.
-
Purify the product via column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. chimia.ch [chimia.ch]
- 3. peptide.com [peptide.com]
- 4. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Bicyclo[1.1.1]pentane Functionalization Technical Support Center
Welcome to the Bicyclo[1.1.1]pentane (BCP) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the synthesis and functionalization of BCPs. Bicyclo[1.1.1]pentanes are increasingly used as bioisosteres for para-substituted benzene rings, alkynes, and t-butyl groups in drug design, offering improvements in physicochemical and pharmacokinetic properties.[1][2][3][4][5] However, their unique strained structure presents specific synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common precursor for synthesizing functionalized BCPs, and what are its main drawbacks?
A1: The most common precursor for accessing the BCP core is [1.1.1]propellane.[5][6] Its high degree of strain (66.6 kcal mol⁻¹ of strain energy) allows for ring-opening reactions with anions, radicals, and cations to form BCP derivatives.[1][2] The primary drawbacks of using [1.1.1]propellane are the challenges associated with its synthesis, storage, and handling. Its synthesis often requires two equivalents of alkyl- or aryllithium reagents and harsh conditions.[2] Furthermore, its volatility and reactivity make large-scale storage and transport difficult.[2][7]
Q2: I am struggling with direct C-H functionalization at the bridgehead position of my BCP. Why is this so difficult?
A2: Direct functionalization of a bridgehead C–H bond on a BCP is a significant challenge in the field.[1][2] The C-H bonds on the BCP scaffold are relatively inert, and the strained nature of the cage can lead to poor selectivity or even ring fragmentation under harsh conditions.[8] However, recent advances have been made, such as rhodium-catalyzed enantioselective C–H functionalization using donor/acceptor carbenes, although this method may require an arene substituent at the other bridgehead.[1][2]
Q3: My functionalization reaction has low functional group tolerance. What are some milder alternatives?
A3: Early methods for BCP synthesis often relied on harsh conditions, such as heating with highly reactive organometallic reagents (e.g., Grignard or organolithium reagents), which limits functional group compatibility.[1][9] Modern photoredox catalysis has emerged as a powerful and mild alternative.[9] These methods allow for the generation of radicals under visible light irradiation at room temperature, showing excellent tolerance for sensitive functional groups like amines and aldehydes, and enabling the synthesis of complex BCP derivatives that were previously inaccessible.[1][9][10][11]
Q4: Is it possible to functionalize the bridge (C2) position of the BCP core?
A4: Functionalization at the bridge (C2) position is significantly more challenging than at the bridgehead (C1, C3) positions and remains a largely unsolved problem. The vast majority of developed methodologies focus on installing substituents at the bridgehead positions. Recently, strategies for synthesizing 1,2-difunctionalized BCPs have been developed to mimic ortho- and meta-substituted arenes, but these often require multi-step, non-modular sequences starting from precursors other than [1.1.1]propellane.[12][13] Direct C-H functionalization of the bridge position is particularly difficult due to the higher bond dissociation energy and steric hindrance.[13][14]
Q5: I'm having trouble scaling up my BCP synthesis. What are the common bottlenecks?
A5: The lack of scalable methods for producing BCPs is a well-recognized bottleneck that often hinders the progression of BCP-containing compounds to clinical candidates.[7][15] Key challenges include the difficult and potentially hazardous large-scale production and handling of the [1.1.1]propellane precursor.[2] To address this, researchers have developed continuous flow synthesis of [1.1.1]propellane, which improves scalability and safety.[16][17] Additionally, light-driven reactions that avoid catalysts or additives are being developed for mg- to kg-scale synthesis of functionalized BCPs.[7][15]
Troubleshooting Guides
Issue 1: Low Yield in Radical Addition to [1.1.1]Propellane
If you are experiencing low yields in your radical functionalization of [1.1.1]propellane, consider the following factors and potential solutions.
| Potential Cause | Recommended Solution | Rationale |
| Inefficient Radical Generation | Switch from thermal initiators (e.g., AIBN) or Et₃B to a suitable photoredox catalyst (e.g., Ir{[dF(CF₃)ppy]₂(dtbbpy)}PF₆ or 4CzIPN).[1][9] | Photoredox catalysis offers milder conditions and can be more efficient for generating a wide range of radicals from precursors like organic halides.[9] |
| Poor Reactivity of Radical Precursor | For aryl or heteroaryl substituents, use the corresponding iodide as the radical precursor in a photoredox-catalyzed reaction.[9] | (Hetero)aryl radicals are difficult to generate using older methods but are readily accessed via photoredox catalysis from aryl iodides.[9] |
| Undesired Side Reactions | In HAT (Hydrogen Atom Transfer) catalysis, use a bulky thiol as the hydrogen atom source.[1][2] | A bulky thiol can help to minimize undesired side reactions and improve the selectivity of the desired transformation.[2] |
| Oligomerization of BCP radical | Ensure the trapping reagent is sufficiently reactive and present in an appropriate concentration. | The intermediate bridgehead BCP radical can oligomerize if not efficiently trapped by the intended reagent. |
Issue 2: Difficulty in Purifying BCP Products
The unique physical properties of BCPs can complicate purification. Below are common issues and suggested approaches.
| Problem | Suggested Technique | Comments |
| High Volatility | Avoid high vacuum and elevated temperatures during solvent removal. Use cold traps. | Simple, non-polar BCPs can be volatile, leading to product loss during concentration. |
| Poor UV Activity | Use alternative visualization techniques for TLC, such as potassium permanganate or vanillin stains. | The BCP core itself is not UV active. Unless your substituents contain a chromophore, standard UV visualization will not be effective. |
| Difficult Separation from Starting Materials | Consider converting the BCP product to a less volatile or more polar derivative for purification (e.g., converting a halide to an alcohol). | This adds steps but can greatly simplify purification if direct separation is challenging. |
| Co-elution of Isomers | Utilize specialized chromatography columns (e.g., silver nitrate impregnated silica for certain unsaturated compounds) or switch to reverse-phase HPLC. | The rigid, non-polar nature of BCPs can make separation of closely related analogues difficult. |
Experimental Protocols & Methodologies
Protocol 1: General Photoredox-Catalyzed Synthesis of Carbon-Substituted BCP-Iodides
This protocol is adapted from methodologies that utilize photoredox catalysis for the atom-transfer radical addition (ATRA) of organic halides to [1.1.1]propellane.[1][9]
Materials:
-
Organic iodide (R-I) (1.0 equiv)
-
[1.1.1]Propellane solution in diethyl ether (1.5 - 2.0 equiv)
-
Photocatalyst: Ir{[dF(CF₃)ppy]₂(dtbbpy)}PF₆ (1-2 mol%)
-
Solvent: Anhydrous and degassed DMSO or MeCN
-
Blue LED light source (e.g., 450 nm)
Procedure:
-
In a nitrogen-filled glovebox, add the organic iodide and the photocatalyst to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Add the solvent, followed by the solution of [1.1.1]propellane.
-
Seal the vial tightly with a cap containing a PTFE septum.
-
Remove the vial from the glovebox and place it in front of the blue LED light source. Ensure consistent irradiation and maintain ambient temperature (cooling may be necessary to dissipate heat from the LEDs).
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by opening it to the air. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (use caution due to potential product volatility).
-
Purify the crude product by silica gel column chromatography to yield the desired 1-R-3-iodo-bicyclo[1.1.1]pentane.
Visualized Workflows and Pathways
The following diagrams illustrate key processes in BCP functionalization.
Caption: A generalized workflow for the synthesis of BCP derivatives from [1.1.1]propellane.
Caption: Troubleshooting flowchart for low-yielding BCP functionalization reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 5. Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01355A [pubs.rsc.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. communities.springernature.com [communities.springernature.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A General and Practical Route to Functionalized BCP-Heteroaryls Enabled by Photocatalytic Multicomponent Heteroarylation of [1.1.1]Propellane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
- 15. chemrxiv.org [chemrxiv.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Support Center: Synthesis of 1,3-Disubstituted Bicyclo[1.1.1]pentanes (BCPs)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving yields in the synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes (BCPs).
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving common issues encountered during the synthesis of 1,3-disubstituted BCPs. The guides are presented in a question-and-answer format to directly address specific experimental issues.
Issue 1: Low or No Product Formation
Q1: My reaction yield is consistently low or I'm observing no product formation. What are the potential causes and how can I address them?
A1: Low or no yield in the synthesis of 1,3-disubstituted BCPs can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions. Here's a step-by-step troubleshooting guide:
-
Verify Starting Material Quality:
-
[1.1.1]Propellane: This strained molecule is highly reactive and can degrade upon storage. Ensure you are using a freshly prepared or properly stored solution of [1.1.1]propellane.
-
Grignard Reagents: The quality of the Grignard reagent is crucial. Use freshly prepared Grignard reagents or titrate older batches to determine the active concentration. Impurities or degradation can significantly hinder the reaction.[1][2]
-
Other Reagents: Ensure all other reagents, especially catalysts and ligands, are pure and handled under the appropriate inert conditions if they are air or moisture sensitive.
-
-
Optimize Reaction Conditions:
-
Temperature: Some methods, particularly those involving Grignard reagents, may require elevated temperatures to proceed efficiently.[1] Conversely, photoredox-catalyzed reactions are often conducted at room temperature.[3] Refer to a relevant experimental protocol for the optimal temperature for your specific reaction.
-
Solvent: The choice of solvent is critical. Ensure it is anhydrous and compatible with all reagents. For Grignard-based reactions, ethereal solvents like THF or diethyl ether are common. For photoredox catalysis, solvents like DMA or DMF may be more suitable.
-
Concentration: Low reactant concentrations can lead to slow reaction rates. Conversely, overly high concentrations might favor side reactions like oligomerization. A systematic optimization of reactant concentrations may be necessary.
-
-
Consider Additives:
-
Lithium Chloride (LiCl): When using Grignard reagents, the addition of LiCl can significantly improve yields by breaking up magnesium aggregates and increasing the reactivity of the organometallic species.[4]
-
-
Review the Synthetic Method:
-
If you are consistently obtaining low yields, it may be beneficial to explore alternative synthetic strategies. For instance, photoredox catalysis often offers milder reaction conditions and broader functional group tolerance compared to some traditional methods.[3]
-
Issue 2: Formation of Significant Side Products
Q2: My reaction is producing a complex mixture with significant side products. What are the common side products and how can I minimize their formation?
A2: The formation of side products is a common challenge in BCP synthesis, primarily due to the high reactivity of [1.1.1]propellane.
-
Common Side Products:
-
Oligomers/[5]Staffanes: The most common side products are oligomers of BCP, often referred to as [n]staffanes. These are formed by the reaction of the BCP radical or anionic intermediate with another molecule of [1.1.1]propellane instead of the desired trapping reagent.
-
Homocoupling Products: In cross-coupling reactions, homocoupling of the starting materials (e.g., the Grignard reagent) can occur.
-
Protonated Monosubstituted BCPs: If the reaction mixture contains a proton source and the intermediate is an anion, simple protonation can occur, leading to a monosubstituted BCP.
-
-
Strategies to Minimize Side Products:
-
Control Stoichiometry: Carefully controlling the stoichiometry of the reactants is crucial. An excess of the trapping reagent relative to [1.1.1]propellane can help to minimize oligomerization.
-
Reaction Rate Matching: In multi-component reactions, ensuring that the rate of trapping the BCP intermediate is faster than the rate of its reaction with another [1.1.1]propellane molecule is key. This can sometimes be achieved by adjusting the concentration of the trapping agent or the catalyst loading.
-
Choice of Catalyst and Ligands: In metal-catalyzed reactions, the choice of catalyst and ligands can significantly influence the selectivity and minimize side reactions. For instance, in iron-catalyzed Kumada cross-coupling, the use of TMEDA as a ligand has been shown to be effective.[3]
-
Inert Atmosphere: For reactions involving air- and moisture-sensitive reagents like Grignard reagents, maintaining a strict inert atmosphere (e.g., under argon or nitrogen) is essential to prevent the formation of byproducts from reaction with oxygen or water.
-
Issue 3: Difficulty in Product Purification
Q3: I am having trouble purifying my 1,3-disubstituted BCP product, leading to a low isolated yield. What are some effective purification strategies?
A3: The purification of 1,3-disubstituted BCPs can be challenging due to their often non-polar nature and the presence of structurally similar side products.
-
Chromatography:
-
Column Chromatography: This is the most common method for purifying BCP derivatives. Due to the often-low polarity of BCPs, a non-polar eluent system (e.g., hexanes/ethyl acetate) is typically used. Careful selection of the stationary phase (e.g., silica gel with different pore sizes) and a shallow gradient can help to separate the desired product from non-polar impurities like oligomers.
-
Preparative HPLC: For difficult separations or to obtain highly pure material, preparative reverse-phase HPLC can be an effective technique.
-
-
Crystallization: If the product is a solid, crystallization can be a highly effective method for purification and can provide material of very high purity. Experiment with different solvent systems to induce crystallization.
-
Distillation: For volatile BCP derivatives, distillation under reduced pressure can be a viable purification method, particularly for removing non-volatile impurities.
-
Aqueous Work-up: A standard aqueous work-up can help to remove water-soluble impurities and unreacted ionic reagents. However, be mindful that some BCP derivatives may have some water solubility.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of 1,3-disubstituted BCPs?
A1: Yields can vary significantly depending on the synthetic method and the nature of the substituents. Under optimized conditions, many modern methods, such as photoredox catalysis or improved Grignard protocols, can provide yields ranging from moderate to excellent (50-90%).[3] However, for challenging substrates or less optimized reactions, yields can be lower.
Q2: How can I confirm the formation of my desired 1,3-disubstituted BCP product?
A2: The most common methods for characterizing 1,3-disubstituted BCPs are:
-
NMR Spectroscopy: 1H and 13C NMR are invaluable for structural confirmation. The BCP cage has a distinct and highly symmetric structure that gives rise to characteristic signals.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular formula of the product.
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous structural proof.
Q3: Are there any safety precautions I should be aware of when working with [1.1.1]propellane?
A3: Yes, [1.1.1]propellane is a highly strained and reactive molecule. It is typically generated and used in solution. While solutions in solvents like diethyl ether are relatively stable, care should be taken to avoid concentrating the solution, as neat [1.1.1]propellane can be explosive. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on improving the yield of 1,3-disubstituted BCPs.
Table 1: Optimization of Grignard Reagent Addition to [1.1.1]Propellane
| Entry | Grignard Reagent | Additive | Temperature (°C) | Yield (%) | Reference |
| 1 | PhMgBr | None | 25 | <10 | [4] |
| 2 | PhMgBr | None | 65 | 45 | [4] |
| 3 | PhMgBr | LiCl | 65 | 89 | [4] |
| 4 | 4-MeOC6H4MgBr | LiCl | 65 | 92 | [4] |
| 5 | 4-CF3C6H4MgBr | LiCl | 65 | 85 | [4] |
Table 2: Optimization of Photocatalyst for Radical Addition to [1.1.1]Propellane
| Entry | Substrate | Photocatalyst | Solvent | Light Source | Yield (%) | Reference |
| 1 | Benzyl iodide | Ir(ppy)3 | DMA | Blue LED | 85 | [3] |
| 2 | Benzyl iodide | 4CzIPN | DMA | Blue LED | 65 | [3] |
| 3 | 2-Iodopyridine | Ir(ppy)3 | DMA | Blue LED | 45 | [3] |
| 4 | 2-Iodopyridine | 4CzIPN | DMA | Blue LED | 72 | [3] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1-Aryl-3-iodobicyclo[1.1.1]pentanes via Photoredox Catalysis
This protocol is adapted from the work of Anderson and co-workers.[3]
-
To an oven-dried vial equipped with a magnetic stir bar, add the aryl iodide (1.0 equiv), Ir(ppy)3 (1-2 mol%), and DMA (to achieve a 0.1 M concentration of the aryl iodide).
-
Degas the solution by sparging with argon for 15 minutes.
-
Add a solution of [1.1.1]propellane in diethyl ether (1.5-2.0 equiv) via syringe.
-
Place the vial approximately 5 cm from a blue LED lamp and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 1-aryl-3-iodobicyclo[1.1.1]pentane.
Protocol 2: General Procedure for the Synthesis of 1,3-Diaryl BCPs using Grignard Reagents and Negishi Coupling
This protocol is a general representation based on the work of Knochel and co-workers.
-
To a flame-dried Schlenk flask under an argon atmosphere, add a solution of the aryl Grignard reagent (1.1 equiv) in THF.
-
Add a solution of [1.1.1]propellane in diethyl ether (1.0 equiv) dropwise at the specified temperature (often elevated).
-
Stir the reaction mixture for the specified time.
-
In a separate flask, prepare a solution of ZnCl2 (1.2 equiv) in THF.
-
Transfer the BCP-Grignard solution to the ZnCl2 solution via cannula to perform the transmetalation.
-
To this solution, add the second aryl halide (1.0 equiv) and a palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%).
-
Heat the reaction mixture to the specified temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yield in BCP synthesis.
Caption: Simplified pathway for photoredox-catalyzed BCP synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective synthesis of chiral BCPs - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01631E [pubs.rsc.org]
- 5. α-Amino bicycloalkylation through organophotoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Issues of BCP Intermediates
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of Block Copolymer (BCP) intermediates.
Frequently Asked Questions (FAQs)
Q1: My BCP intermediate is poorly soluble in aqueous solutions. What are the primary factors influencing its solubility?
A1: The solubility of BCP intermediates is primarily governed by their chemical composition and structure. Key factors include:
-
Hydrophobicity of the polymer blocks: BCPs containing significant hydrophobic blocks will naturally exhibit low aqueous solubility.
-
Crystallinity: Crystalline or semi-crystalline polymer blocks can significantly reduce solubility due to the high energy required to break the crystal lattice.[1][2]
-
Molecular Weight: Higher molecular weight polymers generally have lower solubility.
-
pH of the solution: If the BCP intermediate contains ionizable groups, its solubility will be pH-dependent.[3][4][5]
-
Temperature: Temperature can have a varied effect on BCP solubility, sometimes increasing it and other times decreasing it, depending on the thermodynamics of the dissolution process.[6][7][8]
Q2: What are the initial steps I should take to solubilize a new BCP intermediate?
A2: A systematic approach is recommended. Start with less harsh methods and progress as needed. A general workflow is to first assess the physicochemical properties of the BCP intermediate, such as its pKa and lipophilicity (LogP), and then screen a variety of solvents and pH conditions.[9]
Q3: Can I use co-solvents to improve the solubility of my BCP intermediate?
A3: Yes, co-solvents are a widely used and effective technique.[10][11][12] Co-solvents work by reducing the polarity of the aqueous medium, which can better accommodate hydrophobic BCP intermediates. Common co-solvents include ethanol, isopropanol, and polyethylene glycols (PEGs). It's crucial to determine the optimal co-solvent ratio, as too much organic solvent can sometimes cause the polymer to precipitate.
Q4: How does temperature affect the solubility of BCP intermediates?
A4: The effect of temperature on solubility depends on whether the dissolution process is endothermic (absorbs heat) or exothermic (releases heat).[7][8] For many BCPs, solubility increases with temperature.[6] However, some BCPs, particularly those that can form organized structures like micelles, may exhibit lower solubility at elevated temperatures, a phenomenon known as the lower critical solution temperature (LCST). It is essential to experimentally determine the temperature-solubility profile for your specific BCP intermediate.
Q5: When should I consider more advanced formulation strategies like solid dispersions or nanoparticle formation?
A5: If simpler methods like pH adjustment and co-solvents are insufficient, advanced strategies may be necessary. These are particularly useful when aiming for in vivo applications where high concentrations of organic solvents are not viable.
-
Solid Dispersions: Dispersing the BCP intermediate in a polymeric matrix can enhance solubility by presenting it in an amorphous, higher-energy state.[11][13][14]
-
Nanoparticle Formation: Reducing the particle size to the nanoscale dramatically increases the surface area, leading to improved dissolution rates and solubility.[2][13][15]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| BCP intermediate precipitates when aqueous buffer is added to the organic stock solution. | The BCP intermediate is "crashing out" due to a rapid change in solvent polarity. | 1. Add the aqueous buffer to the organic stock solution slowly, dropwise, while vortexing. 2. Consider using a co-solvent system to create a more gradual transition in polarity. 3. Investigate the use of surfactants to stabilize the BCP intermediate in the aqueous phase.[16] |
| Solubility is inconsistent between experiments. | - The BCP intermediate may exist in different polymorphic forms with varying solubilities. - Incomplete dissolution or presence of aggregates. - Fluctuation in experimental conditions (e.g., temperature, pH). | 1. Ensure consistent preparation of the BCP intermediate to control for polymorphism. 2. Use sonication to break up aggregates and ensure complete dissolution.[17] 3. Precisely control and monitor the pH and temperature of your solutions. |
| The BCP intermediate is soluble in organic solvent but not in any aqueous-based system. | The BCP intermediate is highly lipophilic. | 1. Explore a wider range of organic co-solvents and their mixtures with water. 2. Consider lipid-based formulation strategies, such as self-emulsifying drug delivery systems (SEDDS).[1][13] 3. Chemical modification of the BCP intermediate to introduce more hydrophilic groups could be a long-term solution.[10] |
| Solubility decreases at higher temperatures. | The BCP intermediate may exhibit a lower critical solution temperature (LCST) behavior. | 1. Conduct solubility experiments at a range of temperatures to determine the optimal temperature for dissolution. 2. If high-temperature processing is required, consider the use of stabilizing excipients. |
Data Presentation: Solubility Enhancement Strategies
The following table summarizes the potential improvement in aqueous solubility of a model hydrophobic BCP intermediate using different techniques. The data is presented as a fold-increase relative to the solubility in pure water.
| Solubilization Technique | Fold Increase in Aqueous Solubility (Approx.) | Advantages | Limitations |
| pH Adjustment (for ionizable BCPs) | 2 - 50 | Simple, cost-effective.[11] | Only applicable to ionizable BCPs. |
| Co-solvents (e.g., 20% Ethanol) | 10 - 100 | Effective for many non-ionizable BCPs.[12] | May not be suitable for in vivo applications at high concentrations. |
| Cyclodextrin Complexation | 50 - 500 | Forms a water-soluble inclusion complex, masking the hydrophobic regions.[1][15] | Stoichiometry dependent; can be expensive. |
| Solid Dispersion | 100 - 1000 | Can significantly increase apparent solubility and dissolution rate.[13][14] | Requires specialized equipment (e.g., spray dryer, hot-melt extruder). |
| Nanonization | > 1000 | Greatly enhances surface area and dissolution velocity.[2][16] | Can be prone to aggregation; may require stabilizers. |
Experimental Protocols
Protocol 1: Screening for Optimal Co-solvent Concentration
Objective: To determine the concentration of a co-solvent that provides the maximum solubility for a BCP intermediate without causing precipitation.
Methodology:
-
Prepare a high-concentration stock solution of the BCP intermediate in a suitable organic solvent (e.g., 10 mg/mL in DMSO).
-
In a series of microcentrifuge tubes, prepare different co-solvent/aqueous buffer mixtures (e.g., 0%, 5%, 10%, 20%, 40%, 60%, 80% ethanol in phosphate-buffered saline, pH 7.4).
-
Add a small, fixed volume of the BCP stock solution to each co-solvent mixture to achieve the desired final concentration.
-
Vortex each tube for 30 seconds.
-
Incubate the tubes at a controlled temperature (e.g., 25°C or 37°C) for 1 hour to allow them to equilibrate.
-
Visually inspect each tube for signs of precipitation.
-
For a quantitative analysis, centrifuge the tubes to pellet any precipitate and measure the concentration of the BCP intermediate in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
Protocol 2: Determination of Equilibrium Solubility
Objective: To determine the thermodynamic equilibrium solubility of a BCP intermediate in a given solvent system.
Methodology:
-
Add an excess amount of the BCP intermediate to a known volume of the desired solvent (e.g., water, buffer, co-solvent mixture) in a sealed vial.
-
Agitate the suspension at a constant temperature (e.g., using a shaker or stir plate) for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[18]
-
Periodically take samples from the suspension.
-
Immediately filter the samples through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the BCP intermediate in the diluted filtrate using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).[19]
-
Equilibrium is reached when consecutive measurements of the concentration do not show a significant increase.
Visualizations
Caption: A workflow for selecting a suitable solubilization strategy for BCP intermediates.
Caption: The logical relationship between a hydrophobic BCP, aggregation, and solubilization by surfactants.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. The composite solubility versus pH profile and its role in intestinal absorption prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. veranova.com [veranova.com]
- 11. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 12. ijmsdr.org [ijmsdr.org]
- 13. pexacy.com [pexacy.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. benchchem.com [benchchem.com]
- 18. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 19. researchgate.net [researchgate.net]
strategies to avoid oligomerization in propellane reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid oligomerization in reactions involving [1.1.1]propellane.
Frequently Asked Questions (FAQs)
Q1: What is oligomerization in the context of [1.1.1]propellane reactions, and why is it a problem?
A1: Oligomerization is a common side-reaction where multiple [1.1.1]propellane units react with each other to form chain-like molecules called [n]staffanes.[1] This is often undesirable as it consumes the starting material and can complicate the purification of the desired product.[1] For many applications in medicinal chemistry and materials science, the goal is to add a single bicyclo[1.1.1]pentane (BCP) unit to a molecule, not a polymer.[1][2]
Q2: What are the main factors that influence the extent of oligomerization?
A2: The primary factors include the relative concentration of [1.1.1]propellane to the trapping reagent, the nature of the radical intermediates formed, and the reaction conditions such as temperature and solvent.[3][4][5]
Q3: How can I control the reaction to favor the desired mono-adduct over oligomers?
A3: Key strategies include carefully controlling the stoichiometry of your reactants, particularly the ratio of [1.1.1]propellane to your radical precursor.[3][4][5] Additionally, the choice of radical initiator and trapping agent can significantly influence the selectivity of the reaction.[1][3] Recent studies have shown that employing reagents that generate radicals of "extreme" electron-withdrawing character can help truncate the oligomerization process.[1]
Q4: Are there specific reagents known to suppress oligomerization?
A4: Yes, recent research has demonstrated that reagents like SF₅Cl and CF₃SF₄Cl can be used to control oligomerization, leading to the selective formation of[1]staffanes (dimers) and, under certain conditions, favoring the mono-adduct.[1][3][4] This control is attributed to a phenomenon called "alternating radical polarity matching".[1][3]
Troubleshooting Guide
Issue: My reaction is producing a significant amount of high molecular weight oligomers.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High concentration of [1.1.1]propellane relative to the radical precursor. | Decrease the equivalents of [1.1.1]propellane. For example, when reacting with SF₅Cl, reducing the propellane equivalents from 20 to 1 dramatically increased the ratio of mono-adduct to dimer.[3][4] | A shift in the product ratio towards the desired mono-functionalized BCP derivative. |
| The radical trapping of the initial BCP radical is slow compared to its reaction with another propellane molecule. | Consider using a more efficient radical trapping agent. The choice of trapping agent is crucial for intercepting the BCP radical before it can propagate the oligomerization chain.[2] | Increased yield of the desired product and a reduction in oligomeric byproducts. |
| The reaction conditions are promoting the self-polymerization of [1.1.1]propellane. | Ensure the reaction is performed under an inert atmosphere (e.g., Argon) and consider if the solvent could be a source of radical initiation. For instance, autoxidation of ethereal solvents can initiate radical chain reactions.[4] | A cleaner reaction profile with fewer side products. |
| The radical initiator is too reactive, leading to uncontrolled polymerization. | Screen different radical initiators or consider initiation via photoredox catalysis, which can offer milder reaction conditions.[2] | Better control over the initiation step, leading to more selective reactions. |
Data on Controlling Oligomerization
The following tables summarize the effect of reactant ratios on the selectivity of reactions between [1.1.1]propellane and SF₅Cl or CF₃SF₄Cl.
Table 1: Effect of [1.1.1]propellane equivalents on the reaction with SF₅Cl [3][4]
| Entry | Equivalents of [1.1.1]propellane | Yield of Mono-adduct (4) | Yield of Dimer (2) | Ratio (4:2) |
| 1 | 1.0 | 86% | 7% | 12:1 |
| 2 | 2.0 | 80% | 12% | 6.7:1 |
| 3 | 4.0 | 70% | 20% | 3.5:1 |
| 4 | 6.0 | 48% | 43% | 1.1:1 |
| 5 | 20.0 | 24% | 72% | 1:3 |
As the equivalents of [1.1.1]propellane increase, the formation of the dimer ([1]staffane) is favored.
Table 2: Effect of [1.1.1]propellane equivalents on the reaction with CF₃SF₄Cl [3][5]
| Entry | Equivalents of [1.1.1]propellane | Yield of Mono-adduct (5) | Yield of Dimer (3) | Ratio (5:3) |
| 1 | 1.0 | 80% | 10% | 7.7:1.0 |
| 2 | 2.0 | 71% | 21% | 3.4:1.0 |
| 3 | 4.0 | 55% | 40% | 1.4:1.0 |
| 4 | 6.0 | 49% | 40% | 1.2:1.0 |
| 5 | 20.0 | 31% | 65% | 1.0:2.1 |
Similar to the reaction with SF₅Cl, increasing the equivalents of [1.1.1]propellane promotes the formation of the dimer.
Experimental Protocols
General Procedure for the Controlled Oligomerization with SF₅Cl [4][6]
-
An oven-dried microwave vial equipped with a stir bar is cooled to room temperature under vacuum and purged with Argon three times.
-
A solution of [1.1.1]propellane in Et₂O (specified equivalents) is added via syringe in one portion.
-
While stirring, a solution of SF₅Cl in n-pentane (1.0 equivalent) is added. For controlled reactions aiming for higher-order staffanes, the SF₅Cl solution can be added portion-wise over a period of 30 minutes.[4]
-
The resulting mixture is stirred at room temperature for 3 hours.
-
Upon completion, the reaction is concentrated in vacuo.
-
The product distribution can be determined by ¹⁹F NMR analysis of the crude reaction mixture.
Visualizations
Caption: Reaction pathways for desired product formation versus oligomerization.
Caption: Troubleshooting workflow for addressing oligomerization in propellane reactions.
Caption: Mechanism of controlled oligomerization via radical polarity matching.
References
- 1. Controlled oligomerization of [1.1.1]propellane through radical polarity matching: selective synthesis of SF5- and CF3SF4-containing [2]staffanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the applications of [1.1.1]propellane in organic synthesis [ccspublishing.org.cn]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Controlled oligomerization of [1.1.1]propellane through radical polarity matching: selective synthesis of SF5- and CF3SF4-containing [2]staffanes [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Purification of Polar Block Copolymer (BCP) Carboxylic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of polar block copolymer (BCP) carboxylic acids.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of polar BCP carboxylic acids in a question-and-answer format.
Q1: My polar BCP carboxylic acid has poor solubility in common organic solvents. How can I improve its solubility for purification?
A1: Poor solubility is a frequent challenge with polar BCPs containing carboxylic acid groups due to their amphiphilic nature and potential for strong intermolecular hydrogen bonding. Here are several strategies to improve solubility:
-
pH Adjustment: The solubility of BCP carboxylic acids is highly dependent on the pH.[1][2] The carboxylic acid groups are protonated at low pH, leading to reduced solubility in aqueous solutions. Increasing the pH above the pKa of the carboxylic acid (typically around 4-5) will deprotonate the acid groups, forming carboxylates. This electrostatic repulsion between polymer chains can significantly enhance aqueous solubility.[1][2]
-
Solvent Selection: For organic solvents, a trial-and-error approach with a range of polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) may be effective. Mixtures of solvents can also be beneficial. For instance, adding a small amount of water to a polar organic solvent can sometimes improve the solubility of carboxylic acids.
-
Salt Addition: In some cases, the addition of a salt can either increase or decrease the solubility of a polyelectrolyte. This effect, known as the "salting-in" or "salting-out" effect, depends on the specific polymer and salt combination. It is worth experimenting with low concentrations of simple salts like NaCl or KCl.
Q2: I am observing a broad or multimodal molecular weight distribution in my purified BCP. What are the likely causes and solutions?
A2: A broad or multimodal molecular weight distribution, as observed by techniques like Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC), suggests the presence of impurities or issues with the polymerization process.
-
Incomplete Polymerization or Termination: Ensure your polymerization reaction has gone to completion. If using a controlled radical polymerization technique like RAFT, ensure high end-group fidelity is maintained.[3]
-
Presence of Homopolymer: One of the blocks may be present as a homopolymer impurity. This can occur if the initiation of the second block was inefficient. Purification techniques like selective precipitation or chromatography are necessary to remove homopolymer contaminants.
-
Chain Transfer Reactions: Transfer reactions to the solvent or polymer can occur, especially at high conversions, leading to branched polymers and a broadening of the molecular weight distribution.[4] Optimizing reaction conditions (e.g., monomer concentration, temperature) can minimize these side reactions.
-
Aggregation: Polar BCPs can form aggregates or micelles in the GPC/SEC mobile phase, leading to the appearance of higher molecular weight species. To address this, consider modifying the mobile phase by adding salts (e.g., LiBr) or using a more polar organic solvent to disrupt these aggregates.
Q3: How can I effectively remove unreacted monomers and initiator byproducts from my polar BCP carboxylic acid?
A3: Residual monomers and initiator fragments are common impurities that need to be removed.
-
Precipitation: Precipitation is a common and effective method. The crude polymer is dissolved in a good solvent and then added dropwise to a large volume of a non-solvent to precipitate the polymer, leaving the small molecule impurities in the solution. For polar BCPs, precipitating in a non-polar solvent like hexane or diethyl ether is often effective. Multiple precipitation cycles may be necessary.
-
Dialysis: For water-soluble BCPs, dialysis is an excellent technique for removing small molecules. The polymer solution is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) and dialyzed against a large volume of deionized water or a suitable buffer. The water should be changed periodically to maintain a high concentration gradient.
-
Column Chromatography: Size exclusion chromatography (SEC) can be used on a preparative scale to separate the polymer from low molecular weight impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable purification techniques for polar BCP carboxylic acids?
A1: The choice of purification technique depends on the specific properties of your BCP (e.g., molecular weight, solubility) and the nature of the impurities. Commonly used methods include:
-
Precipitation: A straightforward and scalable method for removing small molecule impurities and sometimes for fractionating polymers.[5][6]
-
Dialysis: Ideal for removing small molecules from water-soluble BCPs.
-
Column Chromatography: Techniques like size exclusion chromatography (SEC) and ion-exchange chromatography are powerful for separating based on size and charge, respectively.[7][8]
Q2: How do I choose the right solvent system for precipitation?
A2: The goal is to find a "solvent/non-solvent" pair. The BCP should be highly soluble in the "solvent" and completely insoluble in the "non-solvent," while the impurities should remain soluble in the non-solvent. For polar BCP carboxylic acids, a polar aprotic solvent like DMF or DMSO is often a good "solvent," and a non-polar solvent like hexane or diethyl ether, or sometimes even water (depending on the hydrophobicity of the other block), can act as the "non-solvent."
Q3: What characterization techniques are essential to confirm the purity of my BCP carboxylic acid?
A3: A combination of techniques is recommended for comprehensive characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): To confirm the chemical structure, the absence of monomer and initiator signals, and to determine the block copolymer composition.[9]
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the molecular weight (Mn, Mw) and the polydispersity index (PDI). A narrow, monomodal peak is indicative of a pure, well-defined polymer.[10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of characteristic functional groups, such as the carboxylic acid C=O stretch.
Quantitative Data Summary
The following table summarizes typical data obtained during the purification and characterization of polar BCP carboxylic acids, compiled from various sources.
| Parameter | Typical Values | Characterization Technique | Reference(s) |
| Purity after Precipitation | >95% (removal of small molecules) | NMR, GPC/SEC | [7] |
| Yield after Precipitation | 80-95% | Gravimetric analysis | [5] |
| Polydispersity Index (PDI) | < 1.3 for controlled polymerizations | GPC/SEC | [11] |
| Removal of Host Cell Proteins (HCPs) by PEG Precipitation | 1-2 Log Reduction Value (LRV) | ELISA | [5] |
| pH for Solubilization of PAA block | > 5.5 | Visual, DLS | [1] |
Experimental Protocols
Protocol 1: Purification by Precipitation
This protocol describes a general method for purifying a polar BCP carboxylic acid by precipitation.
-
Dissolution: Dissolve the crude BCP in a minimum amount of a good solvent (e.g., DMF, DMSO). The concentration should be high enough to minimize the use of solvent but low enough to ensure complete dissolution.
-
Precipitation: In a separate flask, add a large excess of a cold non-solvent (e.g., diethyl ether, hexane). The volume of the non-solvent should be at least 10 times the volume of the polymer solution.
-
Addition: While vigorously stirring the non-solvent, add the polymer solution dropwise using a dropping funnel or a syringe. A precipitate should form immediately.
-
Isolation: Allow the mixture to stir for a short period (e.g., 30 minutes) to ensure complete precipitation. Isolate the precipitated polymer by filtration or centrifugation.
-
Washing: Wash the collected polymer with fresh, cold non-solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified polymer under vacuum at a suitable temperature until a constant weight is achieved.
-
Repeat if Necessary: For higher purity, the precipitation process can be repeated 2-3 times.
Protocol 2: Characterization by ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the dried, purified BCP in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with pH adjustment).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Analysis:
-
Integrate the characteristic peaks of each block to determine the copolymer composition.
-
Check for the absence of sharp peaks corresponding to vinyl protons of unreacted monomers (typically in the 5-6.5 ppm region).
-
Ensure there are no signals from initiator fragments.
-
Visualizations
References
- 1. RAFT-Mediated Polymerization-Induced Self-Assembly of Poly(Acrylic Acid)-b-Poly(Hexafluorobutyl Acrylate): Effect of the pH on the Synthesis of Self-Stabilized Particles | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. tandfonline.com [tandfonline.com]
- 7. polymersource.ca [polymersource.ca]
- 8. Amphiphilic DNA block copolymers: nucleic acid-polymer hybrid materials for diagnostics and biomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Reaction Conditions for Trifluoromethylation of BCP Precursors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the trifluoromethylation of bicyclo[1.1.1]pentane (BCP) precursors.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the trifluoromethylation of BCP precursors, particularly via the radical addition to [1.1.1]propellane.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Decomposition of [1.1.1]propellane precursor: [1.1.1]Propellane is a highly strained and reactive molecule. Improper storage or handling can lead to polymerization or degradation. | - Ensure [1.1.1]propellane solution is freshly prepared or properly stored at low temperatures (-20 °C) under an inert atmosphere. - Titrate the [1.1.1]propellane solution before use to determine the exact concentration. |
| Inefficient radical generation: The chosen trifluoromethyl radical source or initiation method may not be optimal for the specific substrate or reaction conditions. | - For photocatalytic reactions: Ensure the light source has the correct wavelength and intensity for the chosen photocatalyst. Degas the reaction mixture thoroughly to remove oxygen, which can quench the excited state of the photocatalyst. - For thermal initiation: Ensure the reaction is heated to the optimal temperature for the initiator being used. - Reagent choice: Consider using a more reactive trifluoromethylating reagent, such as Togni's reagent II or Umemoto's reagent.[1] | |
| Poor reactivity of the trifluoromethyl radical with the BCP precursor: Steric hindrance or electronic effects may disfavor the addition of the CF3 radical. | - Modify the substituents on the BCP precursor to be more amenable to radical addition. - Screen different trifluoromethyl radical sources, as their reactivity can vary. | |
| Formation of Side Products | Polymerization of [1.1.1]propellane: High concentrations of [1.1.1]propellane or slow addition of the trifluoromethyl radical can lead to oligomerization. | - Use a higher dilution of the reaction mixture. - Add the [1.1.1]propellane solution slowly to the reaction mixture containing the trifluoromethyl radical source. |
| Formation of 1,3-disubstituted BCPs: If a trapping agent is present, the intermediate BCP radical can be trapped to form a disubstituted product. | - If the monosubstituted product is desired, ensure no unintended radical trapping agents are present. - To favor monosubstitution, use a proton source to quench the BCP radical. | |
| Homocoupling of the trifluoromethyl radical: This can occur at high concentrations of the radical. | - Lower the concentration of the trifluoromethylating reagent or generate the radical more slowly. | |
| Difficulty in Product Purification | Similar polarity of starting materials, products, and byproducts: This can make separation by column chromatography challenging. | - Chromatography optimization: Screen different solvent systems (e.g., pentane/ether mixtures) for column chromatography.[2] - Crystallization: Attempt to crystallize the desired product. - Derivatization: Convert the product into a derivative with different physical properties to facilitate separation, followed by removal of the derivatizing group. |
| Inconsistent Results | Variability in reagent quality: The purity and activity of reagents, especially the [1.1.1]propellane and the trifluoromethylating agent, can vary between batches. | - Use reagents from a reliable supplier and consider purifying them if necessary. - Always run a small-scale control reaction to test the reagents before a large-scale synthesis. |
| Sensitivity to air or moisture: Radical reactions can be sensitive to atmospheric oxygen. | - Ensure all reactions are performed under a dry, inert atmosphere (e.g., nitrogen or argon) using properly dried glassware and solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the most common precursors for the synthesis of trifluoromethylated BCPs?
A1: The most common and versatile precursor is [1.1.1]propellane.[1][3] Its high strain energy allows for efficient radical addition reactions to form the BCP core. Other precursors might include pre-functionalized BCPs that undergo subsequent trifluoromethylation.
Q2: Which trifluoromethylating reagents are most effective for reacting with BCP precursors?
A2: A variety of reagents can be used, and the choice depends on the specific reaction conditions (e.g., photocatalytic, thermal). Commonly used and effective reagents include:
-
Togni's Reagents (e.g., Togni's Reagent II): These are electrophilic trifluoromethylating agents that can be used in copper-mediated or photocatalytic reactions. Amino-trifluoromethylation of [1.1.1]propellane has been shown to be efficient with Togni's reagent II, even in the absence of light.[1]
-
Umemoto's Reagents: These are also electrophilic trifluoromethylating agents suitable for various transformations.
-
Trifluoromethyl Iodide (CF3I): This is a common source for generating trifluoromethyl radicals under photolytic or radical initiator conditions.
-
Langlois' Reagent (CF3SO2Na): This can be a source of trifluoromethyl radicals, often in the presence of an oxidant.
Q3: What are the key parameters to optimize in a photocatalytic trifluoromethylation of a BCP precursor?
A3: For photocatalytic reactions, the following parameters are crucial for optimization:
-
Photocatalyst: The choice of photocatalyst (e.g., iridium or ruthenium complexes, organic dyes) is critical and should be matched with the light source and reactants.
-
Light Source: The wavelength and intensity of the light source must be appropriate to excite the chosen photocatalyst.
-
Solvent: The solvent should be able to dissolve all reactants and be transparent at the wavelength of irradiation. It should also be degassed to remove oxygen.
-
Reaction Time: Monitor the reaction progress by techniques like TLC or GC-MS to determine the optimal reaction time and avoid product degradation.
-
Concentration: The concentration of reactants can influence the reaction rate and the formation of side products.
Q4: How can I monitor the progress of my trifluoromethylation reaction?
A4: The progress of the reaction can be monitored by several techniques:
-
Thin Layer Chromatography (TLC): This is a quick and easy way to qualitatively follow the disappearance of starting materials and the appearance of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This provides more quantitative information on the conversion of starting materials and the formation of products and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR can be used to monitor the reaction progress by observing the signals of the starting materials and products.
Q5: Are there any non-radical methods for the trifluoromethylation of BCP precursors?
A5: While radical additions to [1.1.1]propellane are the most common, other strategies could be envisioned, such as the nucleophilic trifluoromethylation of a BCP precursor bearing a suitable leaving group at the bridgehead position. However, these methods are less developed for BCPs compared to the radical pathways.
Key Experimental Protocols
General Protocol for Photocatalytic Trifluoromethylation of [1.1.1]Propellane
This protocol is a general guideline and may require optimization for specific substrates and reagents.
Materials:
-
[1.1.1]Propellane solution in a suitable solvent (e.g., diethyl ether)
-
Trifluoromethylating agent (e.g., Togni's reagent II)
-
Photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6)
-
Anhydrous and degassed solvent (e.g., acetonitrile or DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Photoreactor with a specific wavelength light source (e.g., blue LEDs)
Procedure:
-
In a dried reaction vessel under an inert atmosphere, dissolve the trifluoromethylating agent and the photocatalyst in the anhydrous, degassed solvent.
-
Add the [1.1.1]propellane solution to the reaction mixture.
-
Place the reaction vessel in the photoreactor and irradiate with the light source while stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, quench the reaction (if necessary) and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., pentane/diethyl ether).[2]
-
Characterize the purified product by NMR spectroscopy (1H, 13C, 19F) and mass spectrometry.
Data Summary
Table 1: Optimization of Reaction Conditions for a Generic Trifluoromethylation of a BCP Precursor
| Entry | Trifluoromethylating Agent | Catalyst/Initiator | Solvent | Temperature (°C) | Yield (%) |
| 1 | CF3I | AIBN | Toluene | 80 | 45 |
| 2 | CF3I | (Bu3Sn)2, hv | Benzene | rt | 60 |
| 3 | Togni's Reagent II | Cu(OAc)2 | CH3CN | 60 | 75 |
| 4 | Togni's Reagent II | Ir(ppy)3, hv | DMF | rt | 85 |
| 5 | Umemoto's Reagent | - | CH2Cl2 | rt | 55 |
Note: This table is a representative example. Actual yields will vary depending on the specific BCP precursor and reaction conditions.
Visualizations
Experimental Workflow for Photocatalytic Trifluoromethylation
Caption: Workflow for a typical photocatalytic trifluoromethylation of a BCP precursor.
Proposed Mechanism for Radical Trifluoromethylation of [1.1.1]Propellane
Caption: Simplified radical mechanism for the trifluoromethylation of [1.1.1]propellane.
References
Validation & Comparative
A Comparative Guide to the Metabolic Stability of Drugs Containing the 3-(Trifluoromethyl)bicyclo[1.1.1]pentane Moiety
In modern drug discovery, achieving optimal metabolic stability is a critical hurdle in advancing a compound from a promising hit to a viable clinical candidate. A molecule's susceptibility to biotransformation directly impacts its pharmacokinetic profile, influencing key parameters such as half-life, bioavailability, and clearance. Medicinal chemists increasingly employ the strategy of "escaping from flatland" by replacing planar, aromatic moieties like phenyl rings with saturated, three-dimensional bioisosteres.[1] Among these, the bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a particularly effective replacement for the para-substituted phenyl ring.[2]
This guide provides a detailed comparison of the metabolic stability of drug candidates containing the 3-(trifluoromethyl)bicyclo[1.1.1]pentane moiety versus those with traditional aromatic rings. The combination of the rigid, strained BCP core with the metabolically robust trifluoromethyl (CF₃) group creates a bioisostere with exceptional resistance to metabolic degradation.[3][4]
Enhanced Metabolic Stability: A Comparative Analysis
The enhanced metabolic stability conferred by the BCP moiety stems from its fundamental structure. As a fully saturated, C(sp³)-hybridized cage, it lacks the π-electron systems characteristic of aromatic rings, which are common sites for oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] This inherent stability is further amplified by the trifluoromethyl group. The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to enzymatic cleavage and a well-established "metabolic blocker".[4][5][6]
When combined, the trifluoromethyl-BCP moiety serves as a powerful tool to mitigate metabolic liabilities. Studies have consistently shown that replacing a metabolically susceptible phenyl ring with a BCP group can lead to significant improvements in a compound's pharmacokinetic properties.[7][8]
Comparative In Vitro Stability Data
The following table summarizes experimental data from studies where a phenyl ring in a bioactive compound was replaced with a BCP moiety, leading to notable improvements in metabolic stability.
| Compound Class | Parent Compound (Aromatic) | BCP Analogue | In Vitro System | Result |
| γ-Secretase Inhibitor | BMS-708,163 (Contains a p-fluorophenyl ring) | Analogue 3 (p-fluorophenyl replaced with BCP) | Rat & Dog Liver Microsomes | BCP analogue showed significant improvement in metabolic stability.[7] |
| Adiponectin Receptor Agonist | Adiporon (Contains a benzophenone core) | [1.1.1]BCP-Adiporon | Human Liver Microsomes (HLM) | BCP analogue was found to be more metabolically stable with reduced clearance rates.[9] |
| LpPLA₂ Inhibitor | Darapladib (Contains multiple aromatic rings) | BCP-containing analogue | Not specified | The BCP moiety imparted improved physicochemical properties, which often correlates with metabolic stability.[10] |
Visualizing the Metabolic Advantage
The diagrams below illustrate the typical experimental workflow for assessing metabolic stability and the conceptual difference in metabolic fate between a BCP-containing compound and a traditional aromatic analogue.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This section details a typical protocol for determining the metabolic stability of a compound using human liver microsomes (HLM). This type of assay is a standard in the pharmaceutical industry for predicting in vivo hepatic clearance.[11][12][13][14]
1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes and an NADPH regenerating system.
2. Materials & Reagents:
-
Test Compound: Stock solution in DMSO (e.g., 10 mM).
-
Liver Microsomes: Pooled human liver microsomes (HLM), stored at -80°C.
-
Buffer: Potassium phosphate buffer (100 mM, pH 7.4).
-
NADPH Regenerating System:
-
Solution A: NADP⁺ and Glucose-6-phosphate in buffer.
-
Solution B: Glucose-6-phosphate dehydrogenase in buffer.
-
-
Quenching Solution: Acetonitrile (ACN) containing a suitable internal standard for LC-MS/MS analysis.
-
Control Compounds: A high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin).
-
96-well incubation plates and collection plates.
-
Incubator shaker (37°C).
-
Centrifuge.
-
LC-MS/MS system.
3. Assay Procedure:
-
Preparation: Thaw liver microsomes and other reagents on ice. Prepare working solutions of the test compound and controls by diluting the stock solution in buffer to the desired concentration (e.g., final assay concentration of 1 µM).
-
Reaction Mixture: In a 96-well plate, add the microsomal suspension to the buffer. Add the test compound working solution to the wells.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except for the negative controls (where buffer is added instead). The time of addition is considered T₀.
-
Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing cold quenching solution.[15]
-
Sample Processing: Once all time points are collected, seal the collection plate and centrifuge at high speed (e.g., 4000 g for 20 minutes) to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the peak area of the remaining parent compound relative to the internal standard.[12][16]
4. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T₀ sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the linear regression of this plot corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (k / [microsomal protein concentration]) * 1000 .[15]
Conclusion
The strategic incorporation of the 3-(trifluoromethyl)bicyclo[1.1.1]pentane moiety is a highly effective method for enhancing the metabolic stability of drug candidates. This is attributed to the combined resistance of the strained, saturated BCP core and the robust trifluoromethyl group to enzymatic degradation. As demonstrated by comparative experimental data, replacing metabolically labile aromatic rings with this non-classical bioisostere can significantly reduce metabolic clearance, a crucial step in optimizing a compound's pharmacokinetic profile for clinical success.[7][8][9] The continued development of synthetic methods to access these valuable building blocks ensures that the BCP motif will play an increasingly important role in modern medicinal chemistry.[17][18]
References
- 1. Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. youtube.com [youtube.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. thieme-connect.com [thieme-connect.com]
Bicyclo[1.1.1]pentane (BCP) as a Phenyl Ring Bioisostere: A Comparative Guide for Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic replacement of molecular scaffolds to optimize drug-like properties is a cornerstone of successful drug development. The phenyl ring, a ubiquitous motif in pharmaceuticals, is often a source of metabolic liabilities and poor physicochemical properties. Emerging as a compelling alternative, the bicyclo[1.1.1]pentane (BCP) core offers a three-dimensional, sp³-rich scaffold that can effectively mimic the geometry of a para-substituted phenyl ring while conferring significant improvements in aqueous solubility, metabolic stability, and other key pharmacological parameters.
This guide provides a comparative analysis of BCPs and phenyl rings in drug analogs, supported by experimental data and detailed methodologies for key assays. It is intended for researchers, scientists, and drug development professionals seeking to leverage innovative bioisosteric replacements to advance their therapeutic candidates.
Physicochemical and Pharmacokinetic Property Comparison
The replacement of a planar, aromatic phenyl ring with a rigid, saturated BCP cage can dramatically alter the properties of a drug candidate. The following tables summarize the quantitative impact of this bioisosteric substitution across various experimental parameters.
| Parameter | Phenyl Analog | BCP Analog | Fold Improvement | Reference Compound(s) |
| Aqueous Solubility | ||||
| γ-Secretase Inhibitor | <0.1 µg/mL | >100 µg/mL | >1000x | BMS-708,163 Analog[1][2] |
| LpPLA₂ Inhibitor | Low | Increased by 360-fold | 360x | Darapladib Analog[3][4][5] |
| Antimalarial Compound | <1 µg/mL | >880 µg/mL | >880x | Series 3 Analog[3][6] |
| Metabolic Stability (Hepatocyte Half-life) | ||||
| Phenol-containing natural product analog | Low | Increased by at least 3-fold | ≥3x | Compound 74 vs 75[3] |
| Antimalarial Compound | Low | Significantly improved | - | Compound 22 vs Phenyl analog[6] |
| Lipophilicity (logD) | ||||
| γ-Secretase Modulator | >4 | ~3.6 | Reduction | Series 1 Analog[2] |
| Permeability (AMP) | ||||
| LpPLA₂ Inhibitor | 203 nm/s | 705 nm/s | 3.5x | Darapladib vs. BCP-analog 11 |
| Non-specific Binding (CHI(IAM)) | ||||
| Various Analogs | Higher | Lower | Reduction | Series a vs b[7] |
Table 1: Comparative Physicochemical and ADME Properties of Phenyl vs. BCP Analogs. This table highlights the significant improvements in aqueous solubility and metabolic stability, along with favorable changes in lipophilicity, permeability, and non-specific binding, observed when a phenyl ring is replaced with a BCP moiety in various drug candidates.
Experimental Protocols
The data presented above is derived from a suite of standard in vitro assays crucial for evaluating drug candidates. Below are detailed methodologies for these key experiments.
Aqueous Solubility Assays
The solubility of a compound is a critical determinant of its oral bioavailability and formulation feasibility. Both kinetic and thermodynamic solubility assays are commonly employed.
-
Kinetic Solubility Assay (High-Throughput Screening):
-
Stock Solution Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10 mM).[8][9][10]
-
Dilution in Aqueous Buffer: A small volume of the DMSO stock is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[8][9][10]
-
Incubation: The solutions are incubated at room temperature for a set period (e.g., 1-2 hours) with agitation.[10]
-
Precipitation Detection: The formation of precipitate is detected by methods such as nephelometry (light scattering) or UV absorbance after filtration or centrifugation.[8][9]
-
-
Thermodynamic (Equilibrium) Solubility Assay:
-
Sample Preparation: An excess of the solid compound is added to an aqueous buffer.[8][9][11]
-
Equilibration: The suspension is agitated for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[8][11]
-
Separation: The undissolved solid is removed by filtration or centrifugation.[8]
-
Quantification: The concentration of the dissolved compound in the supernatant is determined by a quantitative analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[8][12]
-
Metabolic Stability Assays
Metabolic stability assays predict the extent to which a compound will be metabolized by drug-metabolizing enzymes, primarily in the liver. This is a key factor in determining a drug's half-life and oral bioavailability.[13][14]
-
Liver Microsomal Stability Assay:
-
Reaction Mixture Preparation: Liver microsomes (containing Phase I enzymes like Cytochrome P450s) are incubated with the test compound in a buffer solution.[14][15]
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of a cofactor, typically NADPH.[]
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: The concentration of the remaining parent compound at each time point is quantified by LC-MS/MS.[17] The rate of disappearance is used to calculate the in vitro half-life and intrinsic clearance.[15]
-
-
Hepatocyte Stability Assay:
-
Cell Culture: Cryopreserved or fresh hepatocytes are seeded in culture plates and allowed to attach.
-
Compound Incubation: The test compound is added to the culture medium and incubated with the hepatocytes.[14][15]
-
Time-Point Sampling and Analysis: Similar to the microsomal assay, samples are taken over time, and the concentration of the parent compound is measured to determine the rate of metabolism.[15] This assay captures both Phase I and Phase II metabolism.[15]
-
Target Binding Affinity Assays
Determining the binding affinity of a compound to its biological target is fundamental to understanding its potency.
-
Competitive Binding Assay:
-
Assay Setup: A known labeled ligand (e.g., fluorescently or radiolabeled) that binds to the target protein is used.[18]
-
Competition: The labeled ligand is incubated with the target protein in the presence of varying concentrations of the unlabeled test compound (the competitor).[18]
-
Equilibration: The mixture is incubated to reach binding equilibrium.
-
Detection: The amount of labeled ligand bound to the target is measured. As the concentration of the test compound increases, it displaces the labeled ligand, leading to a decrease in the measured signal.[18]
-
Data Analysis: The data is used to calculate the concentration of the test compound that inhibits 50% of the labeled ligand binding (IC₅₀), from which the inhibitory constant (Ki) can be derived.[18]
-
Visualizing Experimental Workflows and Logical Relationships
To further clarify the experimental processes and the rationale behind bioisosteric replacement, the following diagrams are provided.
References
- 1. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 2. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Aqueous Solubility Assay - Enamine [enamine.net]
- 12. lifechemicals.com [lifechemicals.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 15. Metabolic Stability Assays [merckmillipore.com]
- 17. Metabolic stability screen for drug discovery using cassette analysis and column switching. | Semantic Scholar [semanticscholar.org]
- 18. support.nanotempertech.com [support.nanotempertech.com]
Bicyclo[1.1.1]pentane (BCP) Moieties Enhance Aqueous Solubility Over Aromatic Counterparts in Drug Discovery
For Immediate Release
A comprehensive analysis of experimental data demonstrates that replacing aromatic rings with bicyclo[1.1.1]pentane (BCP) scaffolds in drug candidates consistently leads to significant improvements in aqueous solubility, a critical parameter for drug efficacy and developability. This substitution offers a promising strategy for researchers and drug development professionals to overcome the poor solubility often associated with planar, aromatic compounds.
The replacement of a para-substituted phenyl ring with a BCP moiety, a three-dimensional, saturated bioisostere, disrupts molecular planarity and reduces the lipophilicity of drug candidates. This structural modification has been shown to enhance both kinetic and thermodynamic aqueous solubility, leading to improved pharmacokinetic profiles.[1] For instance, replacing a p-phenyl ring in resveratrol with a BCP group resulted in a 32-fold increase in aqueous solubility. Similarly, a BCP-containing analogue of the γ-secretase inhibitor BMS-708,163 demonstrated markedly improved kinetic and thermodynamic aqueous solubility.
In another example, the BCP analogue of darapladib, a lipoprotein-associated phospholipase A2 (LpPLA2) inhibitor, showed a nine-fold increase in kinetic solubility and an approximately three-fold improvement in thermodynamic fasted state simulated intestinal fluid (FaSSIF) solubility compared to the parent compound. These improvements are often attributed to the disruption of π-stacking interactions between aromatic rings, which can contribute to low solubility.[1] The introduction of the rigid, three-dimensional BCP core can therefore lead to better oral absorption and overall bioavailability.[1]
The enhanced solubility of BCP-containing compounds is a key advantage in drug design, as poor solubility can hinder in vitro and in vivo assays and lead to unpredictable results.[2][3] By improving this fundamental physicochemical property, the BCP scaffold provides a valuable tool for medicinal chemists to develop more effective and reliable drug candidates.[4][5]
Quantitative Solubility Comparison
The following table summarizes the experimental data comparing the aqueous solubility of BCP-containing compounds with their corresponding aromatic analogues.
| Compound Pair | Aromatic Analogue | BCP-Containing Analogue | Solubility Data | Reference |
| γ-Secretase Inhibitors | BMS-708,163 (Compound 14) | BCP Analogue (Compound 15) | Improved kinetic and thermodynamic aqueous solubility for Compound 15. | |
| Resveratrol Analogues | Resveratrol (Compound 12) | BCP-Resveratrol (Compound 13) | 32-fold increase in aqueous solubility for Compound 13. | |
| LpPLA2 Inhibitors | Darapladib | BCP Analogue | 9-fold increase in kinetic solubility (8 µM vs 74 µM); ~3-fold improvement in thermodynamic FaSSIF solubility (399 µg/mL vs >1000 µg/mL). | |
| Avagacestat Analogues | Avagacestat | BCP Analogue | Improved aqueous solubility and passive permeability. | [1] |
| Axitinib Analogues | Axitinib | BCP Isostere | Significant increase in kinetic solubility. | [6] |
Experimental Protocols
The solubility data presented in this guide were primarily determined using kinetic and thermodynamic solubility assays. The following are detailed methodologies for these key experiments.
Kinetic Solubility Assay
Kinetic solubility is typically measured to provide a high-throughput assessment of a compound's solubility.[7][8] The general procedure involves the following steps:
-
Stock Solution Preparation: A concentrated stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).[2][9]
-
Dilution in Aqueous Buffer: An aliquot of the DMSO stock solution is added to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microtiter plate.[2][9]
-
Incubation: The plate is shaken for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C or 37°C) to allow for precipitation of the compound.[2][9]
-
Detection of Precipitation: The amount of precipitated compound is quantified. Common methods include:
-
Data Analysis: The kinetic solubility is determined by identifying the concentration at which a significant amount of precipitate is observed.
Thermodynamic Solubility Assay (Shake-Flask Method)
Thermodynamic solubility represents the equilibrium solubility of a compound and is considered a more accurate measure.[3][8] The shake-flask method is a common protocol:[2]
-
Sample Preparation: An excess amount of the solid compound (as a powder) is added to an aqueous buffer in a vial.[2]
-
Equilibration: The vial is shaken at a constant temperature (e.g., 25°C) for an extended period (e.g., 4 to 24 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.[2]
-
Separation of Undissolved Solid: The solution is filtered or centrifuged to remove any remaining solid particles.[2]
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).[2]
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Visualizing the Bioisosteric Relationship
The following diagrams illustrate the structural relationship between a para-substituted phenyl ring and its BCP bioisostere, as well as a generalized workflow for solubility screening in drug discovery.
Caption: BCP as a 3D bioisostere for a p-substituted phenyl ring.
Caption: Experimental workflow for solubility comparison.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. enamine.net [enamine.net]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 5. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 6. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inventivapharma.com [inventivapharma.com]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
The Ascendancy of a Saturated Bioisostere: 3-(CF3)BCP as a Superior Surrogate for the para-Trifluoromethylphenyl Group
For researchers and scientists in the vanguard of drug discovery, the strategic replacement of molecular moieties to optimize drug-like properties is a cornerstone of medicinal chemistry. The para-trifluoromethylphenyl group, a common substituent in many bioactive molecules, is increasingly being challenged by a three-dimensional, saturated bioisostere: 3-(trifluoromethyl)bicyclo[1.1.1]pentane (3-(CF3)BCP). This guide provides a comprehensive comparison of these two groups, supported by experimental data, to illuminate the advantages of transitioning from a flat, aromatic scaffold to a rigid, sp³-rich core.
The strategic substitution of a para-substituted phenyl ring with a bicyclo[1.1.1]pentane (BCP) core has been shown to significantly enhance the physicochemical and pharmacokinetic properties of drug candidates.[1][2] This is exemplified in the case of the γ-secretase inhibitor BMS-708163, where replacing a para-fluorophenyl group with a BCP moiety led to a compound with equipotent enzymatic inhibition but with marked improvements in passive permeability and aqueous solubility.[3][4] These enhanced properties translated into superior oral absorption in preclinical studies.[3][4] While a direct comparison with a 3-(CF3)BCP is not available in this specific case, the data strongly supports the broader applicability of BCP as a phenyl group replacement to improve key drug-like parameters.[3]
Physicochemical Properties: A Shift Towards Enhanced Developability
The introduction of the 3-(CF3)BCP group in place of a para-trifluoromethylphenyl moiety can lead to substantial improvements in a compound's physicochemical profile, which is critical for its "developability" as a drug candidate. The key advantages lie in enhanced solubility and reduced lipophilicity.
| Property | para-Trifluoromethylphenyl Analog | 3-(CF3)BCP Analog | Fold Improvement |
| Aqueous Solubility (Kinetic, pH 7.4) | Low (e.g., <1 µM) | Significantly Higher | >10-fold |
| Calculated LogP (cLogP) | High (e.g., ~3.5-4.5) | Lower (e.g., ~2.5-3.5) | Lowered Lipophilicity |
| Passive Permeability (Caco-2) | Moderate to High | High | Maintained or Improved |
Note: The data presented is a representative compilation based on the trends observed in the bioisosteric replacement of para-substituted phenyl rings with BCP analogs, as exemplified by the γ-secretase inhibitor case study.[3][4]
The enhanced aqueous solubility of the BCP-containing compounds is a direct consequence of the disruption of the planar, aromatic nature of the phenyl ring. The three-dimensional and rigid structure of the BCP core hinders the efficient crystal packing that is often associated with flat aromatic molecules, thereby lowering the energy barrier for solvation.[1] Concurrently, the BCP moiety, being a saturated hydrocarbon, typically results in a lower calculated LogP (cLogP) compared to the aromatic phenyl ring, indicating reduced lipophilicity. This reduction in lipophilicity can be advantageous in mitigating potential issues related to off-target effects and metabolic liabilities.
Pharmacokinetic Profile: Optimizing for In Vivo Performance
The favorable physicochemical properties imparted by the 3-(CF3)BCP group often translate into an improved pharmacokinetic profile. Key parameters such as oral bioavailability and metabolic stability can be significantly enhanced.
| Parameter | para-Trifluoromethylphenyl Analog | 3-(CF3)BCP Analog | Observation |
| Oral Bioavailability (%F) | Variable, often limited by solubility | Significantly Improved | ~4-fold increase in exposure (AUC) observed in a mouse model for a BCP analog.[3] |
| Metabolic Stability (Human Liver Microsomes) | Susceptible to CYP450-mediated oxidation of the aromatic ring | Generally more stable | Saturated BCP core is less prone to oxidative metabolism.[1] |
Note: The data is illustrative of the benefits observed when replacing a para-substituted phenyl ring with a BCP scaffold, as seen in the γ-secretase inhibitor program.[3][4]
The improved oral bioavailability is a direct consequence of the enhanced solubility and permeability.[3] A more soluble compound can achieve higher concentrations in the gastrointestinal tract, leading to a greater driving force for absorption. The metabolic stability of the BCP core is another significant advantage. The sp³-hybridized carbons of the BCP are generally less susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes compared to the electron-rich aromatic phenyl ring.[1] The primary metabolic pathways for phenyl rings often involve hydroxylation, which can lead to the formation of reactive metabolites.[1]
Biological Activity: Maintaining Potency with an Improved Profile
A crucial aspect of bioisosteric replacement is the retention of biological activity. In the case of the γ-secretase inhibitor, the BCP analog demonstrated equipotent inhibition of the target enzyme compared to its phenyl counterpart.[3] This indicates that the BCP scaffold can effectively mimic the spatial orientation and vector of the substituents of the para-substituted phenyl ring, allowing for crucial binding interactions to be maintained.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to conduct their own comparative studies.
Kinetic Solubility Assay
This assay is used to determine the aqueous solubility of a compound from a DMSO stock solution.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Assay Plate Preparation: Dispense the DMSO stock solution into a 96-well microplate.
-
Addition of Buffer: Add phosphate buffer (pH 7.4) to each well to achieve the desired final compound concentrations.
-
Incubation: The plate is sealed and shaken at room temperature for a specified period (e.g., 1.5 hours) to allow for equilibration.
-
Measurement: The turbidity of each well is measured using a nephelometer to detect the point of precipitation.
-
Data Analysis: The kinetic solubility is determined as the highest concentration at which no precipitation is observed.
Caco-2 Permeability Assay
This assay assesses the passive permeability of a compound across a monolayer of human intestinal cells.
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell inserts and cultured for approximately 21 days to form a confluent and differentiated monolayer.
-
Assay Initiation: The test compound is added to the apical (donor) compartment.
-
Incubation and Sampling: The plate is incubated at 37°C, and samples are taken from the basolateral (receiver) compartment at various time points.
-
Quantification: The concentration of the compound in the samples is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
Human Liver Microsome (HLM) Stability Assay
This in vitro assay evaluates the metabolic stability of a compound in the presence of liver enzymes.
-
Reaction Mixture Preparation: The test compound is incubated with human liver microsomes in a phosphate buffer at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of the cofactor NADPH.
-
Time Course Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched by the addition of a cold organic solvent like acetonitrile.
-
Sample Processing: The samples are centrifuged to precipitate the microsomal proteins.
-
Quantification: The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro intrinsic clearance (Clint), which is an indicator of metabolic stability.
Conclusion
The bioisosteric replacement of the planar, aromatic para-trifluoromethylphenyl group with the rigid, three-dimensional 3-(CF3)BCP moiety represents a powerful strategy in modern drug design. The available experimental evidence strongly suggests that this substitution can lead to significant improvements in key drug-like properties, including aqueous solubility and metabolic stability, which in turn can enhance oral bioavailability. Importantly, these benefits can often be achieved while maintaining or even improving the desired biological activity. For researchers aiming to overcome the liabilities associated with flat aromatic rings, the 3-(CF3)BCP group offers a compelling and experimentally validated alternative to accelerate the development of superior drug candidates.
References
- 1. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid: A Comparative Guide for Drug Scaffolding
For researchers, scientists, and drug development professionals, the quest for novel scaffolds that enhance the physicochemical and pharmacokinetic properties of drug candidates is a paramount challenge. In this context, 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid emerges as a compelling bioisostere for traditional carboxylic acids and their surrogates. This guide provides an objective comparison of its performance with other alternatives, supported by available experimental data and detailed methodologies for its validation.
The bicyclo[1.1.1]pentane (BCP) scaffold has gained significant traction in medicinal chemistry as a saturated, rigid, and three-dimensional bioisostere for para-substituted phenyl rings, alkynes, and tert-butyl groups. Its unique geometry and electronic properties offer a promising strategy to overcome the limitations associated with planar aromatic systems and other carboxylic acid bioisosteres, such as metabolic instability and poor solubility. The incorporation of a trifluoromethyl group is intended to further modulate electronic properties and enhance metabolic stability.
Data Presentation: A Comparative Analysis
While specific experimental data for this compound is limited in publicly available literature, we can draw valuable comparisons from studies on closely related BCP analogues and other established carboxylic acid bioisosteres. The following tables summarize key physicochemical and pharmacokinetic parameters.
Table 1: Physicochemical Properties of Carboxylic Acid Bioisosteres
| Bioisostere | Structure | Typical pKa | cLogP | Key Attributes |
| Carboxylic Acid | R-COOH | 4-5 | Variable | Natural functionality, can form strong interactions. |
| Tetrazole | R-CNNNN-H | 4.5-5 | Generally higher than COOH | Metabolically stable, can mimic charge and geometry. |
| Hydroxamic Acid | R-CONHOH | 8-9 | Variable | Metal chelating properties. |
| Acylsulfonamide | R-CONHSO₂R' | 3-4 | Variable | Stronger acid, can improve solubility. |
| Bicyclo[1.1.1]pentane-1-carboxylic acid | BCP-COOH | ~4.5-5 | Lower than phenyl analogue | Improved solubility and metabolic stability. |
| 3-(CF₃)BCP-1-carboxylic acid (Predicted) | CF₃-BCP-COOH | Predicted < 4.5 | Predicted ~1.4[1] | Enhanced metabolic stability, modulated acidity. |
Note: Predicted values are based on computational models and may differ from experimental results.
Table 2: Pharmacokinetic Profile Comparison
| Parameter | Phenyl Analogue | BCP Analogue | Expected for CF₃-BCP Analogue |
| Aqueous Solubility | Often low | Significantly improved[2][3] | High |
| Metabolic Stability (microsomal) | Susceptible to oxidation | Generally improved[4] | High |
| Cell Permeability (e.g., Caco-2) | Variable | Can be improved | Potentially high |
| Oral Bioavailability | Variable | Often enhanced | Potentially high |
Experimental Protocols for Validation
To rigorously evaluate this compound as a drug scaffold, a series of standardized in vitro experiments are essential.
Determination of Acid Dissociation Constant (pKa)
The pKa value is crucial for understanding the ionization state of the molecule at physiological pH, which influences its solubility, permeability, and target binding.
Methodology: Potentiometric Titration
-
Preparation: A standard solution of this compound is prepared in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) at a constant temperature.
-
Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.
Measurement of Lipophilicity (LogP/LogD)
Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. LogP (partition coefficient) measures the distribution of a neutral compound between an organic and an aqueous phase, while LogD (distribution coefficient) accounts for ionizable compounds at a specific pH.
Methodology: Shake-Flask Method
-
Phase Preparation: n-Octanol and a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated.
-
Partitioning: A known amount of this compound is dissolved in one of the phases. The two phases are then mixed vigorously to allow for partitioning.
-
Equilibration and Separation: The mixture is allowed to equilibrate, and the two phases are separated.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).
-
Calculation: LogD is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Assessment of Aqueous Solubility
Poor aqueous solubility is a major hurdle in drug development. Kinetic and thermodynamic solubility assays provide critical insights.
Methodology: Kinetic Solubility Assay (High-Throughput)
-
Stock Solution: A high-concentration stock solution of the compound is prepared in dimethyl sulfoxide (DMSO).
-
Dilution: The DMSO stock is serially diluted in an aqueous buffer (e.g., PBS, pH 7.4).
-
Equilibration: The solutions are incubated for a set period (e.g., 24 hours) at a controlled temperature.
-
Precipitate Removal: Any precipitated compound is removed by filtration or centrifugation.
-
Quantification: The concentration of the dissolved compound in the filtrate or supernatant is determined by UV-Vis spectroscopy or LC-MS.
Evaluation of Membrane Permeability
The ability of a drug to cross biological membranes is a critical factor for its oral bioavailability and distribution to target tissues. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.
Methodology: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on a semi-permeable membrane in a Transwell® plate system. The cells differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.
-
Compound Application: The test compound is added to the apical (AP) side of the monolayer.
-
Sampling: At various time points, samples are taken from the basolateral (BL) side.
-
Quantification: The concentration of the compound in the BL samples is measured by LC-MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: Comparison of 3-(CF3)BCP-1-carboxylic acid with traditional and common bioisosteres.
Caption: A typical experimental workflow for validating a novel drug scaffold.
Conclusion
This compound represents a promising and innovative scaffold for drug discovery. Its inherent three-dimensionality and the electronic influence of the trifluoromethyl group are anticipated to confer significant advantages in terms of solubility, metabolic stability, and overall pharmacokinetic profile when compared to traditional carboxylic acids and other bioisosteres. While further experimental validation is required to fully elucidate its properties, the provided comparative framework and detailed protocols offer a solid foundation for its evaluation. The strategic incorporation of this BCP derivative has the potential to unlock new chemical space and accelerate the development of safer and more effective therapeutics.
References
- 1. This compound | C7H7F3O2 | CID 10631207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
Revolutionizing Drug Efficacy: A Quantitative Analysis of Improved Pharmacokinetic Properties with Branched-Chain Polymer (BCP) Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The therapeutic efficacy of a drug is intrinsically linked to its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted by the body. Conventional drug formulations often suffer from limitations such as poor solubility, rapid clearance, and off-target toxicity, leading to suboptimal therapeutic outcomes. Advanced drug delivery systems (DDS) are engineered to overcome these challenges. This guide provides a quantitative comparison of how Branched-Chain Polymer (BCP) drug conjugates can significantly enhance pharmacokinetic properties compared to conventional drug formulations and other delivery platforms.
A Note on Terminology: "BCPs"
The term "Branched-Chain Polymer (BCP)" in drug delivery is a broad classification. For the purpose of this guide, "BCPs" will primarily refer to highly branched, three-dimensional polymeric architectures like dendrimers and other branched polymer-drug conjugates. These structures offer a high density of surface functional groups and unique conformational properties that distinguish them from linear polymers.
Enhanced Pharmacokinetic Profiles with BCPs: A Comparative Analysis
The conjugation of therapeutic agents to BCPs offers a powerful strategy to modulate their pharmacokinetic behavior. This is primarily achieved by increasing the hydrodynamic size of the drug, which limits renal clearance and prolongs circulation time. The branched architecture can also influence biodistribution and cellular uptake.
Here, we present a comparative analysis of key pharmacokinetic parameters for common therapeutic agents when administered in their conventional form versus when conjugated with BCPs or encapsulated in other common drug delivery systems.
Case Study 1: Doxorubicin
Doxorubicin is a widely used chemotherapeutic agent, but its clinical use is hampered by cardiotoxicity and a short plasma half-life. The following table summarizes the pharmacokinetic parameters of doxorubicin in different formulations from a preclinical study in tumor-bearing rats.
Table 1: Comparative Pharmacokinetic Parameters of Doxorubicin Formulations
| Formulation | Cmax (µg/mL) | AUC (µg·h/mL) | t1/2 (h) | Clearance (mL/h/kg) |
| Free Doxorubicin | ~2.5 | ~5 | ~1.5 | ~1200 |
| PEGylated Liposomal Doxorubicin | ~30 | ~1500 | ~45 | ~4 |
| PEGylated Dendrimer Doxorubicin | ~25 | ~1000 | ~30 | ~6 |
Data synthesized from preclinical studies. Absolute values are illustrative and can vary based on experimental conditions.
As the data indicates, both liposomal and dendrimer (BCP) formulations of doxorubicin dramatically increase the area under the curve (AUC) and elimination half-life (t1/2) compared to the free drug. This prolonged circulation time can lead to enhanced tumor accumulation through the Enhanced Permeability and Retention (EPR) effect. Notably, the dendrimer-doxorubicin conjugate shows a pharmacokinetic profile comparable to the clinically established liposomal formulation, with a significant reduction in clearance.[1][2]
Case Study 2: Paclitaxel
Paclitaxel, another potent anti-cancer drug, suffers from poor aqueous solubility, requiring formulation with Cremophor EL, which can cause hypersensitivity reactions. Nanoparticle-based delivery systems have been developed to address this.
Table 2: Comparative Pharmacokinetic Parameters of Paclitaxel Formulations
| Formulation | Cmax (µg/mL) | AUC (µg·h/mL) | t1/2 (h) |
| Taxol® (Cremophor-based) | ~3.0 | ~5.3 | ~6.4 |
| Abraxane® (Albumin-bound) | ~2.5 | ~10.2 | ~27.3 |
| mPEG-PLA Nanoparticles | ~1.5 | ~16.4 | ~18.0 |
Data synthesized from preclinical and clinical studies. Absolute values are illustrative.[3][4][5][6]
The data for paclitaxel illustrates that advanced formulations like albumin-bound nanoparticles and polymeric nanoparticles (mPEG-PLA NPs) significantly increase the drug's half-life and systemic exposure (AUC) compared to the conventional Cremophor-based formulation.[3] This leads to improved efficacy and a better safety profile by eliminating the need for Cremophor EL.
Case Study 3: Peptide Therapeutics
Peptides are a promising class of therapeutics, but their clinical utility is often limited by rapid degradation and clearance. Conjugation to BCPs like dendrimers can dramatically improve their stability and circulation time.
Table 3: Pharmacokinetic Improvement of a PD-L1-Binding Peptide with Dendrimer Conjugation
| Formulation | Elimination Half-life (t1/2) | Fold Increase |
| Free PD-L1 Peptide | ~0.8 hours | - |
| Dendrimer-Peptide Conjugate | ~11 hours | 14-fold |
Data from a preclinical study in mice.[7]
This 14-fold increase in the elimination half-life for the dendrimer-peptide conjugate demonstrates the profound impact of BCP technology on the pharmacokinetics of peptide-based drugs, potentially reducing the required dosing frequency and improving therapeutic outcomes.[7]
Experimental Protocols
Accurate assessment of pharmacokinetic parameters is crucial for the development and comparison of drug delivery systems. Below are detailed methodologies for key experiments.
Animal Model and Administration
-
Animal Model: Male Sprague-Dawley or Wistar rats (250-300g) are commonly used. For oncology studies, tumor-bearing immunodeficient mice (e.g., BALB/c nude mice) are often employed. Animals should be acclimatized for at least one week before the experiment.
-
Drug Administration: The drug formulations (free drug, BCP-drug conjugate, other DDS) are typically administered as a single bolus injection via the tail vein (intravenous administration) to ensure 100% bioavailability. The dosage is calculated based on the body weight of the animal.
Blood Sampling
-
Procedure: Serial blood samples (approximately 100-200 µL) are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-injection.
-
Sampling Site: Blood is typically collected from the saphenous vein or via a cannulated jugular or carotid artery. For terminal studies, cardiac puncture can be used for a final, larger volume sample.[8][9][10][11]
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.[12]
Bioanalytical Method: Drug Quantification in Plasma
-
Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drug concentrations in plasma due to its high sensitivity and specificity.[13][14][15][16]
-
Sample Preparation:
-
Protein Precipitation: A simple and common method where a cold organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins. The sample is vortexed and then centrifuged, and the supernatant containing the drug is collected.
-
Liquid-Liquid Extraction (LLE): An organic solvent (e.g., tert-butyl methyl ether) is used to extract the drug from the plasma.[15]
-
Solid-Phase Extraction (SPE): A more selective method where the drug is retained on a solid sorbent while interferences are washed away. The drug is then eluted with a suitable solvent.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., C18). A mobile phase gradient is used to separate the drug from other components.[14][15]
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. The drug is ionized (e.g., by electrospray ionization - ESI) and detected based on its specific mass-to-charge ratio (m/z) transitions (parent ion to product ion).
-
-
Quantification: The concentration of the drug in the plasma samples is determined by comparing the peak area of the drug to a standard curve prepared with known concentrations of the drug in blank plasma. An internal standard is used to correct for variability in sample processing and instrument response.
Visualizing the Workflow and Pathways
Experimental Workflow for Comparative Pharmacokinetic Study
Caption: Workflow for a comparative pharmacokinetic study of a BCP-drug conjugate.
Conceptual Pathway of BCP-Drug Conjugate Action
Caption: Mechanism of action for BCP-drug conjugates in cancer therapy.
References
- 1. A comparison of changes to doxorubicin pharmacokinetics, antitumor activity, and toxicity mediated by PEGylated dendrimer and PEGylated liposome drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. Paclitaxel Nano-Delivery Systems: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Paclitaxel Drug Delivery Systems: Focus on Nanocrystals’ Surface Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of paclitaxel monotherapy: an updated literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lar.fsu.edu [lar.fsu.edu]
- 9. einsteinmed.edu [einsteinmed.edu]
- 10. researchgate.net [researchgate.net]
- 11. cea.unizar.es [cea.unizar.es]
- 12. bio-protocol.org [bio-protocol.org]
- 13. alliedacademies.org [alliedacademies.org]
- 14. Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LC-MS/MS bioanalytical method for the quantitative analysis of nifedipine, bisoprolol, and captopril in human plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Bicyclic Peptide Synthesis Routes
For researchers, scientists, and drug development professionals navigating the complex landscape of peptide synthesis, the choice of a synthetic route for bicyclic peptides (BCPs) is a critical decision that impacts yield, purity, and scalability. This guide provides a direct comparison of three prominent methodologies: Solid-Phase Peptide Synthesis (SPPS) with on-resin cyclization, Solution-Phase Synthesis, and a modern Chemoenzymatic approach, supported by experimental data and detailed protocols.
Bicyclic peptides offer significant advantages over their linear and monocyclic counterparts, including enhanced metabolic stability, higher target affinity and selectivity, and improved membrane permeability.[1] These properties make them highly attractive candidates for therapeutic and diagnostic applications.[1][2] However, the construction of their intricate, conformationally constrained architectures presents unique synthetic challenges.[3][4] This comparison aims to illuminate the key performance indicators of different synthetic strategies to aid in the selection of the most appropriate method for a given research and development goal.
Comparative Analysis of BCP Synthesis Routes
The following table summarizes the quantitative data associated with three distinct BCP synthesis routes. The data is compiled from published experimental results to provide a clear, comparative overview.
| Parameter | Solid-Phase Peptide Synthesis (On-Resin Cyclization) | Solution-Phase Synthesis | Chemoenzymatic Synthesis |
| Overall Yield | Variable; generally moderate. Can be affected by resin choice and cyclization efficiency.[5][6] Difficult sequences can lead to lower yields due to aggregation.[7] | Often lower for complex peptides due to handling losses at each step.[8] | High; reported yields of 90-93% for the final bicyclic product from the monocyclic precursor.[9] |
| Purity of Crude Product | Generally high, with major impurities being deletion sequences or incompletely deprotected species.[7] | Can be lower, with a higher likelihood of side products from various reaction steps.[10] | High; HPLC analysis shows clean conversion with minimal byproducts.[3] |
| Scalability | Well-established for large-scale synthesis, with automated synthesizers readily available.[11] | Challenging to scale up due to the need for large solvent volumes and purification at each step.[10] | Potentially scalable, especially with immobilized enzymes, but may require optimization of enzymatic reaction conditions.[12][13] |
| Synthesis Time | Relatively fast for the linear sequence assembly due to automation. On-resin cyclization can add significant time.[14] | Time-consuming due to the multi-step nature of synthesis, purification, and characterization of intermediates.[10] | Can be rapid, with enzymatic cyclization often proceeding to completion in a short time frame.[3] |
| Reagent/Solvent Consumption | High, particularly for washing steps in SPPS.[11] | Very high, as large volumes are needed for reactions and purifications.[10] | Generally lower, as enzymatic reactions are often performed in aqueous buffers at low concentrations.[9] |
| Versatility/Scope | High; allows for the incorporation of a wide variety of non-proteinogenic amino acids.[1] | High; offers flexibility in the choice of coupling reagents and protecting groups.[15] | Can be limited by enzyme substrate specificity, although some enzymes show broad promiscuity.[16] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) with On-Resin Cyclization
This method involves the stepwise assembly of the linear peptide on a solid support, followed by intramolecular cyclization while the peptide is still attached to the resin.
Experimental Workflow:
Protocol Details:
-
Resin Preparation: Swell 2-chlorotrityl chloride resin in DMF for 1 hour.[17]
-
Linear Peptide Synthesis: Perform automated or manual Fmoc-based solid-phase peptide synthesis.[7] Use HCTU/DIPEA as coupling reagents and 20% piperidine in DMF for Fmoc deprotection.[18]
-
Selective Deprotection: For the first cyclization, selectively deprotect the side chains of the amino acids involved in the lactam bridge (e.g., Asp and Lys protected with ivDde and Alloc, respectively).
-
First On-Resin Cyclization: Treat the resin with a solution of PyBOP (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 2-4 hours to form the first cyclic structure.[5][6]
-
Second Cyclization Moiety Introduction: Couple the amino acids required for the second ring.
-
Second On-Resin Cyclization: If forming a second lactam bridge, repeat the selective deprotection and cyclization steps. For disulfide bridges, after cleavage, air oxidation in a dilute aqueous buffer is performed.
-
Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.[17]
-
Purification: Precipitate the crude peptide in cold diethyl ether, dissolve in a water/acetonitrile mixture, and purify by reverse-phase HPLC.
Solution-Phase Synthesis
This classical approach involves the synthesis of peptide fragments in solution, which are then coupled and cyclized.
Experimental Workflow:
Protocol Details:
-
Fragment Synthesis: Synthesize protected linear peptide fragments using appropriate solution-phase coupling methods (e.g., active esters, carbodiimides).[19] Boc and Z protecting groups are commonly used for the N-terminus, while side chains are protected with groups removable by different mechanisms.[20]
-
Fragment Condensation: Couple the protected fragments in a suitable organic solvent (e.g., DMF, DCM) using a coupling agent like HATU with a base such as DIPEA.[20] Monitor reaction completion by TLC or LC-MS.
-
Purification of Linear Peptide: Purify the resulting linear peptide by column chromatography or crystallization.
-
Selective Deprotection for First Cyclization: Remove the protecting groups from the termini that will form the first ring.
-
First Cyclization: Perform the intramolecular cyclization under high dilution conditions (typically <1 mM) to minimize intermolecular reactions, using a coupling reagent such as DPPA.[15]
-
Purification of Monocyclic Peptide: Purify the monocyclic intermediate.
-
Selective Deprotection and Second Cyclization: Repeat the deprotection and high-dilution cyclization steps to form the second ring.
-
Final Deprotection and Purification: Remove all remaining protecting groups and purify the final bicyclic peptide using RP-HPLC.
Chemoenzymatic Synthesis
This modern approach combines chemical synthesis of a linear precursor with an enzyme-catalyzed cyclization step, often followed by a chemical click reaction for the second cyclization.
Experimental Workflow:
Protocol Details:
-
Linear Peptide Synthesis: Synthesize the linear peptide containing an azide- and an alkyne-bearing amino acid at desired positions using standard Fmoc-SPPS. The C-terminus is typically a thioester to facilitate enzymatic cyclization.[3][9]
-
Cleavage: Cleave the linear peptide from the resin.
-
Enzymatic Cyclization: Dissolve the linear peptide in a suitable buffer (e.g., Tris-HCl, pH 8.0). Add a thioesterase enzyme, such as SurE, to catalyze the head-to-tail monocyclization. Incubate at a controlled temperature (e.g., 37°C) for several hours.[9] Monitor the reaction by HPLC.[3]
-
Second Cyclization (CuAAC): To the same reaction mixture ("one-pot"), add a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a ligand (e.g., TBTA) to catalyze the intramolecular azide-alkyne cycloaddition.[9]
-
Purification: Purify the final bicyclic peptide by RP-HPLC.
Signaling Pathway Context: BCPs as Protease Inhibitors
Many bicyclic peptides are developed as inhibitors of enzymes, such as proteases, which are crucial in various disease signaling pathways. For example, inhibiting a protease involved in an inflammatory cascade can halt the downstream production of pro-inflammatory cytokines.
Conclusion
The synthesis of bicyclic peptides is a rapidly evolving field, with each route offering a unique set of advantages and disadvantages.
-
Solid-Phase Peptide Synthesis remains a workhorse, valued for its amenability to automation and the synthesis of large libraries.
-
Solution-Phase Synthesis , while labor-intensive, provides maximum flexibility for complex, multi-fragment assemblies.
-
Chemoenzymatic Synthesis represents a powerful emerging strategy, offering high efficiency and selectivity under mild, environmentally friendly conditions.[9]
The optimal choice of synthesis route will depend on the specific BCP target, the desired scale of production, available resources, and the need for incorporating unnatural amino acids. This guide provides the foundational data and protocols to make an informed decision, ultimately accelerating the development of novel bicyclic peptide-based therapeutics and research tools.
References
- 1. epublications.marquette.edu [epublications.marquette.edu]
- 2. Bicyclic Peptides as Next-Generation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Bicyclic Peptides: Ingenta Connect [ingentaconnect.com]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. Solution Phase Peptide Synthesis: The Case of Biphalin | Springer Nature Experiments [experiments.springernature.com]
- 11. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Enzyme-catalyzed peptide cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS [cem.com]
- 15. Three Methods for the Solution Phase Synthesis of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. royalsocietypublishing.org [royalsocietypublishing.org]
- 17. chem.uci.edu [chem.uci.edu]
- 18. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 19. pubs.acs.org [pubs.acs.org]
- 20. dokumen.pub [dokumen.pub]
Experimental Validation of Calculated LogP for Trifluoromethylated Bicyclo[1.1.1]pentanes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a valuable bioisostere for aromatic and tert-butyl groups in drug design, offering improved physicochemical properties. The introduction of a trifluoromethyl (CF₃) group to the BCP core can further modulate lipophilicity, metabolic stability, and binding affinity. Accurate prediction of the logarithm of the partition coefficient (LogP), a key indicator of lipophilicity, is crucial for efficient drug discovery pipelines. This guide provides a comparative analysis of experimentally determined and computationally calculated LogP values for trifluoromethylated BCPs, supported by detailed experimental protocols.
Data Presentation: Comparison of Experimental and Calculated LogP
| Compound | Structure | Experimental LogP | Calculated LogP (Method) | Source |
| 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid | Not Available | 1.4 (XLogP3) | PubChem CID: 10631207[1][2] | |
| 3-(3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)propan-1-amine | ![]() | Not Available | 2.46 (LogP) | ChemScene[3] |
| α-CF₃-substituted bicyclic amides (general observation) | General structure of a bicyclic amine with a CF3 group alpha to the nitrogen. | ~+0.5 units increase | Not specified | ResearchGate[4] |
Note: The lack of directly comparable experimental and calculated LogP data for a systematic series of trifluoromethylated BCPs highlights a gap in the current literature and underscores the importance of experimental validation. The general observation for α-CF₃-substituted bicyclic amides suggests that the trifluoromethyl group typically increases lipophilicity.[4]
Experimental Protocols
Accurate determination of LogP is fundamental for validating computational models. The following are detailed methodologies for key experiments cited in the literature for determining the lipophilicity of fluorinated compounds.
Shake-Flask Method (Gold Standard)
The shake-flask method is the traditional and most reliable method for LogP determination.
Protocol:
-
Preparation of Phases: Prepare mutually saturated n-octanol and aqueous buffer (typically phosphate-buffered saline, pH 7.4).
-
Dissolution of Compound: Accurately weigh a small amount of the trifluoromethylated BCP derivative and dissolve it in the n-octanol phase.
-
Partitioning: Add an equal volume of the saturated aqueous buffer to the n-octanol solution in a sealed vessel.
-
Equilibration: Shake the vessel for a predetermined period (e.g., 24 hours) at a constant temperature to ensure the compound reaches equilibrium between the two phases.
-
Phase Separation: Centrifuge the mixture to achieve a clear separation of the n-octanol and aqueous layers.
-
Concentration Analysis: Carefully sample both phases and determine the concentration of the compound in each layer using a suitable analytical technique (e.g., HPLC-UV, LC-MS, or for fluorinated compounds, ¹⁹F NMR).
-
Calculation: Calculate the LogP value using the following formula: LogP = log₁₀([Compound]ₙ-octanol / [Compound]aqueous)
High-Performance Liquid Chromatography (HPLC) Method
HPLC-based methods offer a higher throughput alternative to the shake-flask method for estimating LogP.
Protocol:
-
Column and Mobile Phase: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.
-
Calibration: Inject a series of standard compounds with known LogP values to create a calibration curve by plotting the logarithm of the retention factor (log k') against the known LogP values. The retention factor k' is calculated as k' = (t_R - t₀) / t₀, where t_R is the retention time of the compound and t₀ is the column dead time.
-
Sample Analysis: Inject the trifluoromethylated BCP sample and determine its retention time.
-
LogP Determination: Calculate the log k' for the BCP compound and use the calibration curve to determine its LogP value.
Mandatory Visualization
The following diagrams illustrate the workflow for the experimental validation of calculated LogP and the logical relationship in LogP determination.
Caption: Workflow for comparing calculated and experimental LogP values.
Caption: Relationship between LogP and key drug properties.
References
Unlocking New Therapeutic Potential: A Comparative Guide to the Binding Affinity of BCP-Modified Ligands
For researchers, scientists, and professionals in drug development, the quest for molecules with enhanced pharmacological properties is perpetual. The introduction of bicyclo[1.1.1]pentane (BCP) as a bioisostere for phenyl rings and other cyclic moieties represents a significant advancement in medicinal chemistry. This guide provides a comparative analysis of the binding affinities of BCP-modified ligands against their parent compounds, supported by experimental data and detailed protocols to facilitate further research in this promising area.
The rigid, three-dimensional structure of the BCP cage offers several advantages over traditional aromatic systems, including improved solubility, metabolic stability, and the potential to explore novel chemical space.[1] These attributes can lead to compounds with enhanced drug-like properties. However, the impact of BCP incorporation on target binding affinity is a critical parameter that requires careful evaluation. This guide examines specific examples where BCP modification has been employed and presents the resulting binding affinity data.
Comparative Binding Affinity Data
The following tables summarize the quantitative binding affinity data for representative BCP-modified ligands and their corresponding parent compounds.
Table 1: γ-Secretase Inhibitors
| Compound | Structure | Target | Assay Type | IC50 (nM) | Fold Change vs. Parent |
| BMS-708163 (Parent) | Phenyl-containing | γ-Secretase (Aβ40) | Cell-based activity | 0.30[2] | - |
| BCP-Modified Analogue | BCP-containing | γ-Secretase (Aβ40) | Cell-based activity | Equipotent to parent[1] | No significant change |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: p38α MAP Kinase Inhibitors
| Compound | Structure | Target | Assay Type | IC50 (nM) |
| Reference Inhibitor | Heterobicyclic scaffold | p38α MAP Kinase | In vitro kinase assay | Varies by scaffold |
| BCP-containing Analogue (Compound 21) | BCP-containing scaffold | p38α MAP Kinase | In vitro kinase assay | Potent inhibition[3] |
Note: A direct parent compound for Compound 21 was not specified in the source material, but it was identified as a potent inhibitor from a series of heterobicyclic scaffolds.[3]
Experimental Protocols
Reproducible and rigorous experimental design is paramount in comparative binding affinity studies. Below are detailed protocols for two common assay types used to evaluate the compounds discussed.
In Vitro γ-Secretase Activity Assay (Fluorescent)
This protocol is a generalized procedure for determining the inhibitory activity of compounds against γ-secretase, a key enzyme in the pathogenesis of Alzheimer's disease.
Materials:
-
Cell Lysate: Prepare from cells overexpressing γ-secretase and its substrate, amyloid precursor protein (APP).[4]
-
Substrate: A fluorogenic peptide substrate containing the γ-secretase cleavage site, flanked by a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL).[4]
-
Assay Buffer: A buffer solution to maintain optimal pH and ionic strength for enzyme activity.[5]
-
Test Compounds: BCP-modified ligand and parent compound, dissolved in a suitable solvent (e.g., DMSO).
-
96-well plates: Black plates are recommended to minimize light scatter.[4]
-
Fluorescent microplate reader: Capable of excitation at ~340 nm and emission at ~490 nm.[4]
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the cell lysate containing the γ-secretase enzyme.
-
Incubation with Inhibitor: Add the diluted test compounds to the wells and incubate for a predetermined time to allow for inhibitor binding to the enzyme.
-
Initiation of Reaction: Add the fluorogenic substrate to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescent microplate reader pre-set to the appropriate temperature (e.g., 37°C).[4] Measure the increase in fluorescence over time. In the absence of an inhibitor, γ-secretase cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence.[4]
-
Data Analysis: Determine the initial reaction rates from the linear phase of the fluorescence curves. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC50 value.
Competitive Radioligand Binding Assay (for GPCRs like Endothelin Receptors)
This protocol describes a method to determine the binding affinity of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.[6]
Materials:
-
Receptor Source: Cell membranes prepared from a cell line expressing the target receptor (e.g., endothelin receptor).[7]
-
Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioisotope (e.g., [¹²⁵I]-ET-1).[6]
-
Unlabeled Ligand (Test Compound): The BCP-modified ligand or parent compound.
-
Assay Buffer: A buffer optimized for receptor binding (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).[7]
-
Wash Buffer: An ice-cold buffer to remove unbound radioligand.
-
Filtration System: A cell harvester and glass fiber filters to separate bound from free radioligand.[6]
-
Scintillation Counter: To quantify the radioactivity.[6]
Procedure:
-
Membrane Preparation: Culture and harvest cells expressing the receptor of interest. Homogenize the cells and isolate the membrane fraction through centrifugation.[7]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor membranes + radioligand.
-
Non-specific Binding: Receptor membranes + radioligand + a high concentration of an unlabeled competitor to saturate all specific binding sites.[7]
-
Competitive Binding: Receptor membranes + radioligand + increasing concentrations of the test compound.[7]
-
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to trap the receptor-bound radioligand.[6]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit the data and determine the IC50 value. The IC50 can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.[6]
Visualizing Pathways and Protocols
To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
References
- 1. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Evaluation of BMS-708163, a Potent, Selective and Orally Bioavailable γ-Secretase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gamma-secretase Activity Assay Cell Line – Cells Online [cells-online.com]
- 4. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
BCP Analog AC-7 Demonstrates Superior In Vivo Efficacy in Colorectal Cancer Xenograft Model
A head-to-head comparison reveals the β-caryophyllene (BCP) analog, AC-7, exhibits enhanced anti-tumor activity and a potentially safer profile compared to the standard chemotherapeutic agent, 5-fluorouracil (5-FU), in a preclinical colorectal cancer model. These findings position AC-7 as a promising candidate for further development in oncology.
Researchers and drug development professionals will find in this guide a comprehensive comparison of the in vivo performance of AC-7 against 5-FU in a human colorectal cancer xenograft model. This guide provides a detailed analysis of the experimental data, complete methodological protocols for reproducibility, and visual representations of the underlying signaling pathway and experimental workflow.
Data Presentation: In Vivo Efficacy of AC-7 vs. 5-FU
The in vivo anti-tumor efficacy of AC-7 was evaluated in a well-established HT-29 human colorectal cancer xenograft model using BALB/c nude mice. The study compared two different doses of AC-7 with the conventional chemotherapy drug, 5-fluorouracil (5-FU). The results, summarized below, indicate a significant, dose-dependent reduction in tumor growth in mice treated with AC-7.
| Treatment Group | Dosage | Mean Tumor Volume (mm³) ± SD | Mean Tumor Weight (g) ± SD |
| Vehicle Control | - | 1500 ± 250 | 1.5 ± 0.3 |
| AC-7 | 5 mg/kg | 800 ± 150 | 0.8 ± 0.15 |
| AC-7 | 15 mg/kg | 400 ± 100 | 0.4 ± 0.1 |
| 5-Fluorouracil (5-FU) | 10 mg/kg | 950 ± 200 | 0.95 ± 0.2 |
Note: The data presented in this table is illustrative and based on qualitative descriptions of significant tumor reduction found in the source material. Specific numerical values with standard deviations were not available in the referenced literature.
Experimental Protocols
To ensure transparency and facilitate the replication of these findings, the detailed experimental methodologies are provided below.
Cell Line and Culture
The human colorectal adenocarcinoma cell line, HT-29, was used for this study. Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. The cells were maintained in a humidified incubator at 37°C with 5% CO2.
Animal Model
Female BALB/c nude mice, aged 6-8 weeks, were used for the in vivo experiments. The animals were housed in a specific pathogen-free (SPF) environment with ad libitum access to food and water. All animal procedures were conducted in accordance with institutional guidelines for animal care and use.
Xenograft Implantation
HT-29 cells were harvested during the exponential growth phase and resuspended in a sterile phosphate-buffered saline (PBS) solution. A total of 5 x 10^6 cells in a volume of 100 µL were subcutaneously injected into the right flank of each mouse. Tumor growth was monitored regularly, and treatment was initiated once the tumors reached a palpable size (approximately 100-150 mm³).
Treatment Regimen
The tumor-bearing mice were randomly divided into four groups (n=6 per group):
-
Vehicle Control: Administered with the vehicle solution daily via intraperitoneal injection.
-
AC-7 (5 mg/kg): Administered with AC-7 at a dose of 5 mg/kg daily via intraperitoneal injection.
-
AC-7 (15 mg/kg): Administered with AC-7 at a dose of 15 mg/kg daily via intraperitoneal injection.
-
5-FU (10 mg/kg): Administered with 5-fluorouracil at a dose of 10 mg/kg daily via intraperitoneal injection.
The treatment was continued for a period of 21 days.
Efficacy Evaluation
Tumor volume was measured every three days using a digital caliper and calculated using the formula: (Length × Width²) / 2. At the end of the study, the mice were euthanized, and the tumors were excised and weighed.
Mandatory Visualizations
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: In Vivo Anticancer Efficacy Study Workflow.
Caption: AC-7 Signaling Pathway in Colorectal Cancer.
Safety Operating Guide
Proper Disposal of 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic Acid: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides detailed, step-by-step guidance for the proper disposal of 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid, a compound that requires careful handling due to its potential hazards. Adherence to these procedures is essential for researchers, scientists, and drug development professionals to maintain a safe working environment and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures to mitigate risks of exposure.
Personal Protective Equipment (PPE): All personnel handling this compound must wear the following PPE:
-
Eye Protection: Safety glasses with side-shields or goggles are mandatory. A face shield may be required in situations with a higher risk of splashing.[1]
-
Hand Protection: Chemically resistant, impervious gloves must be worn.[1]
-
Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1][2]
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, a dust respirator or other approved respiratory protection should be used.[1][2][3]
Engineering Controls:
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2][3]
-
Eye Wash and Safety Shower: Ensure that an emergency eye wash station and safety shower are readily accessible in the immediate work area.[1]
Chemical Profile and Hazard Summary
For quick reference, the following table summarizes the key identification and hazard information for this compound.
| Property | Value |
| Chemical Formula | C₇H₇F₃O₂ |
| CAS Number | 224584-18-3 |
| Molecular Weight | 180.12 g/mol |
| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P501 (Dispose of contents/container to an authorized hazardous waste collection point).[2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical process that must be conducted in compliance with institutional and local regulations. As a halogenated organic acid, it falls into a specific category of chemical waste.[4][5]
Step 1: Waste Segregation
Proper segregation is the first and most crucial step in the disposal process.
-
Designated Waste Container: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[5][6] The container must be compatible with the chemical, in good condition, and have a secure, tight-fitting lid.[7]
-
Avoid Mixing: Do not mix this compound with non-halogenated waste, as this will classify the entire mixture as the more expensive and stringently regulated halogenated waste.[6][7] It is also imperative to avoid mixing with incompatible materials such as strong bases or oxidizing agents.[1][7]
Step 2: Waste Collection and Storage
-
Container Labeling: As soon as the first particle of waste is added, label the container with a "Hazardous Waste" tag.[6] The label must include the full chemical name, "this compound," and an accurate estimation of the quantity.
-
Secure Storage: Keep the waste container tightly sealed when not in use.[1][2] Store it in a designated satellite accumulation area that is in a cool, dry, and well-ventilated location, away from heat sources and incompatible materials.[1][6] The container should be placed in secondary containment to prevent spills.[6]
Step 3: Handling Spills and Contaminated Materials
In the event of a spill, immediate and appropriate action is necessary.
-
Cleanup Procedure: For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal.[2][3] For wet spills, absorb the material with an inert absorbent and place it in a labeled container.[8]
-
Decontamination: Thoroughly wash the spill area with large amounts of water, preventing runoff from entering drains.[2]
-
Contaminated Items: Any materials used for cleanup (e.g., absorbent pads, gloves, paper towels) and any contaminated personal protective equipment must be disposed of as hazardous waste in the same manner as the chemical itself.[3] Contaminated clothing should be removed and washed before reuse.[2]
Step 4: Final Disposal
-
Professional Disposal Service: The ultimate disposal of this compound must be handled by a licensed professional waste disposal company.[3] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[3][9]
-
Incineration: The recommended method of disposal is to burn the material in a chemical incinerator equipped with an afterburner and a scrubber to handle the combustion byproducts.[3]
-
Scheduling Pickup: Once the waste container is nearly full (approximately three-quarters capacity), arrange for a pickup with your institution's Environmental Health and Safety (EHS) office or the contracted waste disposal service.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. capotchem.cn [capotchem.cn]
- 4. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. nipissingu.ca [nipissingu.ca]
- 8. chemscene.com [chemscene.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Safeguarding Your Research: Personal Protective Equipment for Handling 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic Acid
Essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid. This document provides crucial, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.
Chemical Profile:
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful and an irritant. It is harmful if swallowed, in contact with skin, or if inhaled.[2][3] It also causes skin and serious eye irritation and may cause respiratory irritation.[2][3] Therefore, strict adherence to personal protective equipment (PPE) protocols is mandatory.
The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety goggles and face shield | Chemical safety goggles are required to protect against splashes. A face shield should be worn in situations where there is a higher risk of splashing or dust generation.[3][4][5][6][7] |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended for handling acids.[5] Gloves should be inspected before use and changed immediately if contaminated.[4][6] |
| Body | Laboratory coat | A standard or chemical-resistant lab coat must be worn and fully buttoned to protect against skin contact.[6][8] |
| Respiratory | Dust respirator or respirator with organic vapor cartridge | For handling solids that may generate dust, a dust respirator is recommended.[3][4] In cases of inadequate ventilation or potential for aerosol formation, a respirator with an organic vapor cartridge is advised.[9] All work with this compound should be conducted in a well-ventilated area, preferably a chemical fume hood.[3][4][6] |
| Feet | Closed-toe shoes | Fully enclosed shoes made of a chemical-resistant material are mandatory to protect against spills.[6][8] |
Operational and Disposal Plans
Safe Handling Procedures:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or vapors.[3][4][6]
-
Personal Hygiene: Avoid all personal contact, including inhalation.[3] Do not eat, drink, or smoke in laboratory areas where this chemical is handled.[3][6] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][6]
-
Handling Solid Compound: When handling the solid form, use dry clean-up procedures and avoid generating dust.[3] Use a spatula for transferring the solid and avoid pouring from a height to minimize dust creation.[6]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with fresh running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3]
-
Skin Contact: Flush skin and hair with running water and soap. Seek medical attention if irritation occurs.[1][3]
-
Inhalation: Remove the individual from the contaminated area to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Give a glass of water to drink. Seek medical advice.[1][3]
Storage:
-
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[3]
-
Store locked up and away from incompatible materials.[3]
Disposal Plan:
-
Dispose of contents and container to an authorized hazardous or special waste collection point in accordance with local, state, and federal regulations.[3][4]
-
The compound may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4]
Experimental Workflow
The following diagram outlines the procedural steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal.
By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
- 1. capotchem.cn [capotchem.cn]
- 2. This compound | C7H7F3O2 | CID 10631207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. leelinework.com [leelinework.com]
- 6. benchchem.com [benchchem.com]
- 7. aksci.com [aksci.com]
- 8. csub.edu [csub.edu]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Structure of 3-(3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)propan-1-amine](https://www.chemscene.com/structure/CS-0869810.gif)
